molecular formula C8H17ClN2O B1459025 3-Ethylpiperidine-3-carboxamide hydrochloride CAS No. 1609409-12-2

3-Ethylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1459025
CAS No.: 1609409-12-2
M. Wt: 192.68 g/mol
InChI Key: AHVHOIUVUSKPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpiperidine-3-carboxamide hydrochloride (CAS 1609409-12-2) is a high-purity organic compound with a molecular formula of C 8 H 17 ClN 2 O and a molecular weight of 192.69 g/mol . This chemical features a piperidine ring, a fundamental scaffold in medicinal chemistry, substituted with both an ethyl group and a carboxamide function at the 3-position. As a versatile chemical building block , this compound is of significant interest in organic synthesis and drug discovery research . Piperidine derivatives are widely utilized in the development of pharmaceutical candidates and are commonly found in molecules with biological activity. The specific steric and electronic properties introduced by the 3-ethyl and 3-carboxamide substituents make this hydrochloride salt a valuable intermediate for constructing more complex molecular architectures. Researchers can employ it in various synthetic transformations, including further functionalization of the carboxamide group or the piperidine nitrogen. Application Note: This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. Its specific biological or pharmacological profile must be determined by qualified researchers. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for proper handling procedures. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-8(7(9)11)4-3-5-10-6-8;/h10H,2-6H2,1H3,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVHOIUVUSKPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-12-2
Record name 3-Piperidinecarboxamide, 3-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Ethylpiperidine-3-carboxamide Hydrochloride: Properties, Synthesis, and Applications

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for engaging with biological targets. Within this class, 3-substituted piperidine derivatives have emerged as particularly valuable, demonstrating a wide range of pharmacological activities.[3][4] These compounds are integral to the development of therapeutics for oncology, neurological disorders, and infectious diseases, acting on targets as diverse as protein kinases and ion transporters.[3][5]

This guide provides a comprehensive technical overview of N-Ethylpiperidine-3-carboxamide hydrochloride (CAS No. 112989-90-9), a specific derivative that embodies the potential of this chemical class.[6] As a senior application scientist, the following sections will not only detail the known chemical properties of this compound but also provide field-proven insights into its plausible synthesis, spectroscopic characterization, and safe handling. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this molecule in their research and development endeavors.

Chemical Identity and Physicochemical Properties

N-Ethylpiperidine-3-carboxamide hydrochloride is a piperidine derivative featuring an N-ethyl carboxamide functional group at the 3-position of the ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for a variety of experimental conditions.

start Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate) reagent1 Ethylamine (C₂H₅NH₂) Heat start->reagent1 intermediate N-Ethylpiperidine-3-carboxamide (Free Base) reagent1->intermediate reagent2 HCl in Ether or Isopropanol intermediate->reagent2 product N-Ethylpiperidine-3-carboxamide HCl (Final Product) reagent2->product

Caption: Proposed synthetic workflow for N-Ethylpiperidine-3-carboxamide HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis can be confirmed at each stage using standard analytical techniques like TLC, NMR, and MS.

Step 1: Synthesis of N-Ethylpiperidine-3-carboxamide (Free Base)

  • To a sealed pressure vessel, add ethyl piperidine-3-carboxylate (1 equivalent).

  • Add a solution of ethylamine (3-5 equivalents, typically as a 70% solution in water or a 2M solution in THF). The excess ethylamine drives the reaction to completion.

  • Seal the vessel and heat the mixture to 60-80°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed (typically 12-24 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethylamine and solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted starting material or acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, often as an oil or waxy solid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude N-Ethylpiperidine-3-carboxamide free base from Step 1 in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Cool the solution in an ice bath (0°C).

  • Slowly add a 1M or 2M solution of HCl in diethyl ether (1.1 equivalents) dropwise with vigorous stirring.

  • A white precipitate of N-Ethylpiperidine-3-carboxamide hydrochloride should form immediately.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under high vacuum to yield the final, purified hydrochloride salt.

Pharmacological Context and Research Applications

The true value of N-Ethylpiperidine-3-carboxamide hydrochloride lies in its potential as a molecular building block for drug discovery. The 3-substituted piperidine core is a validated pharmacophore for a multitude of biological targets.

  • Oncology: Derivatives of 3-substituted piperidines have shown potent activity as inhibitors of the HDM2-p53 protein-protein interaction, a key target for reactivating the p53 tumor suppressor pathway. [5]They also serve as scaffolds for PI3K inhibitors, which are crucial in cell signaling pathways related to cancer proliferation. [3]* Neuroscience: The parent structure, nipecotamide, is structurally related to nipecotic acid, a known inhibitor of the GABA transporter GAT-1. This suggests that derivatives could be explored for their potential to modulate GABAergic neurotransmission, with applications in epilepsy, anxiety, and other neurological disorders.

  • General Drug Design: The carboxamide group provides a versatile handle for further chemical modification, while the ethyl group can probe specific hydrophobic pockets within a target's active site. The piperidine nitrogen allows for modulation of physicochemical properties like solubility and basicity.

core 3-Substituted Piperidine Scaffold oncology Oncology (e.g., HDM2, PI3K) core->oncology neuro Neuroscience (e.g., GABA Transporters) core->neuro infectious Infectious Disease (Antiviral/Antibacterial) core->infectious

Caption: Relationship between the core scaffold and therapeutic areas.

Safety, Handling, and Storage

While no specific MSDS is available for N-Ethylpiperidine-3-carboxamide hydrochloride, its chemistry is dominated by the piperidine core. Therefore, stringent safety precautions based on piperidine and its derivatives are mandatory. [7][8] Table 3: Summary of Safety Protocols

CategoryProtocolRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.To prevent skin and eye contact. Piperidine derivatives can be corrosive and toxic upon contact. [7][8][9]
Handling Always handle within a certified chemical fume hood.To prevent inhalation of vapors or dust, which can be toxic or cause respiratory irritation. [8][10]
Use spark-proof tools and ground all equipment.The piperidine class includes flammable compounds; avoid all ignition sources. [7][11]
Avoid direct contact. Wash hands thoroughly after handling.To prevent accidental ingestion or skin absorption. [10]
Storage Store in a tightly sealed, properly labeled container.To prevent degradation from moisture and air.
Keep in a cool, dry, well-ventilated area away from incompatible materials.Incompatible with strong oxidizing agents, strong acids, and acid chlorides. [10][11]
Spills & Disposal Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.To contain the hazardous material safely. [9][10]
Dispose of chemical waste through a licensed professional waste disposal service.To comply with environmental regulations and ensure safe disposal. [10]

Conclusion

N-Ethylpiperidine-3-carboxamide hydrochloride is more than a simple chemical entity; it is a versatile tool for advanced chemical and pharmaceutical research. Its structure is rooted in the pharmacologically significant 3-substituted piperidine class, offering vast potential for the development of novel therapeutics. This guide has provided a detailed framework for understanding its chemical properties, a logical and practical synthetic route, and the critical safety protocols required for its handling. By leveraging this technical information, researchers can confidently and safely incorporate this valuable compound into their drug discovery and development pipelines.

References

  • The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Benchchem.
  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Benchchem.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
  • PIPERIDINE CAS Number - HAZARD SUMMARY. NJ.gov.
  • Safety D
  • Pharmacological Applications of Piperidine Deriv
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry.
  • N-Ethylpiperidine-3-carboxamide hydrochloride. BLD Pharm.
  • N-ethylpiperidine-3-carboxamide hydrochloride - Physico-chemical Properties. ChemBK.
  • CAS#:112989-90-9 | N-ethylpiperidine-3-carboxamide hydrochloride. Chemsrc.
  • N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O). PubChemLite.
  • Nipecotamide - IR Spectrum. NIST WebBook.

Sources

An In-depth Technical Guide to 3-Substituted Piperidine-3-Carboxamides: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic accessibility. This guide delves into the technical nuances of a specific, yet broadly significant, subclass: 3-substituted piperidine-3-carboxamides. While the specific entity "3-Ethylpiperidine-3-carboxamide hydrochloride" does not have a readily assigned CAS number in major chemical databases, this guide will address the synthesis, characterization, and potential applications of this structural class. We will use the well-documented regioisomer, N-Ethylpiperidine-3-carboxamide hydrochloride (CAS No. 112989-90-9) , as a focal point for discussion of physicochemical properties and will explore synthetic routes applicable to the C3-substituted analogue. The overarching aim is to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics centered on this valuable pharmacophore.

Introduction: The Piperidine-3-Carboxamide Moiety in Drug Discovery

The piperidine ring is a privileged scaffold in drug design, prized for its ability to confer aqueous solubility and introduce a three-dimensional character that can enhance binding to biological targets. When substituted at the 3-position with a carboxamide group, the resulting scaffold presents a unique combination of a rigid ring system with a flexible, hydrogen-bond-donating-and-accepting side chain. This arrangement is crucial for establishing specific interactions with protein active sites.

Derivatives of piperidine-3-carboxamide have demonstrated a wide array of pharmacological activities, including roles as enzyme inhibitors and agents targeting the central nervous system.[1][2] For instance, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential in oncology.[3][4] The precise positioning of substituents on both the piperidine ring and the carboxamide moiety is critical for modulating biological activity, making the synthetic strategies to access these diverse analogues a key area of research.[3]

Navigating the Isomeric Landscape: The Case of "Ethylpiperidine-3-carboxamide"

A query for "this compound" highlights a common challenge in chemical nomenclature and database searching. While this specific C3-ethyl substituted compound is not readily indexed, its regioisomer, where the ethyl group is on the amide nitrogen, is commercially available and documented.

  • Target Molecule (Hypothetical): this compound

  • Documented Isomer: N-Ethylpiperidine-3-carboxamide hydrochloride

This distinction is critical as the position of the ethyl group significantly influences the molecule's three-dimensional shape, polarity, and potential biological interactions. This guide will therefore focus on general synthetic routes to access C3-alkylated piperidine-3-carboxamides and provide specific data for the N-ethyl isomer as a reference.

Table 1: Physicochemical Properties of N-Ethylpiperidine-3-carboxamide hydrochloride
PropertyValueSource
CAS Number 112989-90-9[5]
Molecular Formula C₈H₁₇ClN₂O[6]
Molecular Weight 192.69 g/mol [6]
MDL Number MFCD13562352[6]
Storage Sealed in dry, room temperature[6]

Synthetic Strategies for 3-Alkyl-3-Carboxamidopiperidines

The synthesis of piperidines with a quaternary center at the C3 position, such as 3-ethyl-3-carboxamidopiperidine, requires strategic planning to overcome potential steric hindrance. A generalized, multi-step synthetic approach is outlined below, starting from a readily available precursor. This pathway is conceptual and would require laboratory optimization for the specific target molecule.

General Synthetic Workflow

The synthesis logically proceeds from a protected piperidine-3-carboxylic acid ester, followed by α-alkylation, amidation, and final deprotection.

G cluster_0 Core Synthesis cluster_1 Final Steps A N-Protected Piperidine-3-carboxylic Acid Ester B Enolate Formation (e.g., LDA, -78 °C) A->B Base C α-Alkylation (e.g., Ethyl Iodide) B->C Electrophile D Saponification (e.g., LiOH) C->D Hydrolysis E Amide Coupling (e.g., EDC, HOBt, Amine) D->E Activation F N-Deprotection (e.g., TFA or H₂/Pd) E->F Acid or Hydrogenolysis G Salt Formation (HCl in Ether) F->G Acidification H 3-Ethyl-3-(aminocarbonyl)-piperidine I Final Product: This compound

Caption: Generalized workflow for the synthesis of 3-alkyl-3-carboxamidopiperidines.

Detailed Experimental Protocol (Conceptual)

Step 1: α-Ethylation of N-Boc-piperidine-3-carboxylic acid methyl ester

  • Dissolution: Dissolve N-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality here is the use of a strong, non-nucleophilic base at low temperature to kinetically deprotonate the α-carbon without competing reactions like ester hydrolysis.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield N-Boc-3-ethyl-piperidine-3-carboxylic acid methyl ester.

Step 2: Saponification and Amidation

  • Hydrolysis: Dissolve the purified ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material. Acidify the mixture with 1N HCl and extract with ethyl acetate to isolate the carboxylic acid.

  • Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq). Stir for 30 minutes. Add a solution of ammonia in methanol (e.g., 7N, 2.0 eq). Stir at room temperature overnight. This self-validating system uses standard peptide coupling reagents (EDC/HOBt) to activate the carboxylic acid, ensuring efficient conversion to the primary amide.

  • Workup: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield N-Boc-3-ethylpiperidine-3-carboxamide.

Step 3: Deprotection and Salt Formation

  • Boc-Deprotection: Dissolve the protected amide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) and stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12. Extract the free base into DCM.

  • Salt Formation: Dry the organic layer and concentrate. Dissolve the resulting free base in anhydrous diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.

  • Final Product: Filter the resulting solid, wash with cold ether, and dry under vacuum to yield this compound as a solid.

Pharmacological Significance and Applications

The piperidine-3-carboxamide scaffold is of significant interest in drug development. The strategic placement of substituents allows for the fine-tuning of activity against various biological targets.

  • Anticancer Activity: As previously mentioned, certain N-arylpiperidine-3-carboxamide derivatives have shown potent antimelanoma activity by inducing senescence.[3] The core scaffold acts as a rigid anchor, while modifications to the N-aryl and other positions modulate potency and selectivity.

  • Enzyme Inhibition: The ability of the carboxamide group to act as a hydrogen bond donor and acceptor makes this scaffold suitable for designing enzyme inhibitors. Derivatives of (S)-piperidine-3-carboxamide are being investigated as inhibitors for enzymes implicated in conditions like diabetes and Alzheimer's disease.[1]

  • CNS Applications: The piperidine ring is a common feature in centrally acting agents. The physicochemical properties of piperidine-3-carboxamides can be tailored to achieve blood-brain barrier penetration for targeting neurological disorders.

G cluster_scaffold Piperidine-3-Carboxamide Scaffold cluster_apps Therapeutic Areas scaffold Piperidine-3-Carboxamide Core Rigid 3D Structure Hydrogen Bonding Capacity Synthetic Tractability oncology Oncology Senescence Induction Antiproliferative Activity scaffold:f1->oncology:f0 Modulation leads to enzymology Enzyme Inhibition Diabetes Alzheimer's Disease scaffold:f1->enzymology:f0 Design of cns CNS Disorders Neurological Targets scaffold:f1->cns:f0 Potential for G cluster_workflow Analytical Validation Workflow Start Synthesized Compound HPLC HPLC (Purity >95%?) Start->HPLC HPLC->Start No, Repurify MS Mass Spectrometry (Correct [M+H]⁺?) HPLC->MS Yes MS->Start No, Re-evaluate Synthesis NMR NMR (¹H, ¹³C) (Structure Confirmed?) MS->NMR Yes NMR->Start No, Re-evaluate Synthesis End Characterized Product NMR->End Yes

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylpiperidine-3-carboxamide hydrochloride is a synthetic compound belonging to the diverse class of piperidine derivatives. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural motifs, particularly the piperidine-3-carboxamide core, are present in a variety of biologically active agents. This technical guide synthesizes the available information on structurally related compounds to propose a putative mechanism of action for N-ethylpiperidine-3-carboxamide hydrochloride. By examining the established activities of similar molecules, we can infer potential therapeutic targets and cellular pathways that may be modulated by this compound. This document aims to provide a foundational understanding for researchers interested in the further investigation and development of N-ethylpiperidine-3-carboxamide and its analogs.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design.[1] Piperidine-containing drugs have demonstrated a wide range of pharmacological activities, targeting the central nervous system, cardiovascular system, and infectious diseases, as well as exhibiting potent anti-cancer properties.[1][2] The specific substitution pattern on the piperidine ring is crucial in determining the biological activity and selectivity of the resulting compound.[1]

The subject of this guide, N-ethylpiperidine-3-carboxamide hydrochloride, features a carboxamide functional group at the 3-position of the piperidine ring, with an ethyl substituent on the amide nitrogen. This arrangement provides a unique combination of hydrogen bonding capabilities and steric hindrance that can influence its interaction with biological targets.

Unraveling the Putative Mechanism of Action: A Hypothesis-Driven Approach

In the absence of direct experimental data for N-ethylpiperidine-3-carboxamide hydrochloride, we can formulate a hypothesis regarding its mechanism of action by analyzing the known biological effects of structurally analogous compounds. The piperidine-3-carboxamide scaffold has been identified as a key pharmacophore in several classes of bioactive molecules.

Induction of Cellular Senescence in Cancer Cells

Recent studies have identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[3][4] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism. Small molecules that can induce senescence in cancer cells are therefore of significant therapeutic interest.[3]

The piperidine-3-carboxamide moiety was found to be crucial for this activity.[4] Structure-activity relationship (SAR) studies revealed that both the piperidine ring and the carboxamide linker are essential for the observed anti-proliferative effects.[3] It is hypothesized that these compounds may interact with key regulators of the cell cycle or signaling pathways that control cellular senescence.

Proposed Mechanism: N-ethylpiperidine-3-carboxamide hydrochloride, by virtue of its core scaffold, may induce a similar senescence-like phenotype in susceptible cancer cell lines. The ethyl group on the carboxamide could modulate the potency and selectivity of this effect.

Experimental Workflow: High-Content Screening for Senescence Induction

To validate this hypothesis, a high-content screening (HCS) assay could be employed.

G cluster_0 Cell Culture and Treatment cluster_1 Staining and Imaging cluster_2 Image Analysis and Data Interpretation A Plate cancer cells (e.g., A375 melanoma) B Treat with varying concentrations of N-ethylpiperidine-3-carboxamide hydrochloride A->B C Incubate for a defined period (e.g., 72 hours) B->C D Fix and permeabilize cells C->D E Stain for senescence markers (e.g., SA-β-gal, p21) and nuclear morphology (DAPI) D->E F Acquire images using a high-content imaging system E->F G Quantify cellular features: cell size, nuclear area, intensity of senescence markers F->G H Determine EC50 for senescence induction and IC50 for anti-proliferative activity G->H I Compare with known senescence inducers (e.g., doxorubicin) H->I

Caption: High-content screening workflow for assessing senescence induction.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

Derivatives of piperidine carboxamide have also been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in several cancers, including non-small cell lung cancer.[5] 3D-QSAR modeling and computational analyses have been used to explore the structure-activity relationships of these compounds and to identify key features for potent ALK inhibition.[5]

The piperidine ring and the carboxamide group are thought to play a critical role in binding to the ALK active site.[5] The specific substitutions on these core structures are crucial for optimizing the inhibitory activity.

Proposed Mechanism: While the specific substitutions on N-ethylpiperidine-3-carboxamide hydrochloride differ from the reported ALK inhibitors, the shared scaffold suggests a potential, albeit likely weaker, interaction with the ALK kinase domain. Further derivatization could enhance this activity.

Signaling Pathway: ALK and Downstream Effectors

G ALK ALK Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K_AKT_mTOR ALK->PI3K_AKT_mTOR JAK_STAT JAK_STAT ALK->JAK_STAT Compound N-ethylpiperidine-3-carboxamide hydrochloride Compound->ALK Inhibition Proliferation Cell Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Putative inhibition of ALK signaling by N-ethylpiperidine-3-carboxamide hydrochloride.

Synthesis and Chemical Properties

The synthesis of N-ethylpiperidine-3-carboxamide hydrochloride would typically involve the coupling of a suitable piperidine-3-carboxylic acid derivative with ethylamine, followed by salt formation. The starting material, piperidine-3-carboxylic acid (nipecotic acid), is a well-known GABA uptake inhibitor, and its derivatives have been extensively studied. The synthesis of substituted piperidines can be achieved through various routes, including the reduction of corresponding pyridine precursors or through multi-step sequences starting from chiral building blocks.[6]

The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, which is advantageous for in vitro biological testing.

Future Directions and Research Perspectives

The putative mechanisms of action outlined in this guide provide a solid foundation for the future investigation of N-ethylpiperidine-3-carboxamide hydrochloride. Key areas for future research include:

  • In vitro pharmacological profiling: A broad panel of cell-based and biochemical assays should be employed to screen for activity against various cancer cell lines and a range of kinases and other enzymes.

  • Target identification and validation: If significant biological activity is observed, target deconvolution studies will be necessary to identify the specific molecular targets of the compound.

  • Structure-activity relationship (SAR) studies: A library of analogs with modifications to the piperidine ring, the ethyl group, and the carboxamide linker should be synthesized and tested to optimize potency and selectivity.

  • In vivo efficacy studies: Promising lead compounds should be evaluated in relevant animal models of cancer or other diseases to assess their therapeutic potential.

Conclusion

While direct experimental evidence for the mechanism of action of N-ethylpiperidine-3-carboxamide hydrochloride is currently limited, a comprehensive analysis of its structural analogs provides compelling hypotheses for its potential biological activities. The piperidine-3-carboxamide scaffold is a validated pharmacophore for inducing cellular senescence and inhibiting key oncogenic kinases like ALK. This technical guide serves as a starting point for researchers to design and execute experiments aimed at elucidating the precise mechanism of action of this compound and exploring its therapeutic potential. The versatility of the piperidine scaffold suggests that N-ethylpiperidine-3-carboxamide hydrochloride could be a valuable lead compound for the development of novel therapeutics.

References

  • Gryder, R. A., et al. (2018). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. RSC Advances, 8(45), 25489-25497.
  • Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(6), 1185–1191.[3]

  • (S)-piperidine-3-carboxamide. (2023, August 15). Smolecule.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Molecules, 28(23), 7898.
  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105429.[5]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia, 3(1), 229-247.[2]

  • N-ethylpiperidine-3-carboxamide hydrochloride. PubChem.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2020, May 13). ACS Publications.[4]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Indian Journal of Chemistry, 61B, 851-857.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024, October 21). European Journal of Medicinal Chemistry, 280, 116893.[1]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Piperidine-3-Carboxamide Analogs, Featuring 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro characterization of novel piperidine-3-carboxamide derivatives, a chemical scaffold of significant interest in modern drug discovery. While we will use the hypothetical compound "3-Ethylpiperidine-3-carboxamide hydrochloride" as a central example to illustrate the experimental workflow and rationale, the principles and methodologies discussed herein are broadly applicable to analogous small molecules. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to design, execute, and interpret a robust preliminary in vitro screening cascade.

Section 1: Foundational Principles and Preliminary Assessments

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting a diverse range of biological pathways.[1][2] The carboxamide moiety further enhances the potential for specific molecular interactions, making the piperidine-3-carboxamide core a promising starting point for the development of novel therapeutics.[3] Before embarking on extensive biological testing, a thorough understanding of the compound's fundamental physicochemical properties is paramount, as these characteristics profoundly influence its behavior in aqueous assay environments and, ultimately, the reliability of the experimental data.[4]

Physicochemical Characterization: The Cornerstone of Reliable In Vitro Data

A preliminary assessment of solubility and stability is not merely a formality but a critical step that informs every subsequent stage of in vitro testing. Poor aqueous solubility is a common hurdle in early drug discovery, often leading to inconsistent and misleading results in cell-based and biochemical assays.[4][5]

Key Physicochemical Parameters and Their Implications:

ParameterImportance in In Vitro AssaysRecommended Initial Assessment
Aqueous Solubility Ensures the compound remains in solution at the tested concentrations, preventing precipitation that can lead to inaccurate dose-response curves and direct cellular toxicity unrelated to the intended biological target.[6][7]Kinetic Solubility Assay: A high-throughput method, such as nephelometry, that measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This mimics the conditions of many initial in vitro screens.[4][8]
Chemical Stability Confirms that the compound does not degrade in the assay buffer or cell culture medium over the course of the experiment, which would otherwise lead to an underestimation of its potency.Stability in Assay Buffer: Incubate the compound in the relevant assay buffer at the intended experimental temperature (e.g., 37°C) for the duration of the longest planned assay. Analyze the sample by HPLC at various time points to detect any degradation.
LogP/LogD Provides an indication of the compound's lipophilicity, which can influence its ability to cross cell membranes and its potential for non-specific binding.Computational Prediction: Utilize software packages to estimate the LogP value. This provides a preliminary indication of the compound's properties and can guide the selection of appropriate assay conditions.

Causality in Experimental Choices: A compound with low kinetic solubility (e.g., <10 µM) will necessitate modifications to the standard assay protocols. This might include the use of a lower top concentration for dose-response studies, the inclusion of a solubilizing agent (with appropriate vehicle controls), or the selection of alternative assay formats that are less sensitive to compound precipitation.[9]

Section 2: A Strategic Workflow for In Vitro Characterization

A tiered or cascaded approach to in vitro testing is the most efficient strategy for characterizing a novel compound. This begins with broad, high-throughput screens to assess general cytotoxicity, followed by more focused assays to identify specific biological targets and elucidate the mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Activity Screening cluster_2 Phase 3: Target Identification & Mechanism of Action A Compound Synthesis & QC (Purity, Identity) B Physicochemical Profiling (Solubility, Stability) A->B Informs Assay Design C Broad-Spectrum Cytotoxicity (e.g., MTT/SRB Assays) Multiple Cell Lines B->C Defines Concentration Range D Determination of IC50/GI50 C->D Data Analysis E Target-Based Enzyme/Receptor Assays (e.g., Kinase, Protease Inhibition) D->E Guides Target Selection F Signaling Pathway Analysis (e.g., Western Blot for MAPK, PI3K/Akt, NF-κB) D->F Prioritizes Pathway Investigation G Cellular Thermal Shift Assay (CETSA) (Target Engagement) E->G Confirms Target Interaction F->G Validates Pathway Modulation

Figure 1: A tiered workflow for the in vitro characterization of a novel piperidine-3-carboxamide derivative.

Section 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a panel of relevant cancer cell lines (e.g., A375 melanoma, as N-arylpiperidine-3-carboxamides have shown activity in this line) and a non-cancerous control cell line (e.g., normal human dermal fibroblasts) to ~80% confluency.[3]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell suspension to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 150 µL of DMSO to each well and gently shake the plate for 10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.[10]

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11] A potent cytotoxic agent will have a low IC50 value.

Protocol: Investigation of Signaling Pathway Modulation by Western Blotting

Given that piperidine derivatives have been shown to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, Western blotting is an essential tool for investigating the mechanism of action of this compound.[12]

Principle: This technique allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, one can assess the activation state of a pathway.[13][14]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at concentrations around its IC50 value for various time points (e.g., 6, 12, 24 hours). Include an untreated and a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis and Interpretation:

Densitometry is used to quantify the intensity of the protein bands. The expression of the protein of interest is typically normalized to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[15] For signaling studies, the level of the phosphorylated protein is often expressed as a ratio to the total protein level. A significant change in this ratio upon compound treatment indicates modulation of the signaling pathway.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway cluster_3 NF-κB Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt DownstreamAkt Cell Survival, Proliferation Akt->DownstreamAkt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK DownstreamMAPK Gene Expression ERK->DownstreamMAPK IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits DownstreamNFkB Inflammation, Survival NFkB->DownstreamNFkB Inhibitor Piperidine-3-carboxamide Derivative Inhibitor->Akt Inhibitor->ERK Inhibitor->IKK

Figure 2: Potential signaling pathways modulated by piperidine-3-carboxamide derivatives.

Section 4: Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the initial in vitro characterization of novel piperidine-3-carboxamide derivatives, using this compound as a working example. By integrating thorough physicochemical profiling with a tiered screening cascade, researchers can generate high-quality, reproducible data that will reliably inform subsequent stages of the drug discovery process. The detailed protocols for cytotoxicity assessment and signaling pathway analysis provide a solid foundation for elucidating the biological activity and mechanism of action of this promising class of compounds. Future studies should aim to identify the direct molecular target(s) of active compounds and validate their therapeutic potential in more complex, disease-relevant in vitro models and subsequent in vivo studies.

References

  • The Design of a Quantitative Western Blot Experiment. PMC - NIH. [Link]

  • How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. LI-COR Biosciences. [Link]

  • Image Analysis and Quantitation for Western Blotting. Bio-Rad. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. [Link]

  • In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PMC - NIH. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells. PubMed. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell. Annals of Translational Medicine. [Link]

  • In vitro and in-silico analysis of synthesized piperidine alkaloids for.... ResearchGate. [Link]

  • Modulators of NF-κB in Experimental Pharmacology: Recent Updates and Perspectives. Frontiers Media. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - NIH. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

Sources

Introduction to NSC-481: A Novel Piperidine Scaffold for CNS Investigation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities in central nervous system (CNS) research. Given that 3-Ethylpiperidine-3-carboxamide hydrochloride (hereafter designated as NSC-481 ) is a novel investigational compound, this document outlines a robust, first-principles approach to its characterization. The methodologies described herein are based on established, validated protocols widely accepted in the field of neuropharmacology and drug development.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved CNS-active drugs, including methylphenidate, risperidone, and fentanyl. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituent groups, enabling high-affinity and selective interactions with a variety of neurological targets.

NSC-481, or this compound, represents a new chemical entity within this class. Its structure, featuring an ethyl group and a carboxamide moiety at the C3 position, suggests potential interactions with targets that possess specific stereochemical and hydrogen-bonding requirements. The carboxamide group, in particular, is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. This guide details a systematic workflow to de-orphanize NSC-481, elucidate its mechanism of action (MoA), and establish a foundational dataset for its progression as a potential CNS therapeutic.

Postulated Mechanism of Action: Targeting Dopaminergic Pathways

Based on structural similarity to known CNS ligands, a primary hypothesis is that NSC-481 modulates dopaminergic signaling, a critical pathway implicated in psychosis, depression, and motor control. Specifically, we postulate that NSC-481 acts as an antagonist or partial agonist at the Dopamine D2 receptor (D2R), a Class A GPCR.

Upon binding, an antagonist would block the downstream signaling cascade typically initiated by dopamine. This involves preventing the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and protein kinase A (PKA) activity. The following diagram illustrates this proposed signaling pathway.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Endogenous Ligand) Dopamine->D2R Activates NSC_481 NSC-481 (Hypothesized Antagonist) NSC_481->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Neuronal Gene Expression CREB->Gene_Expression Regulates

Caption: Postulated signaling pathway for NSC-481 as a D2R antagonist.

Experimental Workflow for CNS Compound Characterization

A tiered, systematic approach is essential for characterizing a novel compound like NSC-481. The workflow below progresses from broad, initial screening to more specific, hypothesis-driven assays. This structure ensures that resources are used efficiently, building a comprehensive data package at each stage.

G cluster_0 Tier 1: Primary Screening & Profiling cluster_1 Tier 2: In Vitro Pharmacology (Hypothesis-Driven) cluster_2 Tier 3: In Vivo Target Engagement & PK/PD cluster_3 Tier 4: Behavioral Pharmacology T1_Receptor 1. Receptor Binding (Broad Panel Screen) T2_Affinity 4. D2R Affinity (Ki Determination) T1_Receptor->T2_Affinity Identifies Primary Target T1_BBB 2. BBB Permeability (PAMPA Assay) T3_PK 7. Pharmacokinetics (Rodent, IV/PO) T1_BBB->T3_PK Informs Dosing Route T1_Tox 3. Cytotoxicity (HEK293, SH-SY5Y cells) T2_Functional 5. D2R Functional Assay (cAMP Measurement) T1_Tox->T2_Functional Determines Assay Concentration Range T2_Affinity->T2_Functional Confirms Affinity T3_TE 8. Target Engagement (Receptor Occupancy) T2_Functional->T3_TE Informs In Vivo Potency T2_Selectivity 6. Dopamine Receptor Selectivity Panel T4_Behavior 9. Rodent Behavioral Model (e.g., Amphetamine-Induced Hyperlocomotion) T3_PK->T4_Behavior Guides Dose Selection T3_TE->T4_Behavior Links Dose to Target Interaction

Caption: Tiered experimental workflow for characterizing NSC-481.

Key Methodologies & Protocols

The following protocols are foundational for validating the proposed MoA of NSC-481.

Protocol: D2 Receptor Affinity via Radioligand Binding Assay

This experiment quantifies the binding affinity (Ki) of NSC-481 for the human dopamine D2 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of NSC-481 at the D2R.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human D2R.

    • [³H]-Spiperone (a high-affinity D2R radioligand).

    • NSC-481 stock solution (10 mM in DMSO).

    • Haloperidol (positive control competitor, 10 mM in DMSO).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well filter plates and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of NSC-481 (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine D2R membranes (10-20 µg protein/well), [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and varying concentrations of NSC-481.

    • For total binding, add vehicle (DMSO). For non-specific binding (NSB), add a saturating concentration of Haloperidol (e.g., 10 µM).

    • Incubate the plate for 60 minutes at room temperature.

    • Rapidly filter the plate contents through the filter mat using a cell harvester and wash 3x with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percent specific binding against the log concentration of NSC-481. Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol: D2 Receptor Functional Activity via cAMP Assay

This assay determines whether NSC-481 acts as an antagonist, agonist, or partial agonist at the D2R.

  • Objective: To measure the effect of NSC-481 on dopamine-mediated inhibition of cAMP production.

  • Materials:

    • CHO-K1 cells stably co-expressing human D2R and a CRE-luciferase reporter gene.

    • Forskolin (an adenylyl cyclase activator).

    • Dopamine (D2R agonist).

    • NSC-481 stock solution.

    • Assay medium (e.g., Opti-MEM) and appropriate luciferase substrate (e.g., luciferin).

  • Procedure:

    • Antagonist Mode: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with varying concentrations of NSC-481 for 15-30 minutes. c. Add dopamine at its EC80 concentration (the concentration giving 80% of its maximal effect, determined previously) to all wells except the baseline control. d. Add forskolin (e.g., 10 µM) to stimulate cAMP production. e. Incubate for 4-6 hours.

    • Agonist Mode: a. Prepare cells as above. b. Treat cells with varying concentrations of NSC-481 alone (no dopamine). c. Add forskolin and incubate.

    • Data Acquisition: a. Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. b. Measure luminescence using a plate reader.

    • Analysis: a. For antagonist mode, plot luminescence against the log concentration of NSC-481 to determine the IC50. This reflects the concentration at which NSC-481 reverses the dopamine effect. b. For agonist mode, plot luminescence against the log concentration of NSC-481 to determine the EC50 and maximal effect (Emax). A non-zero Emax indicates agonism.

Representative Data & Interpretation

The following table summarizes hypothetical but expected data for a promising CNS compound with the profile of a selective D2R antagonist.

ParameterAssayResultInterpretation
Binding Affinity (Ki) [³H]-Spiperone Competition15.2 nMHigh affinity for the Dopamine D2 receptor.
Functional Activity (IC50) D2R cAMP Antagonist Assay45.7 nMPotent functional antagonist at the D2R.
Functional Activity (EC50) D2R cAMP Agonist Assay> 10 µMNo intrinsic agonist activity observed.
Selectivity Receptor Panel Screen>100-fold vs. D1, D3, 5-HT2AHighly selective for D2R over other key CNS receptors.
BBB Permeability (Pₑ) PAMPA-BBB12.5 x 10⁻⁶ cm/sPredicted to be CNS penetrant.
Brain/Plasma Ratio Rodent Pharmacokinetics3.5Compound effectively crosses the blood-brain barrier and accumulates in the brain.

This data profile suggests that NSC-481 is a potent, selective, and CNS-penetrant D2 receptor antagonist, making it a strong candidate for further investigation in animal models of psychosis or other disorders involving dopamine dysregulation.

Future Directions & Advanced Characterization

Upon successful completion of the foundational studies outlined above, further investigation should focus on:

  • In Vivo Behavioral Models: Assessing the efficacy of NSC-481 in validated animal models, such as amphetamine-induced hyperlocomotion (a model for psychosis) or the forced swim test (a screen for antidepressant-like activity).

  • Off-Target Liability: A broader screen (e.g., a Safety47 panel) to identify potential interactions with other receptors, ion channels, and transporters that could lead to side effects.

  • Metabolic Stability & Pharmacokinetics: Detailed studies in liver microsomes and in vivo to understand the metabolic fate and pharmacokinetic profile (ADME) of the compound, which is crucial for determining dosing regimens and predicting human pharmacokinetics.

  • Electrophysiology: Using patch-clamp electrophysiology in brain slices to study how NSC-481 modulates neuronal excitability in relevant brain regions, such as the striatum or prefrontal cortex.

This systematic and rigorous approach ensures a thorough understanding of the pharmacological properties of NSC-481, providing the necessary foundation for informed decisions in the drug development process.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Available at: [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Available at: [Link]

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical development, a thorough understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount to ensuring its safety, efficacy, and manufacturability. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies for assessing the solubility and stability of 3-Ethylpiperidine-3-carboxamide hydrochloride. As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights to empower researchers in their quest to de-risk and accelerate the journey from discovery to clinic.

Introduction: The Significance of Hydrochloride Salts in Drug Design

The selection of a salt form for an active pharmaceutical ingredient is a critical decision in the drug development process.[1][2] For basic drugs, the hydrochloride salt is a prevalent choice, with approximately 60% of all basic drug salt forms being hydrochlorides.[3] This preference is rooted in the ability of hydrochloride salts to enhance the stability, solubility, and bioavailability of the parent compound.[1][3] The protonation of an amine group to form a stable ammonium ion can protect the molecule from oxidative degradation.[1] Furthermore, the ionic nature of the hydrochloride salt often leads to improved aqueous solubility, which is a key determinant of a drug's absorption and, consequently, its therapeutic effect.[1][4]

This guide focuses on this compound, a piperidine-based compound. Piperidine and its derivatives are integral scaffolds in a vast array of pharmaceuticals due to their favorable biological activities.[5] Understanding the solubility and stability of this specific hydrochloride salt is crucial for its potential development as a therapeutic agent.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

PropertyValueSource
Chemical Structure O=C(C1(CC)CNCCC1)N.[H]Cl[6]
CAS Number 112989-90-9[6][7]
Molecular Formula C8H17ClN2O[6][7]
Molecular Weight 192.69 g/mol [6][7]

Part 1: Aqueous Solubility Assessment

The aqueous solubility of an API is a critical factor influencing its oral bioavailability.[] For an API to be absorbed, it must first dissolve in the gastrointestinal fluids.[] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, and an API is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4][9]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the API in various aqueous media at a controlled temperature.

Materials:

  • This compound

  • Purified water

  • pH 1.2 buffer (simulated gastric fluid)

  • pH 4.5 acetate buffer

  • pH 6.8 phosphate buffer (simulated intestinal fluid)

  • Calibrated pH meter

  • Constant temperature shaker/incubator (set to 37 ± 1 °C)

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Media: Prepare the required aqueous buffers and adjust the pH to the target values.

  • Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each test medium. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: At each time point, withdraw an aliquot from each vial. To separate the undissolved solid, centrifuge the aliquot at a high speed.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The concentration at which a plateau is reached across the time points represents the equilibrium solubility. The lowest measured solubility across the pH range of 1.2 to 6.8 is used for BCS classification.[4]

Causality Behind Experimental Choices:

  • Temperature of 37 °C: This temperature mimics the physiological conditions of the human body.[9]

  • pH Range of 1.2 to 6.8: This range represents the pH variability throughout the gastrointestinal tract.[4][9]

  • Use of Excess Solid: This ensures that the solution is saturated, which is a prerequisite for determining equilibrium solubility.

  • Multiple Time Points: Sampling at various intervals confirms that equilibrium has been reached.[9]

Part 2: Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[10][11] These studies are essential for determining the retest period for the drug substance and the shelf life of the drug product.[3][10] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[3][10][11]

Experimental Workflow for Stability Testing

Caption: Workflow for comprehensive stability assessment of an API.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products of an API, which helps in establishing degradation pathways and the intrinsic stability of the molecule.[1][6][12] These studies are also crucial for developing and validating stability-indicating analytical methods.[1][6][13] The goal is to achieve a target degradation of 5-20%.[1]

Protocol for Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the API in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 60 °C). Monitor for degradation over time.

  • Base Hydrolysis: Dissolve the API in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat if necessary. Monitor for degradation.

  • Oxidative Degradation: Expose the API to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.

  • Thermal Degradation: Expose the solid API to high temperatures (e.g., 80 °C) in a controlled oven.

  • Photostability: Expose the API to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][14]

Rationale for Stress Conditions:

  • These conditions mimic potential stress factors the API might encounter during manufacturing, storage, and administration.[13]

  • By intentionally degrading the molecule, we can identify the degradation products and ensure our analytical methods can detect them.[6][12]

Long-Term and Accelerated Stability Studies

These studies are performed to evaluate the stability of the API under recommended storage conditions to establish a re-test period.[2][3]

ICH Recommended Storage Conditions:

StudyStorage ConditionMinimum Time Period
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Procedure:

  • Batch Selection: Use at least three primary batches of the API.[10]

  • Storage: Store the samples in containers that are representative of the proposed packaging, under the conditions specified in the table above.

  • Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10]

  • Analysis: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Trustworthiness Through Self-Validating Systems: The use of a validated, stability-indicating analytical method is the cornerstone of a trustworthy stability study. This method must be able to separate, detect, and quantify the active ingredient and its degradation products without interference.

Analytical Considerations

The accurate quantification of this compound and its potential degradants is crucial. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperidine-containing compounds.[5][15]

Key aspects of a suitable HPLC method include:

  • Column: A reversed-phase column (e.g., C18) is often suitable.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection is common if the molecule possesses a suitable chromophore. If not, alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be employed.[15]

Conclusion

The comprehensive assessment of solubility and stability is a non-negotiable aspect of modern drug development. For this compound, a systematic approach grounded in established scientific principles and regulatory guidelines is essential. By following the detailed protocols and understanding the rationale behind each experimental choice outlined in this guide, researchers can generate the robust data package necessary to support the progression of this promising compound through the development pipeline. This commitment to scientific integrity and thorough characterization is what ultimately ensures the delivery of safe and effective medicines to patients.

References

  • Vertex AI Search. (2025).
  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • MDPI. (n.d.).
  • International Council for Harmonis
  • American Pharmaceutical Review. (n.d.).
  • Pharmaguideline. (n.d.).
  • SGS Malaysia. (n.d.).
  • National Institutes of Health. (n.d.).
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • ChemBK. (n.d.). N-ethylpiperidine-3-carboxamide hydrochloride.
  • European Medicines Agency. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • BOC Sciences. (n.d.). Piperidines - Building Block.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • PubMed. (2022).
  • PubMed Central. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • Drug Analytical Research. (n.d.).
  • ResearchGate. (2018). (PDF)
  • BMC Infectious Diseases. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
  • American Pharmaceutical Review. (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • World Health Organiz
  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • ResearchGate. (2012).
  • ResearchGate. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF.
  • PubMed Central. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 3-Ethylpiperidine-3-carboxamide Hydrochloride Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Specifically, the 3-substituted piperidine-3-carboxamide motif has garnered significant interest due to its presence in molecules with diverse biological activities, including potential anticancer and anti-osteoporosis agents. This guide provides a comprehensive technical overview of the design, synthesis, and pharmacological evaluation of a focused class of compounds: structural analogs of 3-Ethylpiperidine-3-carboxamide hydrochloride. We will delve into the rationale behind analog design, provide detailed synthetic protocols for accessing this chemical space, and outline a robust workflow for characterizing their biological activity. This document is intended to serve as a practical resource for researchers and drug development professionals aiming to explore this promising area of chemical biology.

Introduction: The Therapeutic Potential of the 3,3-Disubstituted Piperidine Core

The rigidity and three-dimensional nature of the piperidine ring make it an attractive scaffold for the development of novel therapeutics. The introduction of substituents at the 3-position can significantly influence the molecule's conformation and its interaction with biological targets. The geminal disubstitution at the 3-position, as in the case of 3-Ethylpiperidine-3-carboxamide, creates a quaternary center, which can impart unique pharmacological properties and metabolic stability.

While limited information is publicly available for this compound itself, the broader class of piperidine-3-carboxamide derivatives has shown promise in various therapeutic areas. For instance, certain derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential as anti-cancer agents. In other studies, analogs have been investigated as inhibitors of cathepsin K for the treatment of osteoporosis. The exploration of structural analogs of this compound, therefore, represents a logical step in the quest for novel drug candidates.

This guide will provide a systematic approach to:

  • Designing a library of analogs with diverse physicochemical properties.

  • Synthesizing these target molecules through robust and scalable chemical routes.

  • Evaluating their pharmacological profiles using a cascade of in vitro and in vivo assays.

Strategic Design of Structural Analogs

The design of a focused library of analogs is a critical step in identifying structure-activity relationships (SAR). The goal is to systematically modify the core structure of 3-Ethylpiperidine-3-carboxamide to probe its interactions with potential biological targets. Key areas for modification include the piperidine ring, the ethyl group, and the carboxamide moiety.

Modifications of the Piperidine Ring
  • N-Substitution: The piperidine nitrogen offers a convenient handle for introducing a wide range of substituents. This can modulate the compound's basicity, lipophilicity, and potential for hydrogen bonding.

  • Ring Conformation: The conformation of the piperidine ring can be influenced by the nature of the substituents. Understanding the preferred chair or boat conformations of the analogs is crucial for predicting their binding modes.

Bioisosteric Replacement of the Carboxamide Group

The carboxamide group is a common pharmacophore, but it can be susceptible to metabolic degradation. Bioisosteric replacement is a powerful strategy to improve pharmacokinetic properties while maintaining or enhancing biological activity.[2] Potential bioisosteres for the carboxamide group include:

  • Tetrazoles

  • Acylsulfonamides

  • Oxadiazoles

These replacements can alter the acidity, hydrogen bonding capacity, and metabolic stability of the molecule.[2][3]

Exploration of the 3-Position Substituent

Varying the alkyl group at the 3-position allows for the exploration of the size and nature of the binding pocket. Analogs with different alkyl chains (e.g., methyl, propyl, butyl) or cyclic substituents can be synthesized to probe the steric and electronic requirements of the target.

Synthetic Methodologies

The synthesis of 3-Ethylpiperidine-3-carboxamide and its analogs requires a multi-step approach. The following sections provide detailed protocols for key transformations, emphasizing the rationale behind the choice of reagents and conditions.

Synthesis of the 3,3-Disubstituted Piperidine Core

A common strategy for the synthesis of 3,3-disubstituted piperidines involves the dialkylation of a suitable precursor. One effective method utilizes a chiral auxiliary to control the stereochemistry of the quaternary center.

Protocol 1: Enantioselective Synthesis of a 3-Ethyl-3-allyl-piperidone Derivative

This protocol is adapted from a method for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives.[4]

  • Step 1: Allylation of the Phenylglycinol-Derived Oxazolopiperidone Lactam.

    • To a solution of the starting lactam in THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.

    • Stir the mixture for 30 minutes, then add allyl bromide.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the mono-allylated product by column chromatography.

    • Rationale: The use of a chiral auxiliary derived from phenylglycinol allows for stereoselective alkylation. LDA is a strong, non-nucleophilic base that efficiently generates the enolate.

  • Step 2: Ethylation of the Mono-allylated Lactam.

    • Repeat the enolate formation as described in Step 1.

    • Add ethyl iodide to the enolate solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Work-up and purify the dialkylated product as described above.

    • Rationale: The second alkylation proceeds with high diastereoselectivity, controlled by the chiral auxiliary.

  • Step 3: Reductive Cleavage of the Chiral Auxiliary.

    • Treat the dialkylated lactam with triethylsilane and titanium tetrachloride in dichloromethane at 0 °C.

    • Stir for 2 hours, then quench with saturated aqueous sodium bicarbonate.

    • Extract the product and purify by column chromatography to yield the N-benzyl piperidone.

    • Remove the benzyl group by treatment with sodium in liquid ammonia.[4]

    • Rationale: This two-step cleavage removes the chiral auxiliary to provide the desired 3,3-disubstituted piperidone.

Introduction of the Carboxamide Moiety

Once the 3,3-disubstituted piperidone is obtained, the carboxamide group can be introduced through a multi-step sequence.

Protocol 2: Conversion of Piperidone to Piperidine-3-carboxamide

  • Step 1: Strecker Synthesis.

    • Treat the piperidone with potassium cyanide and ammonium chloride in a mixture of methanol and water.

    • Stir the reaction at room temperature for 48 hours.

    • Collect the resulting α-aminonitrile by filtration.

    • Rationale: The Strecker synthesis is a classic method for the synthesis of α-amino acids from ketones or aldehydes.

  • Step 2: Hydrolysis of the Nitrile.

    • Hydrolyze the α-aminonitrile using a strong acid (e.g., 6M HCl) at reflux.

    • Neutralize the reaction mixture to precipitate the amino acid.

    • Rationale: Acid hydrolysis converts the nitrile to a carboxylic acid.

  • Step 3: Amide Coupling.

    • Couple the resulting amino acid with the desired amine using a standard peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    • Rationale: EDC/HOBt is a widely used and efficient method for forming amide bonds with minimal side reactions.

Final Deprotection and Salt Formation

The final step involves the removal of any protecting groups and the formation of the hydrochloride salt.

Protocol 3: N-Deprotection and Salt Formation

  • Step 1: N-Boc Deprotection.

    • If the piperidine nitrogen is protected with a Boc group, treat the compound with a solution of 4M HCl in dioxane.

    • Stir at room temperature for 2 hours.

    • Evaporate the solvent to obtain the hydrochloride salt.

    • Rationale: Acidic conditions efficiently cleave the Boc protecting group.

Pharmacological Evaluation Workflow

A systematic evaluation of the pharmacological properties of the synthesized analogs is essential to identify promising lead compounds. The following workflow outlines a tiered screening approach, starting with broad profiling and progressing to more specific and complex assays.

Tier 1: Primary Screening and ADME/Tox Profiling

The initial screening aims to assess the general "drug-like" properties of the compounds and identify any potential liabilities early in the process.[5]

Table 1: Key In Vitro ADME/Toxicity Assays

Assay Purpose Methodology
Solubility To determine the aqueous solubility of the compound.Thermodynamic or kinetic solubility assays.
LogP/LogD To measure the lipophilicity of the compound.Shake-flask method or computational prediction.
Metabolic Stability To assess the compound's stability in the presence of liver microsomes.Incubation with human or rat liver microsomes followed by LC-MS/MS analysis.[6][7]
Cytotoxicity To evaluate the general toxicity of the compound to cells.MTT or LDH release assays in a panel of cell lines.
hERG Inhibition To assess the risk of cardiac toxicity.Patch-clamp electrophysiology or fluorescence-based assays.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[6]

Tier 2: Target-Based and Phenotypic Screening

Based on the therapeutic area of interest, a panel of target-based and phenotypic assays should be employed. Given the prevalence of piperidine-containing drugs in neurology, assays relevant to CNS targets are a logical starting point.

Table 2: Exemplary Assays for Neurological Targets

Assay Type Specific Assay Purpose
Binding Assays Radioligand binding assays for GPCRs (e.g., dopamine, serotonin receptors).[8]To determine the affinity (Ki) of the compound for specific CNS targets.
Functional Assays GTPγS binding assay or cAMP accumulation assay for GPCRs.[9][10]To determine the functional activity (agonist, antagonist, inverse agonist) of the compound.
Cell-Based Assays Neuronal cell viability assays (e.g., in response to neurotoxins).To assess the neuroprotective or neurotoxic effects of the compound.
In Vitro Disease Models Assays using co-cultures of neurons and glial cells to model neuroinflammation.[11]To evaluate the compound's efficacy in a more physiologically relevant context.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Tier 3: In Vivo Efficacy and Pharmacokinetic Studies

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a whole-animal model.

Table 3: Key In Vivo Studies

Study Purpose Typical Model
Pharmacokinetics (PK) To determine the absorption, distribution, metabolism, and excretion of the compound.Rodent models (e.g., rats, mice).
Blood-Brain Barrier (BBB) Penetration To assess the ability of the compound to enter the central nervous system.In situ brain perfusion or cassette dosing studies.[12]
Efficacy Studies To evaluate the therapeutic effect of the compound in a disease model.Animal models of neurological disorders (e.g., Parkinson's, Alzheimer's).

Data Visualization and Interpretation

The effective visualization of data is crucial for understanding SAR and making informed decisions.

Diagram 1: General Synthetic Strategy

Synthetic_Strategy A Piperidone Precursor B 3,3-Disubstituted Piperidone A->B Dialkylation C α-Aminonitrile B->C Strecker Synthesis D 3-Amino-3-piperidinecarboxylic Acid C->D Nitrile Hydrolysis E Protected 3-Ethylpiperidine-3-carboxamide Analog D->E Amide Coupling F Final Analog (HCl salt) E->F Deprotection & Salt Formation Screening_Cascade A Synthesized Analog Library B Tier 1: ADME/Tox Profiling A->B C Tier 2: In Vitro Pharmacology B->C Favorable 'Drug-like' Properties D Lead Candidates C->D Potent & Selective Activity E Tier 3: In Vivo Studies D->E F Preclinical Candidate E->F Efficacy & Favorable PK

Sources

Methodological & Application

"analytical methods for 3-Ethylpiperidine-3-carboxamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Abstract: This comprehensive application note provides a detailed guide to the analytical methodologies for the characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines robust protocols for chromatographic, spectroscopic, and thermal analysis techniques. The focus is on providing not just procedural steps, but also the scientific rationale behind the selection of methods and parameters, ensuring the integrity and reliability of the analytical data generated. This guide is structured to serve as a practical resource for identity confirmation, purity assessment, and stability testing of this important chemical entity.

Introduction and Physicochemical Profile

This compound is a substituted piperidine derivative. Such scaffolds are common in medicinal chemistry and often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of a chiral center, a basic nitrogen atom, and a carboxamide group necessitates a multi-faceted analytical approach to fully characterize the molecule and control its quality. Accurate and precise analytical methods are paramount for ensuring the identity, purity, and stability of the compound, which are critical requirements for regulatory submissions and successful drug development.

This guide details a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Physicochemical Properties Summary:

PropertyValueSource
Chemical Formula C₈H₁₇ClN₂O(Derived)
Molecular Weight 192.68 g/mol (Calculated)
Appearance Likely a white to off-white crystalline solid(Inferred)
Solubility Expected to be soluble in water and polar organic solvents like methanol(Inferred from structure)
Key Structural Features Piperidine ring, tertiary carboxamide, ethyl group at C3, hydrochloride salt(Chemical Structure)

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds by separating the main component from any related substances or process impurities.[1][2] The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the assay and determination of non-volatile related substances in this compound. A reversed-phase method is generally suitable for this moderately polar compound.

Causality and Methodological Choices:

  • Lack of Chromophore: The molecule lacks a significant UV-absorbing chromophore, making low UV detection (e.g., 200-210 nm) necessary but potentially non-specific and less sensitive. For enhanced sensitivity and specificity, alternative detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are highly recommended.[3] Coupling HPLC with Mass Spectrometry (LC-MS) provides the highest level of specificity and is invaluable for impurity identification.

  • Mobile Phase pH: The piperidine nitrogen is basic. To ensure good peak shape, the mobile phase pH should be controlled. A low pH (e.g., 2.5-3.5) using an acid like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, leading to sharp, symmetrical peaks and minimizing interactions with residual silanols on the column stationary phase.[4]

  • Stationary Phase: A standard C18 column is a robust starting point, offering a good balance of hydrophobicity for retaining the analyte and allowing for efficient separation from more polar or non-polar impurities.

dot

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile (ATP) Col_Select Select Column & Initial Conditions (e.g., C18, ACN/H2O gradient) Dev_Start->Col_Select Det_Select Choose Detector (UV, CAD, MS) Dev_Start->Det_Select Optimize Optimize Mobile Phase (pH, Gradient, Temp) Col_Select->Optimize Det_Select->Optimize Specificity Specificity / Peak Purity Optimize->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Complete Validated Method Robustness->Validation_Complete SST System Suitability Testing (SST) (as per USP <621>) Validation_Complete->SST Implement Method Sample_Analysis Sample Analysis SST->Sample_Analysis Report Report Results Sample_Analysis->Report

Caption: HPLC Method Development and Validation Workflow.

Protocol: HPLC-CAD/MS Method for Purity Determination

ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC system with CAD or MS detectorProvides universal detection for non-chromophoric compounds.
Column C18, 100 x 3.0 mm, 2.5 µm particle sizeStandard reversed-phase column offering good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength and low viscosity.
Gradient 5% to 60% B over 25 minutesA broad gradient to elute impurities with a range of polarities.[5]
Flow Rate 0.5 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[5]
Injection Vol. 5 µLAdjustable based on concentration and sensitivity.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.
CAD Settings Evaporation Temp: 35 °C, Nitrogen gasTypical starting conditions, optimize as needed.
MS (ESI+) Scan Range: m/z 50-500, Positive Ion ModeTo detect the protonated molecular ion [M+H]⁺.

System Suitability: Before analysis, the system must pass suitability tests as defined in pharmacopeias like USP <621>.[6][7] This includes checks for retention time repeatability, peak asymmetry (tailing factor), and resolution between the main peak and a known impurity.

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile impurities, such as residual solvents from the manufacturing process.[8] For the analysis of 3-Ethylpiperidine-3-carboxamide itself, its volatility may be limited due to the polar carboxamide group and its salt form. Direct injection of the free base might be possible, but derivatization could be required to improve thermal stability and peak shape.[8]

Protocol: Headspace GC-FID for Residual Solvents

This protocol is designed to quantify common organic solvents without injecting the non-volatile API onto the GC column.

ParameterRecommended ConditionRationale
Instrument Headspace Sampler coupled to a GC with FIDStandard for residual solvent analysis.
Column 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm filmA common, robust phase for separating a wide range of solvents.
Carrier Gas Helium or Hydrogen, at constant flowInert carrier gas.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minSeparates solvents based on boiling points.
Injector Temp. 250 °CEnsures rapid volatilization.
Detector Temp. 260 °C (FID)Prevents condensation and provides sensitive detection of hydrocarbons.
HS Vial Temp. 80 °CBalances analyte volatility without causing degradation.
HS Equilibration 15 minutesAllows solvents to partition into the headspace.
Sample Prep. 100 mg of sample in 5 mL of DMSO or DMAcHigh-boiling point solvents to dissolve the sample.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are essential for confirming the chemical identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected Spectral Features for 3-Ethylpiperidine-3-carboxamide:

  • ¹H NMR:

    • Signals for the diastereotopic protons of the piperidine ring (complex multiplets, ~1.5-3.5 ppm).

    • A triplet for the methyl group (-CH₃) of the ethyl substituent (~0.8-1.0 ppm).

    • A quartet for the methylene group (-CH₂-) of the ethyl substituent (~1.5-1.8 ppm).

    • Broad signals for the amide (-CONH₂) protons (~7.0-8.0 ppm), which may exchange with D₂O.

    • A broad signal for the piperidine N-H proton (as the hydrochloride salt, this will be -NH₂⁺- and will be downfield).

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) of the amide (~175-180 ppm).

    • Signals for the piperidine ring carbons (~20-60 ppm).

    • Signals for the ethyl group carbons (~10-30 ppm).

    • A signal for the quaternary carbon at position 3 of the piperidine ring.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

  • Acquisition: Record ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Analysis: Assign all proton and carbon signals to the molecular structure. The data should be consistent with the proposed structure of 3-Ethylpiperidine-3-carboxamide.[9]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and structure. It is typically coupled with a chromatographic inlet (LC-MS or GC-MS).

Protocol: LC-MS Analysis

  • Method: Use the HPLC method described in Section 2.1.

  • Ionization: Employ Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base. For C₈H₁₆N₂O, the expected monoisotopic mass is 156.1263 Da. The observed mass should be ~157.1336 Da.

  • Fragmentation (MS/MS): Inducing fragmentation can help confirm the structure. Expected losses include the carboxamide group (-CONH₂) and cleavage of the ethyl group.

dot

LCMS_System cluster_MS Mass Spectrometer Solvent Mobile Phase Reservoirs Pump HPLC Pump (Gradient Mixer) Solvent->Pump Injector Autosampler Pump->Injector Column HPLC Column (in Oven) Injector->Column IonSource Ion Source (e.g., ESI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector DataSystem Data System (Control & Acquisition) Detector->DataSystem Signal DataSystem->Pump DataSystem->Injector Technique_Selection Start Analytical Goal Identity Confirm Identity? Start->Identity Purity Assess Purity / Impurities? Start->Purity Assay Quantitative Assay? Start->Assay SolidState Solid-State Properties? Start->SolidState NMR NMR (Definitive) Identity->NMR MS MS (Molecular Weight) Identity->MS FTIR FTIR (Functional Groups) Identity->FTIR HPLC HPLC (Non-volatile Impurities) Purity->HPLC GC GC (Volatile Impurities/ Residual Solvents) Purity->GC HPLC_Assay HPLC with Standard (Primary Method) Assay->HPLC_Assay qNMR qNMR (Absolute Method) Assay->qNMR DSC DSC (Melting Point, Polymorphism) SolidState->DSC TGA TGA (Solvates, Stability) SolidState->TGA

Sources

Topic: Comprehensive NMR Characterization of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. 3-Ethylpiperidine-3-carboxamide hydrochloride, a molecule featuring a chiral quaternary center and multiple conformationally flexible protons, presents a non-trivial characterization challenge. This application note provides a comprehensive, field-proven guide for its complete structural elucidation using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols detailed herein are designed for researchers seeking to achieve unambiguous assignment of all proton and carbon signals, thereby guaranteeing molecular identity and purity.

The Strategic Imperative: Why a Multi-Dimensional NMR Approach is Essential

For a molecule like this compound, relying solely on one-dimensional (1D) ¹H and ¹³C NMR spectra is insufficient and scientifically tenuous. The piperidine ring contains multiple methylene (-CH₂-) groups whose proton signals are highly likely to overlap in the crowded aliphatic region of the ¹H spectrum, making definitive assignment impossible. Furthermore, the presence of a quaternary carbon (C3) breaks the continuous chain of proton-proton couplings around the ring, obscuring connectivity information.

A multi-dimensional strategy is therefore not just beneficial, but necessary.[1] It allows us to resolve overlapping signals into a second dimension and, most critically, to establish correlations between nuclei, revealing the complete bonding network.[2]

  • ¹H-¹H COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within the ethyl group and through the C2-H₂, C4-H₂, C5-H₂, and C6-H₂ fragments of the piperidine ring.[3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon atom to which it is attached. This experiment is the most effective way to assign carbon signals based on their more easily distinguished proton partners.[4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-4 bonds) between protons and carbons. This is the keystone experiment for this molecule, as it will provide the definitive link between the quaternary carbon (C3) and the protons on the adjacent ethyl group and piperidine ring carbons, cementing the overall structure.[5]

Causality in Solvent Selection: The hydrochloride salt form necessitates a polar solvent for dissolution. While D₂O is an option, it would lead to the rapid exchange of the labile amide (-CONH₂) and ammonium (N-H) protons with deuterium, rendering them invisible in the ¹H NMR spectrum.[6] Therefore, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the superior choice. It readily dissolves the salt and, as a hydrogen bond acceptor, it slows the exchange rate of the N-H protons, allowing for their observation and characterization.[7][8]

Experimental Design and Protocols

This section provides detailed, step-by-step methodologies for the complete NMR characterization workflow.

Materials and Equipment
  • Sample: this compound (approx. 5-10 mg)

  • NMR Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS) is often used, though referencing to the residual solvent peak of DMSO-d₆ is also common practice.[9][10]

  • Equipment: High-quality 5 mm NMR tubes, volumetric pipette, and an NMR spectrometer (e.g., 400 MHz or higher).

Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the hydrochloride salt and transfer it into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the salt. A clear, particulate-free solution should be obtained.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Equilibration: Place the NMR tube in the spectrometer and allow it to thermally equilibrate for at least 5-10 minutes before starting any experiments.

Logical Workflow for NMR Data Acquisition

The following diagram illustrates the logical progression of experiments. Each step builds upon the information gathered in the previous one, leading to a self-validating structural assignment.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Correlation & Assignment cluster_final Phase 4: Final Structure Prep Sample Preparation (5-10 mg in DMSO-d6) H1 ¹H NMR (Proton Count & Splitting) Prep->H1 C13 ¹³C NMR (Carbon Count) COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Structure Unambiguous Structural Confirmation HMBC->Structure

Caption: Logical workflow for comprehensive NMR analysis.

Protocol: 1D NMR Acquisition
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Rationale: This provides the fundamental proton spectrum, showing chemical shifts, integration (proton count), and splitting patterns (J-coupling).[11]

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more (¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

    • Rationale: This experiment provides the number of unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to singlets for each carbon.[12]

Protocol: 2D NMR Acquisition
  • ¹H-¹H COSY:

    • Pulse Program: Standard gradient-selected (cosygpmfphpr).

    • Rationale: Reveals proton-proton spin coupling networks. Cross-peaks appear between protons that are J-coupled.

  • ¹H-¹³C HSQC:

    • Pulse Program: Standard gradient-selected, phase-sensitive with decoupling (hsqcedetgpsisp2.2).

    • Rationale: Maps protons directly to their attached carbons. Essential for assigning the carbon spectrum.

  • ¹H-¹³C HMBC:

    • Pulse Program: Standard gradient-selected (hmbcgplpndqf).

    • Rationale: Identifies longer-range (2 and 3-bond) correlations between protons and carbons, crucial for connecting molecular fragments across non-protonated centers.

Spectral Interpretation and Structural Elucidation

The final step is to assemble the puzzle pieces from each spectrum into a coherent and fully assigned structure.

Molecular Structure and Atom Numbering

For clarity in the discussion that follows, the atoms of this compound are numbered as shown below.

G N1 N1-H+ C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C7 C7 C3->C7 C9 C9=O C3->C9 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C8 C8 C7->C8 N10 N10-H₂ C9->N10

Caption: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts and key 2D correlations. Actual values may vary slightly. The power of the 2D experiments is that they establish the connectivity, which is more important than the exact chemical shift values.

Atom(s)Predicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Key COSY Correlations (with Proton at)Key HMBC Correlations (with Carbon at)
N1-H⁺ ~8.5 - 9.5Broad s-H2, H6C2, C6, C5
H2, H6 ~2.8 - 3.4m~45-50N1-H, H2/H6 (geminal), H3/H5C3, C4, C5, C6/C2
C3 --~40-45--
H4, H5 ~1.5 - 2.0m~25-30H2/H6, H4/H5 (geminal)C2, C3, C6
H7 ~1.8 - 2.2q~25-30H8C3, C8, C9
H8 ~0.8 - 1.2t~8-12H7C3, C7
C9=O --~175-180--
N10-H₂ ~7.0 - 8.0Two broad s--C9
Step-by-Step Interpretation Guide
  • Identify Spin Systems (COSY):

    • Look for a cross-peak between the triplet (H8) and the quartet (H7). This confirms the -CH₂-CH₃ ethyl group.

    • Trace the connectivity around the piperidine ring. You should be able to "walk" from H2 to H6 via their geminal and vicinal couplings to H4 and H5, though overlap may make this complex. The key is identifying coupled networks of protons.

  • Assign Carbons (HSQC):

    • Use the HSQC spectrum to find the carbon signal that correlates with the ethyl protons (H7, H8), definitively assigning C7 and C8.

    • Similarly, assign the piperidine carbons (C2, C4, C5, C6) by finding their correlations to the corresponding proton signals identified in the COSY.

  • Connect the Fragments (HMBC):

    • The Crucial Link: The HMBC spectrum is where the structure is unequivocally confirmed. Look for the following key correlations to the quaternary carbon, C3:

      • A cross-peak from the ethyl protons H7 to C3 .

      • Cross-peaks from the piperidine protons H2 and H4 to C3 .

    • Confirming the Carboxamide:

      • Look for a correlation from the amide protons (N10-H₂ ) to the carbonyl carbon C9 .

      • Look for correlations from the ethyl protons (H7 ) and piperidine protons (H2 , H4 ) to the carbonyl carbon C9 .

By systematically applying this workflow, every proton and carbon signal can be assigned with a high degree of confidence, providing an unambiguous structural verification of this compound. This rigorous approach is essential for regulatory submissions and ensures the integrity of downstream research.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Majidzade, V. A., Aliyev, A. S., & Babanly, D. M. (2019). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • Royal Society of Chemistry. (2024). Nuclear Magnetic Resonance Volume 50. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(3), 290-318. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • YouTube. (2020). CHM4930 Example of Solving Structure from 2D NMR. [Link]

  • MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(21), 7489. [Link]

  • Venkatraman, S., & Manoharan, M. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry, 30(2), 134-140. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?[Link]

  • Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(33), 28833-28840. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

A Comprehensive Guide to the HPLC Analysis of 3-Ethylpiperidine-3-carboxamide Hydrochloride: Achiral and Chiral Separation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis and enantiomeric purity determination of 3-Ethylpiperidine-3-carboxamide hydrochloride. As a chiral piperidine derivative, this compound presents unique analytical challenges, including a weak UV chromophore, the basic nature of the piperidine moiety, and the presence of a stereocenter. We address these challenges by providing two distinct, validated protocols: (1) a reversed-phase HPLC-UV method for achiral assay and impurity profiling, and (2) a chiral HPLC method for the separation and quantification of its enantiomers. This guide explains the causal logic behind method development choices, provides detailed, step-by-step protocols, and offers exemplary validation data to ensure trustworthiness and reproducibility, in line with international regulatory standards.

Introduction and Analytical Considerations

This compound is a chiral synthetic intermediate crucial in the development of various pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, and precise analytical control of its derivatives is paramount for ensuring final drug substance quality, safety, and efficacy. The analytical control of this specific molecule requires addressing three core challenges:

  • Poor UV Absorbance: The molecule lacks a strong chromophore, making detection by UV spectrophotometry non-trivial. The primary absorbing moiety is the carboxamide group, which necessitates detection at low UV wavelengths (typically < 220 nm).

  • Basic Nature and Peak Tailing: The secondary amine within the piperidine ring is basic (pKa ≈ 9-10). This basicity can lead to strong, undesirable interactions with acidic residual silanols on conventional silica-based HPLC columns, resulting in poor peak shape (tailing) and compromised resolution.

  • Chirality: The C3 carbon is a stereogenic center, meaning the molecule exists as a pair of enantiomers. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and control are often a regulatory requirement.[1]

This document provides a comprehensive framework for developing and implementing reliable HPLC methods that overcome these challenges, ensuring data integrity for researchers, scientists, and drug development professionals.

Part I: Achiral Analysis for Assay and Purity

The primary objective of the achiral method is to accurately quantify the total amount of this compound and to detect any process-related impurities. A reversed-phase HPLC (RP-HPLC) method is the industry standard for this purpose.

Principle and Method Development Rationale

The key to a successful RP-HPLC method for a basic compound like this is controlling the secondary interactions that cause peak tailing. Our strategy is twofold:

  • Mobile Phase pH Control: By using an acidic mobile phase (e.g., pH 2.5-3.5), the piperidine nitrogen is fully protonated. This ensures the analyte carries a consistent positive charge and significantly reduces its interaction with the negatively charged, deprotonated silanols on the silica surface.

  • Column Chemistry Selection: While pH control is effective, modern, high-purity, end-capped silica columns or those based on hybrid particle technology are recommended. These columns have a much lower concentration of accessible silanols, inherently providing superior peak shapes for basic analytes.

For detection, we will utilize a low UV wavelength (210 nm) to achieve adequate sensitivity for the carboxamide group. This requires the use of high-purity, HPLC-grade solvents and additives to minimize baseline noise.

Experimental Protocol: Achiral RP-HPLC
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm, or equivalent high-purity, end-capped C18 column.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

  • Standard: this compound reference standard.

All parameters should be established and maintained as per the guidelines in USP General Chapter <621> Chromatography.[2][3]

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes, hold at 40% B for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time 23 minutes
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL using Mobile Phase A as the diluent.

System Suitability and Method Validation

To ensure the trustworthiness of the results, a system suitability test (SST) must be performed before any sample analysis. The method's performance should be formally validated according to the principles outlined in the ICH Q2(R1) guideline.[4][5]

Inject the Working Standard Solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal silanol interaction.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system hardware.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the separation.

The following table summarizes typical results from a method validation study.

Validation ParameterResultICH Guideline
Linearity (0.01 - 0.2 mg/mL) R² > 0.999Confirms a direct relationship between concentration and response.[4]
Accuracy (Recovery at 3 levels) 98.0% - 102.0%Demonstrates the closeness of test results to the true value.[5]
Precision (Repeatability, RSD) < 1.0%Shows the consistency of results for repeated analyses.[4]
Limit of Quantitation (LOQ) 0.01 mg/mLThe lowest concentration that can be reliably quantified.

Part II: Chiral Analysis for Enantiomeric Purity

This method is designed to separate the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess (% ee) of a sample. This is most effectively achieved using a Chiral Stationary Phase (CSP).

Principle and Method Development Rationale

Chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation, leading to different retention times.[6] Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are highly versatile and often provide excellent enantioselectivity for a wide range of compounds.

Method development for chiral separations often involves screening different CSPs and mobile phase modes (Normal Phase, Polar Organic, Reversed Phase). For basic compounds like our analyte, normal-phase (e.g., Hexane/Ethanol) or polar organic (e.g., Acetonitrile/Methanol) modes often provide the best results. The addition of a small amount of a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) can be crucial for improving peak shape and resolution.

Experimental Protocol: Chiral HPLC
  • HPLC System: As described in Part I.

  • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm, or equivalent amylose-based CSP.

  • Reagents: n-Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA).

  • Sample: A racemic (50:50) standard of 3-Ethylpiperidine-3-carboxamide is required for method development to confirm peak identification and resolution.

ParameterCondition
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector Wavelength 215 nm
Injection Volume 10 µL
  • Racemic Standard (0.5 mg/mL): Prepare a solution of the racemic material in the mobile phase.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the mobile phase. The concentration may need to be higher than in the achiral method to detect the minor enantiomer.

Data Analysis and System Suitability
  • System Suitability: Inject the racemic standard. The primary criterion is the chiral resolution (Rs) between the two enantiomer peaks, which should be Rs ≥ 1.5 .

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

Visualized Workflows and Logic

dot digraph "Achiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for the achiral HPLC analysis.

dot digraph "Chiral_Method_Development" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Decision tree for chiral method development.

Conclusion

The analytical methods detailed in this application note provide a validated and reliable framework for the quality control of this compound. The achiral reversed-phase method is suitable for routine purity and assay testing, effectively mitigating the challenges of peak tailing associated with basic analytes. The chiral normal-phase method enables the accurate determination of enantiomeric purity, a critical quality attribute for chiral drug intermediates. By explaining the scientific rationale behind the protocol choices and adhering to established regulatory guidelines[4][7], these methods ensure a high degree of scientific integrity and are readily implementable in a regulated drug development environment.

References

  • PubChem. ethyl piperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • RSC Medicinal Chemistry. Design, synthesis and biological evaluation of novel quinolone derivatives as anticancer agents targeting TRBP. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (R)-Ethyl 3-methylpiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. USP. Available at: [Link]

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Available at: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Library of Medicine. Available at: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Google Patents. A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • SciELO. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. SciELO. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Scribd. Available at: [Link]

  • Royal Society of Chemistry. Conformational analysis of substituted piperidines. RSC. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. National Library of Medicine. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • National Institutes of Health. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. NIH. Available at: [Link]

Sources

Application Note: Mass Spectrometric Analysis of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 3-Ethylpiperidine-3-carboxamide hydrochloride, a substituted piperidine derivative of interest in pharmaceutical research and development. Detailed protocols for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are presented. Furthermore, a discussion of the predicted fragmentation patterns based on established principles of mass spectrometry and data from analogous structures is included to aid in structural elucidation and confirmation. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization of novel piperidine-based compounds.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The precise characterization of these molecules is paramount for ensuring their identity, purity, and stability throughout the drug discovery and development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such compounds.[2]

This compound is a specific derivative featuring a piperidine core substituted with both an ethyl and a carboxamide group at the 3-position. Its analysis by mass spectrometry presents a valuable case study for understanding the ionization and fragmentation behavior of substituted cyclic amines. This application note will detail the expected mass spectral characteristics of this compound and provide a foundational protocol for its analysis.

Chemical Properties of 3-Ethylpiperidine-3-carboxamide

PropertyValueSource
Molecular Formula C₈H₁₆N₂O[3]
Molecular Weight (Free Base) 156.23 g/mol Calculated
Monoisotopic Mass (Free Base) 156.1263 DaCalculated
Molecular Weight (HCl Salt) 192.69 g/mol [3]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and methanol) to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • For quantitative analysis, spike samples and calibration standards with a suitable internal standard (e.g., a stable isotope-labeled analog) to a fixed concentration.

2. Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C

3. Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Mass Spectrometer Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MS Method Full scan (e.g., m/z 50-300) to determine the precursor ion. Product ion scan of the precursor ion to observe the fragmentation pattern. Optimize collision energy to obtain a representative fragmentation spectrum.

Expected Mass Spectrometric Behavior

Due to the basic nature of the piperidine nitrogen, 3-Ethylpiperidine-3-carboxamide is expected to readily ionize in positive mode ESI, forming the protonated molecule [M+H]⁺. The hydrochloride salt will dissociate in solution, and the analysis will be of the protonated free base.

Predicted Fragmentation Pattern

Key Predicted Fragment Ions:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
157.13140.10NH₃ (17.03)Loss of ammonia from the carboxamide group.
157.13128.12C₂H₅ (29.01)α-cleavage with loss of the ethyl group.
157.13114.09CONH₂ (43.04)Cleavage of the carboxamide group.
157.1386.09C₄H₇N (71.04)Ring cleavage.
157.1372.08C₄H₉NO (85.05)Cleavage of the C-C bond between the piperidine ring and the carboxamide, with charge retention on the ethyl-carboxamide moiety.

The most likely fragmentation pathways are initiated by the protonated nitrogen atom, which directs bond cleavages. The primary fragmentation is anticipated to be the loss of the ethyl group via α-cleavage, leading to a stable iminium ion. Another significant fragmentation would be the cleavage of the C-N bond of the amide, or rearrangement followed by the loss of small neutral molecules.

Data Presentation & Visualization

Predicted Fragmentation Scheme

fragmentation parent [M+H]⁺ m/z = 157.13 frag1 m/z = 128.12 parent->frag1 - C₂H₅ frag2 m/z = 140.10 parent->frag2 - NH₃ frag3 m/z = 114.09 parent->frag3 - CONH₂ frag4 m/z = 86.09 parent->frag4 - C₄H₇N

Caption: Predicted major fragmentation pathways of protonated 3-Ethylpiperidine-3-carboxamide.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute inject Inject Sample dilute->inject lc LC Separation inject->lc ms MS Detection (ESI+) lc->ms msms Tandem MS (MS/MS) ms->msms identify Identify [M+H]⁺ msms->identify fragment Analyze Fragments identify->fragment confirm Confirm Structure fragment->confirm

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Discussion

The provided protocols and predicted fragmentation data serve as a robust starting point for the mass spectrometric analysis of this compound. The use of ESI in positive mode is well-suited for this class of compounds due to the presence of the basic piperidine nitrogen. The predicted fragmentation pathways, primarily involving α-cleavage and losses of substituents, are consistent with the general fragmentation behavior of N-substituted piperidines.[1]

It is crucial to note that the optimal experimental conditions, particularly the collision energy in MS/MS experiments, should be determined empirically to achieve a rich and informative fragmentation spectrum. The presence of the hydrochloride salt is not expected to interfere with the analysis, as it will dissociate in the electrospray source, and the protonated free base will be observed.

Conclusion

This application note has detailed a comprehensive approach to the mass spectrometric analysis of this compound. By following the outlined LC-MS/MS protocol and utilizing the predicted fragmentation data as a guide, researchers can confidently identify and characterize this compound. The methodologies described herein are broadly applicable to the analysis of other novel piperidine derivatives, contributing to the advancement of pharmaceutical research and development.

References

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Journal of the Chemical Society of Pakistan.
  • National Institute of Standards and Technology. (n.d.). 3-Piperidinecarboxamide, N,N-diethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Nauta, L. G. (2024, February 27). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Proteomics & Metabolomics from Technology Networks. Retrieved from [Link]

  • Aparecida de Oliveira, A., & Crotti, A. E. M. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Magnetic Resonance in Chemistry, 56(11), 1037-1047.
  • Mass Spectral Libraries. (n.d.). In BP4NTA. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 161290137. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 185582. National Center for Biotechnology Information. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 85-99.e10.
  • SWGDRUG. (n.d.). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • Wang, Y., et al. (2024).
  • National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

  • Vieira, P. C., et al. (2005). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b), 1428-1434.
  • Jones, A. M., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620.
  • Asso, V., et al. (2024). Discovery of potent and selective ADAMTS7 inhibitors with a piperidine-based scaffold for the treatment of atherosclerosis. RSC Medicinal Chemistry.
  • National Institute of Standards and Technology. (n.d.). 3-Piperidinecarboxamide, N,N-diethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lee, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(11), 2217-2224.
  • ChemBK. (n.d.). N-ethylpiperidine-3-carboxamide hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Ethylpiperidine-3-carboxamide Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved therapeutics.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to present substituents in a well-defined three-dimensional orientation.[3][4] When coupled with a carboxamide functional group—another privileged pharmacophore known for its diverse binding capabilities and presence in numerous bioactive molecules—the resulting piperidine-carboxamide core becomes a highly attractive starting point for drug discovery campaigns.[5][6][7][8]

This guide focuses on the potential applications of a specific, yet underexplored, member of this family: 3-Ethylpiperidine-3-carboxamide hydrochloride . While direct biological data for this compound is sparse in publicly available literature, its structural components suggest a high potential for interaction with various biological targets. The presence of an ethyl group at the 3-position introduces a lipophilic substituent that can probe hydrophobic pockets within a target protein, while the carboxamide at the same position provides both hydrogen bond donor and acceptor capabilities, crucial for molecular recognition.[8] The piperidine nitrogen, likely protonated at physiological pH, offers a key interaction point and influences the overall solubility and pharmacokinetic profile of the molecule.[1]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the therapeutic potential of this compound. We will delve into prospective therapeutic areas based on the known activities of structurally related compounds and provide detailed, adaptable protocols for target identification, validation, and lead optimization.

Prospective Therapeutic Applications and Mechanistic Hypotheses

Based on the established pharmacology of piperidine-carboxamide derivatives, we can hypothesize several promising avenues for investigation for this compound.

Oncology

The piperidine-carboxamide scaffold has been successfully employed in the development of anti-cancer agents.[9]

  • Targeting Protein Kinases: Numerous kinase inhibitors incorporate piperidine moieties. The ethyl group of this compound could potentially be oriented to fit into the hydrophobic pocket of a kinase active site, while the carboxamide forms key hydrogen bonds with the hinge region. A recent study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors highlights the potential of this scaffold in anti-tumor drug design.[10]

  • Induction of Cellular Senescence: Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, representing a novel anti-cancer strategy.[11] This suggests that this compound could be a starting point for developing agents that promote this anti-proliferative cellular state.

Infectious Diseases
  • Antimalarial Activity: A series of piperidine carboxamides were identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating oral efficacy in a mouse model of malaria.[12] This precedent suggests that this compound could be explored for its potential as an antimalarial agent.

  • Anti-HIV Activity: Piperidine-4-carboxamide derivatives have been designed as potent C-C chemokine receptor type 5 (CCR5) inhibitors, a key target for preventing HIV entry into host cells.[13] The structural similarities suggest that the 3-substituted analogue could also be investigated for this activity.

Metabolic and Inflammatory Disorders
  • Osteoporosis: Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[14] One of the lead compounds from this study showed potent inhibition and anti-bone resorption effects. This provides a strong rationale for screening this compound against this target.

  • Diabetes: Chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent α-glucosidase inhibitors, a target for managing type 2 diabetes.[15] While structurally distinct, this highlights the versatility of the carboxamide moiety in targeting metabolic enzymes.

Experimental Protocols and Workflows

The following protocols are designed to be adaptable for the investigation of this compound.

Protocol 1: General Workflow for Target Identification and Initial Validation

This workflow outlines a high-level strategy for identifying the biological target(s) of this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation A Phenotypic Screening (e.g., cancer cell lines, pathogen growth) D Biochemical/Biophysical Assays (e.g., enzyme kinetics, SPR, ITC) A->D Identified Phenotype B Affinity-Based Methods (e.g., chemical proteomics) B->D Putative Target(s) C In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) C->D Predicted Target(s) E Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) D->E Confirmed in vitro Activity F Structure-Activity Relationship (SAR) Studies E->F Confirmed Cellular Activity G Lead Optimization F->G Improved Potency/Selectivity

Caption: General workflow for target identification and validation.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant human kinases (e.g., ALK, EGFR, VEGFR2)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Assay Plate Preparation: Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer. b. Add 5 µL of the master mix to each well. c. Prepare a solution of ATP in kinase buffer. d. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (µM) of this compoundPositive Control IC50 (µM)
ALKTBDCrizotinib: ~0.02
EGFRTBDGefitinib: ~0.03
VEGFR2TBDSunitinib: ~0.01
Protocol 3: Cell Proliferation Assay (MTS/MTT)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Karpas-299 for ALK, A375 for melanoma)[10][11]

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: a. Prepare a serial dilution of the compound in complete growth medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Assay: a. Add 20 µL of the MTS reagent to each well. b. Incubate for 1-4 hours at 37°C, 5% CO2, until a color change is visible.

  • Data Acquisition: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the data to the vehicle-treated cells (100% viability). c. Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Preliminary Pharmacokinetic (PK) Profile

Objective: To gain initial insights into the drug-like properties of this compound.

Workflow Diagram:

G cluster_0 In Vitro ADME Profiling A Compound Solubility (Kinetic/Thermodynamic) F Decision Gate: Proceed to in vivo PK? A->F B LogD7.4 Determination (Lipophilicity) B->F C Plasma Protein Binding (Rapid Equilibrium Dialysis) C->F D Metabolic Stability (Liver Microsomes/Hepatocytes) D->F E Permeability (PAMPA) E->F

Caption: In vitro ADME profiling workflow for initial PK assessment.

Key Assays:

  • Aqueous Solubility: Determine the solubility in phosphate-buffered saline (PBS) at pH 7.4 using methods like nephelometry or HPLC-UV.

  • Lipophilicity (LogD7.4): Measure the distribution coefficient between n-octanol and PBS at pH 7.4. This is a key predictor of permeability and other ADME properties.

  • Plasma Protein Binding (PPB): Use rapid equilibrium dialysis to determine the fraction of the compound bound to plasma proteins. High binding can limit the free drug available for therapeutic action.

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS. This provides an estimate of metabolic clearance.

  • Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the intestinal barrier.

Conclusion and Future Directions

This compound represents a molecule of significant potential, built upon two of medicinal chemistry's most robust and validated scaffolds.[1][3][5][16] While its specific biological activities remain to be elucidated, the structural alerts embedded within its framework provide a strong rationale for its investigation across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

The protocols and workflows detailed in this guide offer a comprehensive starting point for any research program aimed at unlocking the potential of this and structurally related compounds. By systematically evaluating its biological activity and drug-like properties, researchers can pave the way for the development of novel therapeutics. Future efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy studies in relevant disease models. The introduction of chiral centers and the exploration of different substitution patterns on the piperidine ring could further enhance the therapeutic potential of this promising chemical series.[4]

References

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Current Topics in Medicinal Chemistry. [Link]

  • Carboxamide group: Significance and symbolism. (2025). Wisdom Library. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (Date not available). PubMed Central. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (Date not available). PMC - NIH. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (Date not available). JOCPR. [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). PMC - NIH. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Date not available). PMC - PubMed Central. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (Date not available). PMC - NIH. [Link]

Sources

Introduction: The Importance of the Piperidine Scaffold and Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Ethylpiperidine-3-carboxamide via Amide Coupling

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical compounds. Its derivatives are explored for a vast range of therapeutic applications, including as DPP-4 inhibitors and serotonin-noradrenaline reuptake inhibitors.[1] The synthesis of specific analogs, such as 3-Ethylpiperidine-3-carboxamide, requires robust and efficient chemical transformations.

Among the most critical and frequently employed reactions in drug discovery is the formation of an amide bond.[2][3] This linkage is central to the structure of peptides and a vast array of synthetic drugs. The direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[4] Consequently, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions.[3][4]

This document provides a detailed protocol for the synthesis of 3-Ethylpiperidine-3-carboxamide from 3-Ethylpiperidine-3-carboxylic acid, focusing on the use of modern amide coupling reagents. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology.

Scientific Foundation: Mechanism and Reagent Selection

The key to a successful amide coupling is the activation of the carboxylic acid to make it more electrophilic.[4] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Two of the most reliable and widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Based Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective activating agents.[5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea or lead to racemization in chiral substrates.[7]

To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[5][8] HOBt traps the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester, which then smoothly reacts with the amine to form the desired amide.[8][9] The use of EDC is particularly advantageous in solution-phase synthesis because its urea byproduct is water-soluble and can be easily removed during aqueous workup.[5][7]

Uronium/Aminium Salt-Based Coupling (HATU)

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available.[10][11] HATU reacts with a carboxylate anion to form a highly reactive OAt-active ester.[11][12] This species is less prone to racemization and reacts rapidly with amines to provide excellent yields of the amide product.[10][11]

HATU is particularly effective for coupling sterically hindered substrates or less nucleophilic amines, where other reagents might fail.[10] The reaction requires a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the released protons.[10][11]

Diagram of the HATU Coupling Mechanism

HATU_Mechanism cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate - H⁺ Base Base (DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU - Tetramethylurea HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH₂ - HOAt Amine R'-NH₂ Workflow start Start setup 1. Dissolve Carboxylic Acid in Anhydrous DMF start->setup add_reagents 2. Add HATU, NH₄Cl, and DIPEA setup->add_reagents react 3. Stir at RT (30-60 min) add_reagents->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Quench and Extract with EtOAc monitor->workup Complete wash 6. Wash Organic Layer (NaHCO₃, H₂O, Brine) workup->wash dry 7. Dry (Na₂SO₄) and Concentrate wash->dry purify 8. Purify via Column Chromatography dry->purify product Pure Product purify->product

Sources

"large-scale synthesis of 3-Ethylpiperidine-3-carboxamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Abstract

Substituted piperidine scaffolds are foundational motifs in modern medicinal chemistry, forming the core of numerous therapeutic agents. This application note details a robust, scalable, multi-step synthesis for this compound, a key intermediate for drug discovery and development. The described pathway commences with commercially available Ethyl nipecotate and proceeds through a logical sequence of N-protection, α-alkylation, saponification, amidation, and final deprotection/salt formation. Each step has been optimized for large-scale production, emphasizing process safety, yield, purity, and economic viability. This document provides experienced researchers and process chemists with a comprehensive protocol, including mechanistic insights, detailed experimental procedures, and process flow visualizations, to facilitate the reliable production of this valuable building block.

Introduction and Strategic Overview

The piperidine ring is a privileged scaffold in pharmaceutical sciences, prized for its conformational properties and its ability to engage with biological targets.[1] The specific substitution pattern at the 3-position can significantly influence a molecule's pharmacological profile. This compound represents a versatile intermediate, incorporating a quaternary center and a primary amide, which can serve as crucial interaction points in drug-receptor binding.

The primary challenge in synthesizing this target molecule on a large scale is the controlled introduction of the ethyl group at the C3 position adjacent to a carbonyl, followed by the efficient conversion of the ester to a primary amide without compromising the chiral center if one were present. The synthetic strategy outlined herein is designed to address these challenges through a well-controlled, five-step sequence.

The core strategic decisions for this synthesis are:

  • Nitrogen Protection: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is a critical first step as the acidic proton of the secondary amine would interfere with the strongly basic conditions required for the subsequent alkylation step. The Boc group is ideal for its stability under basic conditions and its clean, acid-labile removal at the final stage.

  • Controlled α-Ethylation: The C3 position is selectively ethylated via lithium diisopropylamide (LDA)-mediated enolate formation followed by reaction with iodoethane. This classic approach provides excellent regioselectivity and is highly scalable, provided that anhydrous conditions and low temperatures are strictly maintained to prevent side reactions.

  • Robust Amidation Sequence: Instead of direct amidation, which can be sluggish and require high pressures, a two-step sequence is employed. The ethyl ester is first hydrolyzed (saponified) to the corresponding carboxylic acid. This intermediate is then converted to a highly reactive acid chloride using thionyl chloride (SOCl₂), which subsequently reacts cleanly and rapidly with ammonia to form the desired carboxamide. This sequence offers superior control and typically results in higher purity and yield on a large scale.[2]

  • Efficient Purification and Isolation: The final product is isolated as a hydrochloride salt. This enhances the stability and crystallinity of the compound, simplifying its handling, purification by recrystallization, and storage.

The complete synthetic pathway is illustrated below.

Synthetic_Pathway Start Ethyl Nipecotate Inter1 1. N-Boc Protected Intermediate Start->Inter1 (Boc)₂O, TEA, DCM Inter2 2. α-Ethylated Intermediate Inter1->Inter2 LDA, THF, -78 °C then Et-I Inter3 3. Carboxylic Acid Intermediate Inter2->Inter3 NaOH, EtOH/H₂O Reflux Inter4 4. N-Boc Carboxamide Inter3->Inter4 1. SOCl₂, Toluene 2. NH₄OH End 3-Ethylpiperidine-3- carboxamide HCl (Final Product) Inter4->End HCl in IPA

Caption: Overall synthetic scheme for 3-Ethylpiperidine-3-carboxamide HCl.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Reactions involving LDA, thionyl chloride, and strong acids/bases are particularly hazardous and require careful handling.

Step 1: Synthesis of tert-Butyl 3-(ethoxycarbonyl)piperidine-1-carboxylate
  • Rationale: The piperidine nitrogen is protected to prevent N-alkylation and interference with the strong base in the next step. Dichloromethane (DCM) is an excellent solvent for this reaction, and triethylamine (TEA) acts as a mild base to neutralize the acid generated during the reaction.

  • Procedure:

    • To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Ethyl nipecotate (1.00 kg, 6.36 mol) and dichloromethane (DCM, 8 L).

    • Stir the solution and add triethylamine (TEA, 0.97 kg, 9.54 mol).

    • Cool the reaction mixture to 0-5 °C using a circulating chiller.

    • Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.52 kg, 6.99 mol) in DCM (2 L).

    • Add the (Boc)₂O solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Add 5 L of deionized water to the reactor. Stir for 15 minutes, then stop stirring and allow the layers to separate.

    • Drain the lower organic layer. Extract the aqueous layer with DCM (2 x 2 L).

    • Combine all organic layers and wash with 1 M HCl (2 x 3 L), followed by saturated sodium bicarbonate solution (2 x 3 L), and finally brine (3 L).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a viscous oil.

Step 2: Synthesis of 1-(tert-Butyl) 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate
  • Rationale: This step creates the crucial C-C bond to form the quaternary center. LDA is a strong, non-nucleophilic base ideal for forming the kinetic enolate. The reaction is performed at -78 °C to ensure regioselectivity and prevent side reactions like self-condensation. Anhydrous conditions are critical as LDA reacts violently with water.

  • Procedure:

    • Set up a 50 L jacketed reactor under a strict nitrogen atmosphere and ensure all glassware is oven-dried.

    • Add anhydrous tetrahydrofuran (THF, 15 L) to the reactor and cool to -78 °C using a dry ice/acetone bath or a cryo-cooler.

    • Slowly add n-butyllithium (2.5 M in hexanes, 3.30 L, 8.25 mol) to the cold THF.

    • In a separate dry vessel, dissolve diisopropylamine (0.87 kg, 8.58 mol) in anhydrous THF (5 L).

    • Add the diisopropylamine solution dropwise to the n-BuLi solution, keeping the temperature below -70 °C. Stir for 30 minutes at -78 °C to pre-form the LDA.

    • Dissolve the product from Step 1 (assuming 1.60 kg, 6.22 mol) in anhydrous THF (8 L) and add it dropwise to the LDA solution over 2 hours, maintaining the temperature at -78 °C.

    • Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add iodoethane (1.07 kg, 6.84 mol) dropwise, ensuring the temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 3-4 hours, then allow it to slowly warm to room temperature overnight.

    • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 L) at 0 °C.

    • Add ethyl acetate (10 L) and transfer the mixture to a separatory funnel.

    • Wash the organic layer with water (2 x 8 L) and brine (8 L).

    • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by large-scale column chromatography or used directly in the next step if purity is sufficient (>95%).

Step 3: Synthesis of 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid
  • Rationale: Saponification converts the stable ethyl ester into a carboxylic acid, which is a necessary precursor for the amidation step. A mixture of ethanol and water ensures the solubility of both the organic substrate and the inorganic base (NaOH).

  • Procedure:

    • Charge the product from Step 2 (assuming 1.77 kg, 6.20 mol) into a 50 L reactor.

    • Add ethanol (15 L) and water (5 L).

    • Add sodium hydroxide (NaOH, 0.74 kg, 18.6 mol) pellets to the mixture.

    • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by LC-MS for the disappearance of the starting ester.

    • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the remaining aqueous solution with water (10 L) and wash with methyl tert-butyl ether (MTBE, 2 x 5 L) to remove any non-acidic impurities.

    • Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl (~1.5 L). A white precipitate will form.

    • Extract the product into ethyl acetate (3 x 8 L).

    • Combine the organic extracts, wash with brine (5 L), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid as a white solid.

Step 4: Synthesis of tert-Butyl 3-carbamoyl-3-ethylpiperidine-1-carboxylate
  • Rationale: This two-part step converts the carboxylic acid to the primary amide. First, thionyl chloride (SOCl₂) converts the acid to a highly reactive acid chloride. Toluene is a suitable high-boiling solvent. Second, the acid chloride is quenched with aqueous ammonia to form the amide. This is a highly exothermic reaction that must be controlled by slow addition and cooling.

  • Procedure:

    • Acid Chloride Formation: In a 50 L reactor under a nitrogen atmosphere, suspend the carboxylic acid from Step 3 (assuming 1.59 kg, 6.18 mol) in toluene (15 L).

    • Add thionyl chloride (SOCl₂, 0.88 kg, 7.42 mol) dropwise at room temperature.

    • Heat the mixture to 60-70 °C for 2-3 hours. The reaction completion can be checked by quenching a small aliquot with methanol and analyzing for methyl ester formation by GC-MS.

    • Once complete, concentrate the mixture under reduced pressure to remove excess SOCl₂ and toluene, co-evaporating with toluene (2 x 3 L) to ensure complete removal. The resulting acid chloride is used immediately.

    • Amidation: Dissolve the crude acid chloride in anhydrous THF (10 L) and cool the solution to 0-5 °C.

    • In a separate vessel, cool concentrated aqueous ammonium hydroxide (28-30%, 8 L) to 0-5 °C.

    • Add the acid chloride solution slowly to the cold, vigorously stirred ammonia solution, maintaining the temperature below 15 °C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Work-up: Extract the product with ethyl acetate (3 x 10 L).

    • Combine the organic layers, wash with brine (8 L), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from an ethyl acetate/heptane mixture to yield the pure N-Boc protected amide.

Step 5: Synthesis of this compound
  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. Using a solution of HCl in isopropanol (IPA) allows for both deprotection and the direct crystallization of the final hydrochloride salt from the reaction medium, providing a simple and efficient isolation procedure.

  • Procedure:

    • Dissolve the N-Boc amide from Step 4 (assuming 1.58 kg, 6.16 mol) in isopropanol (IPA, 15 L) in a 50 L reactor.

    • Cool the solution to 0-5 °C.

    • Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of ~4 M HCl in IPA (approx. 6 L, 24 mol) dropwise. The reaction is exothermic; maintain the temperature below 20 °C.

    • A white precipitate will form during the addition.

    • After the addition is complete, stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection.

    • Isolation: Filter the solid product using a large Büchner funnel.

    • Wash the filter cake with cold IPA (2 x 3 L) and then with MTBE (2 x 5 L).

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield this compound as a white crystalline solid.

Process Data and Results

The following table summarizes the expected outcomes for a representative large-scale batch synthesis.

StepStarting MaterialMolesProductTheoretical Yield (kg)Actual Yield (kg)Yield (%)Purity (HPLC)
1Ethyl Nipecotate6.36N-Boc Ester1.641.6097.6>98%
2N-Boc Ester6.22Ethylated Ester1.771.6894.9>95%
3Ethylated Ester5.89Carboxylic Acid1.511.4596.0>98%
4Carboxylic Acid5.64N-Boc Amide1.451.3895.2>99%
5N-Boc Amide5.37Final HCl Salt1.040.9793.3>99.5%

Experimental Workflow Visualization

The following diagram illustrates the overall process flow, from initial reaction setup to final product isolation.

Workflow cluster_prep Preparation cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Ethylation cluster_step3_5 Steps 3-5: Conversion & Isolation prep_reactor Prepare & Inert 20L Reactor charge_reagents1 Charge Ethyl Nipecotate, DCM, TEA prep_reactor->charge_reagents1 cool1 Cool to 0-5 °C charge_reagents1->cool1 add_boc Add (Boc)₂O Solution cool1->add_boc react1 React Overnight add_boc->react1 workup1 Aqueous Work-up & Concentration react1->workup1 prep_lda Prepare LDA at -78 °C workup1->prep_lda add_ester Add Substrate to LDA prep_lda->add_ester add_eti Add Iodoethane add_ester->add_eti quench2 Quench & Extract add_eti->quench2 sapon Saponification (NaOH) quench2->sapon acidify Acidify & Extract Acid sapon->acidify form_amide Form Amide via SOCl₂/NH₃ acidify->form_amide deprotect Deprotect & Form HCl Salt form_amide->deprotect isolate Filter, Wash & Dry Product deprotect->isolate

Sources

Application Note: A Comprehensive Experimental Protocol for the Synthesis and Characterization of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting a wide array of diseases, including those affecting the central nervous system and various cancers.[1] Its conformational flexibility and ability to modulate physicochemical properties make it a highly privileged structure in drug design.[1] This document provides a detailed, research-grade guide for the synthesis, purification, and characterization of 3-Ethylpiperidine-3-carboxamide hydrochloride, a novel piperidine derivative with potential as a versatile building block for new chemical entities. The protocols herein are designed for researchers in synthetic chemistry and drug development, offering a logical, step-by-step workflow grounded in established chemical principles and supported by robust analytical validation methods.

Compound Profile and Essential Safety Protocols

Before commencing any experimental work, a thorough understanding of the target compound's properties and the necessary safety precautions is imperative. The following data is calculated for the target compound, and safety guidelines are extrapolated from safety data sheets (SDS) of structurally related piperidine derivatives.[2][3][4]

Physicochemical Properties
PropertyValue
Chemical Name This compound
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.72 g/mol
Appearance (Predicted) White to off-white crystalline solid
Solubility (Predicted) Soluble in water, methanol; sparingly soluble in dichloromethane
SMILES (Hydrochloride) CCC1(C(=O)N)CCCC[NH2+]1.[Cl-]
Hazard Identification and Safe Handling

GHS Hazard Pictograms:




Signal Word: DANGER

Hazard Statements:

  • Harmful if swallowed.

  • May cause skin irritation or severe skin burns.[2][3]

  • Causes serious eye damage.[2][3]

  • May cause respiratory irritation.[2]

Precautionary Statements & Required Personal Protective Equipment (PPE):

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] Ensure an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment:

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[3]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]

    • Skin and Body Protection: A flame-retardant lab coat is required. Use protective clothing to prevent skin contact.[3]

  • Handling: Avoid dust formation.[2] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Storage: Store locked up in a cool, dry, and well-ventilated area.[4][5] Keep the container tightly closed and sealed until ready for use.

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a POISON CENTER or physician.[2][5]

  • If on Skin: Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical advice/attention.[2][3]

Retrosynthetic Analysis and Proposed Synthesis Pathway

The core strategy involves:

  • Nitrogen Protection: Masking the secondary amine of the piperidine ring to prevent its interference in subsequent C-C bond-forming steps.

  • α-Alkylation: Introduction of the ethyl group at the C3 position.

  • Ester Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Amide Formation: Conversion of the carboxylic acid into the primary carboxamide.

  • Deprotection and Salt Formation: Removal of the nitrogen protecting group and formation of the final hydrochloride salt.

G cluster_0 Proposed Synthesis Workflow Start Ethyl (S)-piperidine-3-carboxylate (Precursor) Step1 N-Boc Protected Intermediate Start->Step1 1. Boc₂O, TEA     DCM, 0°C to rt Step2 C3-Alkylated Ester Step1->Step2 2. LDA, THF, -78°C     then Ethyl Iodide Step3 Carboxylic Acid Intermediate Step2->Step3 3. LiOH, THF/H₂O     rt Step4 N-Boc Protected Amide Step3->Step4 4. SOCl₂, Reflux     then NH₃/MeOH, 0°C End 3-Ethylpiperidine-3-carboxamide HCl (Final Product) Step4->End 5. 4M HCl in Dioxane     rt

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of tert-butyl 3-(ethoxycarbonyl)piperidine-1-carboxylate (Step 1)

Causality: The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group ideal for amines. It is stable to the basic and nucleophilic conditions of the subsequent alkylation and saponification steps, ensuring the piperidine nitrogen does not react out of turn.

  • Dissolve Ethyl (S)-piperidine-3-carboxylate hydrochloride (1.0 eq) in Dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add Triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure protected intermediate.

Protocol 3.2: Synthesis of 1-(tert-butyl) 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate (Step 2)

Causality: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that will selectively deprotonate the α-carbon (C3) of the ester at low temperatures, forming a kinetic enolate. This enolate then acts as a nucleophile, attacking the ethyl iodide in an SN2 reaction to form the C-C bond. The -78 °C temperature is critical to prevent side reactions and ensure regioselectivity.

  • Prepare a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a fresh solution of LDA by adding n-Butyllithium (1.1 eq) to Diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • Slowly add the LDA solution to the ester solution via cannula, maintaining the -78 °C temperature. Stir for 1 hour.

  • Add Ethyl Iodide (1.2 eq) dropwise.

  • Stir at -78 °C for 4 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding saturated NH₄Cl (aq).

  • Extract the product with Ethyl Acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography.

Protocol 3.3: Synthesis of 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid (Step 3)

Causality: Saponification using Lithium Hydroxide (LiOH) is a standard method for hydrolyzing esters to carboxylic acids under mild conditions that will not cleave the Boc protecting group.

  • Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir vigorously at room temperature for 16-24 hours.

  • Monitor by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 using 1M HCl (aq).

  • Extract the carboxylic acid product with Ethyl Acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the acid, which is often used in the next step without further purification.

Protocol 3.4: Synthesis of tert-butyl 3-carbamoyl-3-ethylpiperidine-1-carboxylate (Step 4)

Causality: This two-step amidation first converts the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂).[7] The highly reactive acid chloride is then immediately treated with ammonia to form the stable primary carboxamide.

  • Carefully add Thionyl Chloride (SOCl₂, 3.0 eq) to the carboxylic acid intermediate (1.0 eq).

  • Heat the mixture to reflux (approx. 75-80 °C) for 2 hours.

  • Cool the reaction and remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting crude acid chloride in a small amount of anhydrous DCM.

  • At 0 °C, add this solution dropwise to a stirred solution of 7N Ammonia in Methanol.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in Ethyl Acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Protocol 3.5: Synthesis of this compound (Step 5)

Causality: The Boc group is efficiently cleaved under strongly acidic conditions. A solution of HCl in an organic solvent like dioxane provides anhydrous conditions, which facilitates the precipitation of the final product as its hydrochloride salt.

  • Dissolve the N-Boc protected amide (1.0 eq) in a minimal amount of Methanol.

  • Add a 4M solution of HCl in 1,4-Dioxane (5.0-10.0 eq) at room temperature.

  • Stir for 2-4 hours. A precipitate should form during this time.

  • Monitor deprotection by TLC or LC-MS.

  • Upon completion, filter the resulting solid.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield the final product, this compound.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is achieved through a combination of chromatographic and spectroscopic methods.

G cluster_1 Analytical Validation Workflow Sample Final Product Sample LCMS LC-MS Analysis Sample->LCMS NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Purity Purity Assessment (>95% desired) LCMS->Purity Chromatographic Purity Mass Verification Identity Structural Confirmation NMR->Identity Proton/Carbon Environment Final Verified Compound Purity->Final Identity->Final

Caption: Standard workflow for analytical characterization.

Protocol 4.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique confirms the molecular weight of the synthesized compound and assesses its purity. A method similar to that used for other polar, small molecules is recommended.[8]

ParameterRecommended Condition
System UPLC System with a Single Quadrupole Mass Detector
Column C18 reverse-phase, e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
MS Detector Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 50 - 500
Expected Ion [M+H]⁺ = 157.13 (for the free base)
Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structural elucidation.

  • ¹H NMR: The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), diastereotopic protons on the piperidine ring, and broad singlets for the amide (-CONH₂) and amine (-NH₂⁺) protons.

  • ¹³C NMR: The spectrum should display 8 distinct carbon signals, including a signal for the carbonyl carbon (~175-180 ppm) and signals corresponding to the ethyl group and the piperidine ring carbons.

Potential Applications and Scientific Context

The piperidine ring is a highly valuable scaffold in medicinal chemistry due to its frequent appearance in clinically approved drugs.[1] Derivatives of piperidine are investigated for a multitude of therapeutic applications. For instance, related structures like (R)-Ethyl piperidine-3-carboxylate serve as key starting materials for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are used in the management of type 2 diabetes.[9] Furthermore, other complex piperidine carboxamides have been explored as potential anti-cancer agents.[7]

The synthesis of this compound provides a novel, chiral building block that introduces a geminal-disubstituted center. This structural motif can be valuable for:

  • Exploring Structure-Activity Relationships (SAR): The ethyl group can probe hydrophobic pockets in target proteins, potentially enhancing binding affinity or selectivity.

  • Improving Pharmacokinetic Properties: The substitution pattern can influence metabolic stability and membrane permeability, key aspects of a drug's ADME profile.[1]

  • Scaffold for Further Derivatization: The primary amine and carboxamide groups serve as handles for further chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for Piperidine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet for 3-Piperidinecarboxylic acid. Retrieved from

  • BLD Pharmatech. (n.d.). Safety Data Sheet BD32193.
  • Enamine. (n.d.). Safety Data Sheet for N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet for Piperidine, hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161290137.
  • RSC Medicinal Chemistry. (2024). Discovery of a novel quinolone-based modulator of miRNA maturation with anti-ovarian cancer activity. Royal Society of Chemistry.
  • ChemScene. (n.d.). Ethyl (S)-piperidine-3-carboxylate hydrochloride. Retrieved from

  • ChemicalBook. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. Retrieved from

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • PubChemLite. (n.d.). N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O).
  • BLD Pharm. (n.d.). 112989-90-9|N-Ethylpiperidine-3-carboxamide hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Ethyl-piperidine hydrochloride. Retrieved from

  • Yamazaki, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from

  • Waters Corporation. (n.d.). Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride. Retrieved from

  • Wieczorek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Santa Cruz Biotechnology. (n.d.). (R)-Ethyl piperidine-3-carboxylate. Retrieved from

Sources

Application Notes and Protocols: 3-Ethylpiperidine-3-carboxamide Hydrochloride as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Ethylpiperidine-3-carboxamide hydrochloride, a valuable heterocyclic building block for the synthesis of complex molecular architectures in drug discovery and development. Due to the limited direct commercial availability and literature on this specific precursor, this document outlines a plausible and scientifically grounded synthetic pathway to obtain the title compound, starting from readily available materials. Furthermore, detailed protocols for its synthesis and potential applications as a precursor for pharmacologically active agents are presented. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the 3,3-Disubstituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity.[2][3] Of particular interest is the 3,3-disubstituted piperidine core. The geminal substitution at the 3-position introduces a quaternary carbon center, which can impart unique conformational constraints and metabolic stability to the molecule. This substitution pattern is often exploited in medicinal chemistry to fine-tune ligand-receptor interactions and improve pharmacokinetic profiles.

While simple piperidine derivatives are common, the synthesis and application of more complex analogues like this compound are less frequently documented. This precursor, possessing both an ethyl group and a primary carboxamide at the 3-position, offers multiple points for further chemical elaboration, making it an attractive starting point for the synthesis of novel chemical entities targeting a range of biological targets, from central nervous system (CNS) disorders to oncology.[3][4]

Physicochemical Properties and Structure

A summary of the key physicochemical properties for the proposed structure of this compound is provided below. These values are estimated based on its chemical structure and serve as a guideline for handling and characterization.

PropertyPredicted Value
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water and polar protic solvents
Melting Point >200 °C (decomposition predicted)
pKa (Piperidine N) ~10-11 (predicted)

Proposed Synthetic Pathway and Detailed Protocols

The synthesis of this compound can be envisioned as a multi-step process, commencing with the alkylation of diethyl malonate, followed by a Michael addition, reductive cyclization, and finally, amidation. The hydrochloride salt formation is the terminal step.

Diagram: Proposed Synthetic Workflow

G A Diethyl Ethylmalonate B Diethyl (2-cyanoethyl)ethylmalonate A->B  Michael Addition (Acrylonitrile, NaOEt)   C Ethyl 3-Ethylpiperidine-3-carboxylate B->C  Reductive Cyclization (Raney Nickel, H₂)   D 3-Ethylpiperidine-3-carboxamide C->D  Aminolysis (NH₃ in MeOH)   E 3-Ethylpiperidine-3-carboxamide HCl D->E  Salt Formation (HCl in Ether)  

Caption: Proposed multi-step synthesis of this compound.

Protocol 1: Synthesis of Diethyl (2-cyanoethyl)ethylmalonate

Rationale: This step introduces the three-carbon unit required for the formation of the piperidine ring via a Michael addition of diethyl ethylmalonate to acrylonitrile. Sodium ethoxide serves as the base to deprotonate the malonate, generating the nucleophilic enolate.

Materials:

  • Diethyl ethylmalonate

  • Acrylonitrile

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol (e.g., 1 equivalent of Na in sufficient ethanol to dissolve).

  • To the sodium ethoxide solution, add diethyl ethylmalonate (1 equivalent) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add acrylonitrile (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude diethyl (2-cyanoethyl)ethylmalonate, which can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 3-Ethylpiperidine-3-carboxylate

Rationale: This is a critical reductive cyclization step. Raney nickel is a common catalyst for the hydrogenation of nitriles to primary amines.[5] Under high pressure and temperature, the newly formed amine undergoes an intramolecular cyclization with one of the ester groups to form the piperidine lactam, which is then further reduced to the piperidine.

Materials:

  • Diethyl (2-cyanoethyl)ethylmalonate

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable high-pressure reactor vessel, add a solution of diethyl (2-cyanoethyl)ethylmalonate in ethanol.

  • Carefully add a catalytic amount of Raney Nickel slurry (previously washed with ethanol).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 atm) and heat to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-Ethylpiperidine-3-carboxylate. Purification can be achieved by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 3-Ethylpiperidine-3-carboxamide

Rationale: The conversion of the ethyl ester to the primary amide is achieved through aminolysis.[6][7] This reaction involves the nucleophilic attack of ammonia on the ester carbonyl, leading to the displacement of the ethoxy group.[7] A saturated solution of ammonia in methanol is a convenient reagent for this transformation.

Materials:

  • Ethyl 3-Ethylpiperidine-3-carboxylate

  • Saturated solution of ammonia in methanol (7N)

  • Pressure-rated sealed tube

Procedure:

  • Dissolve Ethyl 3-Ethylpiperidine-3-carboxylate in a saturated solution of ammonia in methanol in a pressure-rated sealed tube.

  • Seal the tube tightly and heat the mixture at 80-100 °C for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.

  • Concentrate the solution under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude 3-Ethylpiperidine-3-carboxamide can be purified by recrystallization or column chromatography.

Protocol 4: Preparation of this compound

Rationale: The final step is the formation of the hydrochloride salt to improve the compound's stability and water solubility, which is often desirable for pharmaceutical precursors.

Materials:

  • 3-Ethylpiperidine-3-carboxamide

  • Anhydrous diethyl ether

  • Hydrogen chloride solution in diethyl ether (e.g., 2M)

Procedure:

  • Dissolve the purified 3-Ethylpiperidine-3-carboxamide in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A white precipitate of this compound should form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Applications as a Precursor in Medicinal Chemistry

This compound is a valuable scaffold for creating diverse libraries of compounds for high-throughput screening and lead optimization. The primary amide and the secondary amine of the piperidine ring serve as key handles for derivatization.

Diagram: Potential Derivatization Pathways

G cluster_0 Derivatization of the Core Scaffold A 3-Ethylpiperidine-3-carboxamide (Free Base) B N-Alkylated/Arylated Derivatives A->B  N-Alkylation/Arylation (R-X, Base)   C Amide Coupling Products A->C  Amide Modification (e.g., Acylation)   D Dehydrated Nitrile Derivatives A->D  Dehydration (e.g., P₂O₅)   E Hofmann Rearrangement Products (3-Amino-3-ethylpiperidine) A->E  Hofmann Rearrangement (Br₂, NaOH)  

Caption: Key reaction sites on 3-Ethylpiperidine-3-carboxamide for further chemical synthesis.

Synthesis of HDM2-p53 Interaction Inhibitors

The 3,3-disubstituted piperidine scaffold has been identified as a promising core for the development of potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology.[4] The tumor suppressor protein p53 is negatively regulated by HDM2, and inhibiting this interaction can restore p53 function, leading to apoptosis in cancer cells.[4] 3-Ethylpiperidine-3-carboxamide can serve as a precursor to novel analogues in this class. The piperidine nitrogen can be functionalized with various aryl or heteroaryl groups, while the carboxamide can be modified or used as a handle to introduce other functionalities to probe the binding pocket of HDM2.

Development of Novel CNS Agents

The piperidine nucleus is a well-established pharmacophore for centrally acting agents.[3] Derivatives of ethyl piperidine-3-carboxylate are used in the synthesis of serotonin and noradrenaline reuptake inhibitors, as well as GABA uptake inhibitors. By utilizing 3-Ethylpiperidine-3-carboxamide as a starting material, medicinal chemists can explore novel chemical space for the development of agents for treating depression, anxiety, epilepsy, and other neurological disorders. The ethyl group at the 3-position can provide a unique steric and lipophilic profile that may lead to improved potency and selectivity.

Precursor for Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for binding to a biological target. This compound, with its relatively simple structure and multiple points for elaboration, is an excellent candidate for inclusion in a fragment library. Its three-dimensional shape, conferred by the piperidine ring, is a desirable feature for fragments, as it can provide more specific interactions with protein binding sites compared to flat, aromatic fragments.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The hydrochloride salt is likely to be a respiratory and skin irritant. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of novel, biologically active molecules. This guide provides a robust and scientifically plausible framework for its synthesis and outlines key areas of application in modern drug discovery. The versatility of the 3,3-disubstituted piperidine scaffold ensures that this compound will be a valuable tool for medicinal chemists seeking to develop the next generation of therapeutics.

References

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]

  • ChemBK. 3-Piperidinecarboxylic acid. Available at: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Available at: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Google Patents. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Master Organic Chemistry. Formation of Amides From Esters. Available at: [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethylpiperidine-3-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges in a practical, question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthesis for higher yield and purity.

Overview of Synthetic Strategy

The synthesis of 3,3-disubstituted piperidines, such as 3-Ethylpiperidine-3-carboxamide, presents unique challenges, primarily centered on the controlled formation of the quaternary carbon center at the 3-position and the selective conversion of functional groups.[1] The most common and reliable synthetic approach involves the alkylation of a C-3 functionalized piperidine precursor, followed by functional group interconversion and final deprotection/salt formation.

This guide will focus on a robust, multi-step sequence starting from a commercially available, N-protected piperidine-3-carbonitrile. This route offers excellent control over each transformation.

Proposed Synthetic Workflow

The diagram below outlines the key transformations from the starting material to the final hydrochloride salt.

Synthetic_Workflow A N-Boc-piperidine- 3-carbonitrile B N-Boc-3-ethylpiperidine- 3-carbonitrile A->B 1. Base (e.g., LDA, NaHMDS) 2. Ethyl Iodide (EtI) C N-Boc-3-ethylpiperidine- 3-carboxamide B->C Controlled Nitrile Hydrolysis D 3-Ethylpiperidine- 3-carboxamide C->D N-Boc Deprotection (e.g., TFA) E 3-Ethylpiperidine-3-carboxamide Hydrochloride (Target) D->E HCl Salt Formation (HCl in Ether/IPA)

Caption: Proposed synthetic route for 3-Ethylpiperidine-3-carboxamide HCl.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Part 1: C-3 Ethylation of N-Boc-piperidine-3-carbonitrile
Q1: My alkylation reaction shows low conversion, with significant recovery of starting material. What are the likely causes and how can I fix this?

Answer: Low conversion in the alkylation of a nitrile is almost always linked to incomplete deprotonation of the α-carbon.[2] The acidity of the proton at C-3 is modest and requires a strong, non-nucleophilic base to generate the carbanion intermediate efficiently.

Causality & Solutions:

  • Insufficient Base Strength/Stoichiometry: The base must be strong enough to irreversibly deprotonate the C-H bond α to the nitrile. Standard alkoxide bases like sodium ethoxide may result in an unfavorable equilibrium.

    • Recommendation: Use a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA), Sodium Hexamethyldisilazide (NaHMDS), or Lithium Hexamethyldisilazide (LiHMDS). Ensure you are using at least 1.1 equivalents of the base to drive the deprotonation to completion. The quality of the base is also critical; LDA is often best prepared fresh, and commercial solutions of HMDS bases should be titrated periodically.[2]

  • Sub-optimal Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent base degradation and side reactions. However, if the reaction is sluggish, a slight increase in temperature after the base addition can sometimes improve deprotonation, but this must be done cautiously. The subsequent alkylation step may benefit from allowing the reaction to slowly warm to room temperature.

  • Solvent Choice: The solvent must be anhydrous and capable of stabilizing the intermediate carbanion.

    • Recommendation: Tetrahydrofuran (THF) is the most common and effective solvent for this chemistry. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as trace water will quench the strong base and the carbanion.

Troubleshooting Summary Table:

IssuePotential CauseRecommended Action
Low ConversionIncomplete DeprotonationSwitch to a stronger base (LDA, NaHMDS). Use 1.1-1.2 eq.
Presence of WaterUse freshly distilled, anhydrous THF. Dry all glassware thoroughly.
Incorrect TemperaturePerform deprotonation at -78 °C, then allow to warm slowly after adding the electrophile.
Q2: I am observing significant amounts of impurities, possibly from N-alkylation or side reactions with the Boc group. How can I improve selectivity?

Answer: This is a less common issue if a strong, sterically hindered base is used, but it can occur. The N-Boc group is generally stable to strong bases at low temperatures, but side reactions can be promoted by certain conditions.

Causality & Solutions:

  • N-Alkylation: The piperidine nitrogen is protected, but if any deprotection occurs or if the base is not sufficiently hindered, N-alkylation can compete. This is highly unlikely with bases like LDA.

    • Self-Validation: This issue is more prevalent in syntheses that do not use an N-protecting group. The presence of the Boc group is specifically to prevent this side reaction.

  • Reaction with the Boc Group: While robust, the carbonyl of the Boc group can theoretically be attacked by extremely strong, nucleophilic bases.

    • Recommendation: The use of a hindered, non-nucleophilic base like LDA is the primary defense against this. The low reaction temperature (-78 °C) is also critical for preserving the integrity of the protecting group.

  • Side Reactions with Piperidine Ring: In some cases, base-induced elimination or other rearrangements can occur, though this is less common for saturated piperidine systems.[3]

    • Recommendation: Maintain strict temperature control. Add the alkylating agent at low temperature and allow the reaction to warm slowly. Quench the reaction once TLC or LC-MS indicates full consumption of the starting material to avoid side product formation upon prolonged stirring at room temperature.

Part 2: Controlled Nitrile Hydrolysis
Q3: My nitrile hydrolysis is producing the carboxylic acid byproduct instead of the desired primary amide. How can I achieve selective hydrolysis?

Answer: This is the most critical and challenging step of the synthesis. Complete hydrolysis of a nitrile to a carboxylic acid is often facile under harsh acidic or basic conditions, which are typically required to initiate the hydrolysis in the first place.[4][5] Achieving a clean stop at the primary amide stage requires carefully chosen conditions that favor the hydration of the nitrile over the subsequent hydrolysis of the amide.

Causality & Solutions:

  • Harsh Reaction Conditions: Heating with concentrated strong acids (like HCl or H₂SO₄) or bases (like NaOH) will almost inevitably lead to the carboxylic acid.[6][7] Amides are stable, but they will hydrolyze under forcing conditions.[4]

  • Selective, Milder Methods: Several methods have been developed for this specific transformation.

    • Acid-Catalyzed Hydration: Using concentrated sulfuric acid (H₂SO₄) at a controlled temperature (often 0 °C to room temperature) can favor amide formation. The key is careful monitoring and quenching the reaction as soon as the nitrile is consumed.

    • Radziszewski Reaction: This method uses hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH or K₂CO₃) in a solvent like DMSO or ethanol. It is often effective at converting nitriles to primary amides without over-hydrolysis.

    • Metal-Catalyzed Hydration: Catalysts based on platinum, palladium, or manganese can facilitate the hydration of nitriles to amides under relatively neutral conditions. For example, MnO₂ in dichloromethane with careful temperature control has been shown to be effective.

Recommended Methods for Selective Hydrolysis:

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed Conc. H₂SO₄ in H₂O or AcOH0 °C to RT, 1-4 hInexpensive, simple setupRisk of over-hydrolysis, charring
Radziszewski 30% H₂O₂, aq. NaOHRT, requires monitoringMild, often high yieldCan have workup challenges
Metal-Catalyzed MnO₂ or Pt-based catalystVaries (e.g., DCM, RT)Very mild, high selectivityCatalyst cost, potential for poisoning

A detailed protocol for the acid-catalyzed method is provided in the next section due to its common use and accessibility.

Part 3: Deprotection and Hydrochloride Salt Formation
Q4: The N-Boc deprotection is giving a low yield, and the product is difficult to isolate. What are the best practices for this step?

Answer: N-Boc deprotection is a standard transformation that is highly efficient when performed correctly. Low yields are often due to incomplete reaction, degradation of the product, or issues with the workup and isolation.

Causality & Solutions:

  • Incomplete Reaction: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common method, it can sometimes be slow.

    • Recommendation: A highly effective and clean method is to use a solution of HCl in a solvent like 1,4-dioxane, isopropanol (IPA), or diethyl ether. Using 4M HCl in dioxane at room temperature for 1-2 hours is typically sufficient for complete deprotection. The reaction progress should be monitored by TLC or LC-MS.

  • Product Isolation: The free amine product is often a polar, water-soluble compound. The key advantage of using HCl for deprotection is that the desired hydrochloride salt often precipitates directly from the reaction mixture, simplifying isolation.

    • Recommendation: Use HCl in an organic solvent (dioxane, ether, or IPA). If the hydrochloride salt precipitates, it can be isolated by simple filtration. If it remains in solution, the solvent can be removed under reduced pressure to yield the crude salt, which can then be purified by recrystallization.

Q5: I am struggling to obtain a pure, crystalline hydrochloride salt. It is oily or amorphous. What techniques can I use to improve crystallinity?

Answer: Obtaining a crystalline salt is crucial for purity and handling. An oily or amorphous product suggests impurities or improper crystallization conditions.

Causality & Solutions:

  • Purity of the Free Base: The preceding N-Boc protected amide must be highly pure. Impurities can inhibit crystallization.

    • Recommendation: Purify the N-Boc-3-ethylpiperidine-3-carboxamide intermediate by column chromatography before the deprotection step.

  • Salt Formation & Crystallization Solvent: The choice of solvent is critical. You need a solvent system where the salt is soluble at higher temperatures but sparingly soluble at room temperature or below.

    • Recommendation: After deprotection and removal of the reaction solvent, dissolve the crude product in a minimal amount of a polar solvent like hot isopropanol (IPA), ethanol, or methanol. Then, slowly add a less polar co-solvent (an "anti-solvent") like diethyl ether, ethyl acetate, or heptane until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, and then to 0-4 °C, to promote the growth of well-defined crystals. Scratching the inside of the flask with a glass rod can help initiate crystallization. A patent for a related compound describes dissolving the free base in diethyl ether and bubbling dry HCl gas through the solution to precipitate the salt directly.[8]

Troubleshooting_Flowchart cluster_alkylation Alkylation Step cluster_hydrolysis Nitrile Hydrolysis cluster_final Deprotection & Salt Formation A_Start Low Conversion? A_Sol1 Use stronger base (LDA/NaHMDS) Ensure anhydrous conditions A_Start->A_Sol1 Yes B_Start Over-hydrolysis to Acid? A_Start->B_Start No B_Sol1 Use controlled conditions: - Conc. H₂SO₄ at 0 °C - H₂O₂ / base (Radziszewski) B_Start->B_Sol1 Yes C_Start Product is oily/impure? B_Start->C_Start No C_Sol1 Purify Boc-protected intermediate first. Recrystallize final salt from IPA/Ether. C_Start->C_Sol1 Yes Success High Yield, Pure Product C_Start->Success No

Caption: Decision flowchart for troubleshooting key synthetic steps.

Detailed Experimental Protocols

These protocols are provided as a starting point and should be adapted based on laboratory observations and analytical data.

Protocol 1: Ethylation of N-Boc-piperidine-3-carbonitrile
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL per 1 g of starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 eq., e.g., as a 2.0 M solution in THF/heptane/ethylbenzene) to the cold THF.

  • Deprotonation: Dissolve N-Boc-piperidine-3-carbonitrile (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Alkylation: Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-ethylpiperidine-3-carbonitrile.

Protocol 2: Controlled Hydrolysis to the Carboxamide
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-ethylpiperidine-3-carbonitrile (1.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (e.g., 5-10 equivalents by volume) with vigorous stirring, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30 minutes). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution to pH 8-9 by the slow addition of a concentrated base (e.g., 50% aq. NaOH or solid K₂CO₃), ensuring the temperature remains low.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-ethylpiperidine-3-carboxamide. This product can be purified by chromatography if necessary.

Protocol 3: N-Boc Deprotection and HCl Salt Formation
  • Deprotection: Dissolve the purified N-Boc-3-ethylpiperidine-3-carboxamide (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-2 hours).

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.

  • Crystallization: If no precipitate forms, remove the solvent under reduced pressure. Dissolve the resulting crude solid or oil in a minimal amount of hot isopropanol. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a freezer (-20 °C) to complete crystallization.

  • Final Product: Collect the crystals by filtration, wash with cold diethyl ether, and dry under high vacuum to obtain this compound as a crystalline solid.

References

  • : Provides a broad overview of modern methods for synthesizing substituted piperidines.

  • : Details a multi-step synthesis of 3-substituted piperidines, highlighting common synthetic steps like protection, reduction, and cyclization.

  • : A review of classical and recent methods for preparing piperidine rings, useful for understanding fundamental reaction types.

  • : Describes a multi-step synthesis including Boc protection/deprotection and final salt formation steps.

  • : Commercial listing showing a related piperidine hydrochloride salt.

  • : Discusses general conditions for the hydrolysis of amides to carboxylic acids.

  • : Describes the synthesis of carboxamides, though in a different molecular context.

  • : Details the synthesis of piperidine carboxamide derivatives, relevant for handling this functional group.

  • : An excellent troubleshooting guide for the alkylation of compounds with acidic alpha-protons, directly applicable to the C-3 ethylation step.

  • : A patent outlining the final HCl salt formation step for a related structure, providing practical industrial insight.

  • : Details synthetic strategies for creating 3,3-disubstituted piperidine cores.

  • : Explains the fundamental mechanisms of amide hydrolysis under both acidic and basic conditions.

  • : Discusses advanced synthetic methods for substituted piperidines.

  • : Mentions the Ritter reaction as a method for forming amides from nitriles.

  • : Provides context on the reactivity of molecules containing a cyanoacetate-like functional group.

  • : Discusses side reactions involving piperidine as a reagent, which can provide insight into the stability of the piperidine ring itself under basic conditions.

  • : A collection of various named reactions and methods for synthesizing the piperidine scaffold.

  • : A textbook-level explanation of amide hydrolysis.

  • : Provides a detailed, vetted procedure for a related chemical, offering insight into practical laboratory techniques.

  • : Showcases the relevance of the piperidine-3-carboxamide scaffold in medicinal chemistry.

  • : Describes procedures for handling water-soluble amine hydrochlorides.

  • : A visual explanation of the fundamental amide hydrolysis reaction.

  • : Discusses side reactions involving piperidine opening an aspartimide ring to form piperidides.

  • : A general review of the piperidine structure and its importance.

  • : Provides recent examples of carboxamide synthesis in a drug discovery context.

  • : An educational resource covering the reactivity of carboxylic acid derivatives, including amide hydrolysis.

  • : Discusses the Ritter reaction, a method to form amides from nitriles and a carbocation source.

  • : Details the synthesis and optimization of complex piperidine-3-carboxamide derivatives.

  • : Provides optimization data for a related esterification reaction.

  • : Illustrates a synthetic route involving reduction of a pyridine ring and subsequent salt formation.

  • : Provides a comprehensive overview of the Ritter reaction, its mechanism, and applications in amide synthesis.

  • : A publication detailing various reactions involving the active methylene group of ethyl cyanoacetate.

Sources

Technical Support Center: Purification of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Welcome to the technical support guide for the purification of 3-Ethylpiperidine-3-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this specific chiral molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your experimental success.

I. Understanding the Molecule: Key Physicochemical Properties & Challenges

This compound is a chiral, polar molecule presented as a hydrochloride salt. Its structure presents a unique combination of purification challenges:

  • High Polarity: The presence of the carboxamide group and the hydrochloride salt makes the molecule highly soluble in polar solvents like water and alcohols, but poorly soluble in common non-polar organic solvents. This can make standard normal-phase chromatography and extraction procedures challenging.

  • Chirality: The molecule contains a stereocenter at the 3-position of the piperidine ring. For pharmaceutical applications, achieving high enantiomeric purity is often critical.[1]

  • Hygroscopicity: Hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can affect accurate weighing, physical form, and stability.

  • pH Sensitivity: As a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl), the compound's ionization state is pH-dependent. This is a critical parameter to control during extractions and chromatography.[2]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Oily Product or Failure to Crystallize

Q: I've completed my synthesis and after workup, I'm left with a persistent oil or sticky solid instead of the expected crystalline hydrochloride salt. What's going wrong?

A: This is a common issue, often stemming from residual impurities or improper solvent selection for precipitation/crystallization.

Root Causes & Solutions:

  • Residual Solvent: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be trapped in the product, preventing crystallization.

    • Solution: Co-evaporate the product with a lower-boiling point solvent in which it is sparingly soluble (e.g., toluene or dichloromethane) under reduced pressure. Repeat this process multiple times to azeotropically remove the high-boiling solvent.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can lead to a mixture of the free base and the hydrochloride salt, which often presents as an oil.

    • Solution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol).[3] Carefully add a solution of anhydrous HCl in a solvent like diethyl ether or dioxane until precipitation is complete. Monitor the pH of a small aqueous aliquot to ensure it is acidic.

  • Presence of Non-polar Impurities: Grease from glassware or non-polar byproducts can inhibit crystal lattice formation.

    • Solution: Before attempting crystallization, wash the crude oily product with a non-polar solvent like hexane or diethyl ether.[3] Since the hydrochloride salt is insoluble in these solvents, this will remove non-polar contaminants. Vigorously stir the oil with the solvent, then decant the solvent. Repeat several times.

  • Hygroscopicity: The product may have absorbed atmospheric moisture, leading to an oily appearance.

    • Solution: Ensure all solvents are anhydrous and perform the final steps of the purification under an inert atmosphere (e.g., nitrogen or argon). Dry the final product under high vacuum.

Issue 2: Poor Separation in Column Chromatography

Q: My compound either streaks badly on a silica gel column or elutes immediately with the solvent front. How can I achieve good separation?

A: The high polarity of the hydrochloride salt makes standard silica gel chromatography challenging due to strong, irreversible binding to the acidic silica surface.

Troubleshooting Strategies:

  • Purify as the Free Base: A highly effective strategy is to convert the hydrochloride salt to its free base form before chromatography. The free base is less polar and will interact more predictably with the silica gel.

    • Workflow:

      • Dissolve the crude hydrochloride salt in water.

      • Basify the aqueous solution to pH > 10 with a suitable base (e.g., NaOH, K₂CO₃).

      • Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the resulting crude free base by standard silica gel chromatography.

      • After purification, dissolve the pure free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add anhydrous HCl to precipitate the pure hydrochloride salt.[4]

  • Modified Normal-Phase Chromatography: If you must chromatograph the salt directly, the silica gel's activity needs to be suppressed.

    • Mobile Phase Modification: Add a small percentage of a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to your mobile phase (e.g., DCM/Methanol).[2] This deactivates the acidic silanol groups on the silica surface, reducing streaking and improving peak shape.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina can be a better choice for purifying basic compounds. Use a solvent system like ethyl acetate/hexane or DCM/methanol.

    • Reversed-Phase Chromatography (C18): This is an excellent option for polar compounds.[5] The stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer like ammonium formate or formic acid) is used.[2] The compound will be retained on the column, and polarity gradients can be used for elution.

Issue 3: Low Enantiomeric Purity

Q: My final product shows a mixture of enantiomers. How can I improve the enantiomeric excess (ee)?

A: Achieving high enantiomeric purity requires either a stereoselective synthesis or a resolution step. If your synthesis is not perfectly stereoselective, a purification method that separates enantiomers is necessary.

Purification Strategies for Chiral Resolution:

  • Chiral Preparative HPLC: This is the most direct and often most effective method for separating enantiomers on a laboratory scale.[1]

    • Stationary Phase: A chiral stationary phase (CSP) is required. Common CSPs are based on cellulose or amylose derivatives.

    • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the specific column and the compound's solubility.[1]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic free base of your compound with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.

    • Workflow:

      • Convert the racemic hydrochloride salt to the free base.

      • Dissolve the racemic free base in a suitable solvent.

      • Add a solution of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, N-acetyl-L-leucine, or mandelic acid).[6][7]

      • Allow one diastereomeric salt to selectively crystallize.

      • Filter the crystals and liberate the desired enantiomer of the free base by treatment with a base.

      • Convert the pure enantiomeric free base back to the hydrochloride salt.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: Finding the ideal recrystallization solvent requires some experimentation. A good starting point is a polar protic solvent in which the compound is soluble when hot but less soluble when cold.

  • Good Candidates: Isopropanol, ethanol, or methanol/diethyl ether mixtures.[3][4]

  • Procedure: Dissolve the crude salt in a minimal amount of the boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.[4]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • Purity (Chemical): HPLC (High-Performance Liquid Chromatography) is the gold standard. A single sharp peak indicates high purity. LC-MS (Liquid Chromatography-Mass Spectrometry) can confirm the mass of the desired compound.

  • Purity (Enantiomeric): Chiral HPLC is necessary to determine the enantiomeric excess (ee).[1]

  • Identity: ¹H NMR and ¹³C NMR (Nuclear Magnetic Resonance) spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight.

Q3: My compound appears to be degrading on the silica gel column, even when I use a modified mobile phase. What are my options?

A3: If your compound is unstable on silica, you must avoid it.

  • Primary Option: Switch to reversed-phase chromatography (C18), which operates under less harsh conditions for many polar molecules.[5]

  • Secondary Option: Recrystallization is a non-chromatographic method that can be very effective if a suitable solvent system can be found. Multiple recrystallizations may be necessary to achieve high purity.

Q4: I am performing a salt formation step by adding HCl gas to a solution of the free base. Why is the precipitate gummy instead of a fine powder?

A4: This often happens if the precipitation is too rapid or if the concentration of the free base is too high.

  • Solution:

    • Dilute the solution of the free base.

    • Cool the solution in an ice bath before and during the addition of HCl gas.[7]

    • Add the HCl gas slowly with vigorous stirring to encourage the formation of small seed crystals, which will lead to a fine powder.

IV. Experimental Protocols & Visualizations

Protocol 1: Purification via Free Base on Silica Gel
  • Basification & Extraction:

    • Dissolve the crude hydrochloride salt (1.0 eq) in deionized water (10 mL per gram of salt).

    • Cool the solution in an ice bath and slowly add 2M NaOH solution until the pH is ~11-12.

    • Extract the aqueous layer three times with dichloromethane (DCM, 3 x 15 mL per gram of starting salt).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., start with 100% DCM and gradually add methanol; a common gradient is 0-10% methanol in DCM). Use TLC to determine the optimal solvent system beforehand.

    • Dissolve the crude free base in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Salt Formation:

    • Dissolve the purified free base in anhydrous diethyl ether or isopropanol (20 mL per gram).

    • Cool the solution in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

    • Stir the resulting slurry in the ice bath for 30 minutes.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

G cluster_0 Step 1: Free Base Conversion cluster_1 Step 2: Chromatography cluster_2 Step 3: Salt Formation Crude_HCl_Salt Crude HCl Salt in Water Basify Add 2M NaOH (pH 11-12) Crude_HCl_Salt->Basify Extract Extract with DCM Basify->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Crude_Free_Base Crude Free Base Dry_Concentrate->Crude_Free_Base Column Silica Gel Column (DCM/MeOH Gradient) Crude_Free_Base->Column Fractions Collect & Analyze Fractions Column->Fractions Pure_Free_Base Pure Free Base Fractions->Pure_Free_Base Dissolve Dissolve in Anhydrous Ether Pure_Free_Base->Dissolve Add_HCl Add Anhydrous HCl Solution Dissolve->Add_HCl Filter_Dry Filter, Wash & Dry Add_HCl->Filter_Dry Pure_HCl_Salt Pure HCl Salt (Crystalline) Filter_Dry->Pure_HCl_Salt

Caption: Workflow for purification via free base conversion and chromatography.

Protocol 2: Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

  • Heat the mixture on a hot plate with stirring until it boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid adding too much excess.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

G Start Crude HCl Salt Dissolve Dissolve in Minimum Boiling Solvent (e.g., Isopropanol) Start->Dissolve Cool_Slowly Slow Cooling to Room Temperature Dissolve->Cool_Slowly Cool_Cold Chill in Ice Bath Cool_Slowly->Cool_Cold Filter Vacuum Filtration Cool_Cold->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under High Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for the recrystallization process.

V. Data Summary Table

Purification MethodTypical PurityTypical YieldProsCons
Recrystallization 95-99%50-80%Simple, cost-effective, scalable.Finding a suitable solvent can be difficult; may not remove closely related impurities.
Normal-Phase Chromatography (as Free Base) >99%60-90%High resolution, removes a wide range of impurities.Requires extra steps (basification/salt formation); potential for product loss.
Reversed-Phase Chromatography >99%70-95%Excellent for polar compounds; avoids acidic silica.[2]More expensive solvents and stationary phases; requires specialized equipment.
Chiral Preparative HPLC >99% ee40-70%Directly separates enantiomers.[1]Expensive; low throughput; requires method development.
Diastereomeric Salt Resolution >98% ee20-40%Classical, scalable method for chiral resolution.[6]Labor-intensive; requires a suitable chiral acid; yield is theoretically capped at 50%.

VI. References

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperidine-3-Carboxamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions to navigate the complexities of synthesizing piperidine-3-carboxamide. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your success.

Introduction

Piperidine-3-carboxamide is a valuable building block in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its synthesis, most commonly achieved through the formation of an amide bond between a piperidine-3-carboxylic acid derivative and an amine source, can present several challenges. This guide is designed to be a comprehensive resource for overcoming these hurdles, ensuring high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing piperidine-3-carboxamide?

The most prevalent method is the coupling of a piperidine-3-carboxylic acid with an amine source, often ammonia. To overcome the unfavorable acid-base reaction between the carboxylic acid and the amine, a coupling agent is typically employed to activate the carboxylic acid.[2]

Q2: Why is an N-protected piperidine-3-carboxylic acid often used as a starting material?

The secondary amine of the piperidine ring is a nucleophile and can participate in side reactions, such as intermolecular amide formation, leading to oligomerization. Protecting the nitrogen, commonly with a tert-butoxycarbonyl (Boc) group, prevents these side reactions and simplifies purification.[3][4] The Boc group can be removed in a subsequent step under acidic conditions.[3]

Q3: What are the most common coupling reagents for this reaction?

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are frequently used.[2] These are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[3] Other common reagents include HATU, which is known for its high efficiency.[5]

Q4: My starting materials (piperidine-3-carboxylic acid derivative) are not dissolving in the reaction solvent. What should I do?

Poor solubility can hinder the reaction. If you are using a less polar solvent like Dichloromethane (DCM), consider switching to a more polar aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to improve solubility.[6]

Q5: Is it possible to form the amide directly from the carboxylic acid and ammonia without a coupling agent?

Yes, but it requires heating. The initial reaction between a carboxylic acid and ammonia forms an ammonium salt. This salt must then be heated to dehydrate it into the corresponding amide.[7][8] This method can require harsh conditions and may not be suitable for sensitive substrates.

Troubleshooting Guide

Symptom 1: Low or No Product Yield

Potential Causes:

  • Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded or used in insufficient quantity. The reaction conditions may not be optimal for the chosen reagent.

  • Poor Nucleophilicity of the Amine: The amine source may be too weakly nucleophilic to react with the activated carboxylic acid.

  • Reaction Equilibrium: The formation of an amide from a carboxylic acid and an amine is a reversible reaction. Water produced during the reaction can hydrolyze the product back to the starting materials.[9]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the amine can slow down the reaction rate.

Suggested Solutions:

  • Optimize Coupling Reagent and Conditions:

    • Ensure your coupling reagent is fresh and anhydrous.

    • Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents).

    • If using EDC, include an additive like HOBt to form a more reactive activated ester and suppress side reactions.[3]

    • Consider switching to a more powerful coupling reagent like HATU, especially for hindered substrates.[5]

  • Enhance Amine Reactivity:

    • If using an ammonia solution, ensure it is fresh and has not lost concentration.

    • For less reactive amines, consider stronger activation of the carboxylic acid or longer reaction times.

  • Shift the Equilibrium:

    • If not using a coupling agent, ensure adequate removal of water, for example, by azeotropic distillation.

    • When using coupling agents like carbodiimides, the byproduct (e.g., urea from DCC/EDC) effectively removes water.[2]

Symptom 2: Multiple Spots on TLC, Indicating Impurity Formation

Potential Causes:

  • Side Reactions of the Activated Ester: The highly reactive activated intermediate (e.g., O-acylisourea) can react with other nucleophiles or rearrange.

  • Racemization: If the piperidine-3-carboxylic acid is chiral, the stereocenter can be susceptible to racemization under certain conditions.

  • Dimerization/Oligomerization: If the piperidine nitrogen is unprotected, it can react with the activated carboxylic acid of another molecule.

  • Formation of Urea Byproducts: When using carbodiimide coupling agents like DCC or EDC, the corresponding urea byproduct is formed. While often insoluble (in the case of DCU from DCC), it can sometimes complicate purification.

Suggested Solutions:

  • Control the Activated Intermediate:

    • The addition of HOBt or a similar additive traps the O-acylisourea intermediate as a less reactive but still efficient acyl-benzotriazole ester, which is less prone to side reactions and racemization.[3]

  • Protecting Group Strategy:

    • Always use an N-protected piperidine-3-carboxylic acid (e.g., N-Boc) to prevent side reactions at the piperidine nitrogen.[4]

  • Purification Strategy for Urea Byproducts:

    • If using DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.

    • If using EDC, the resulting urea is water-soluble and can be removed during an aqueous workup.[2]

Symptom 3: Difficult Product Isolation and Purification

Potential Causes:

  • Product Solubility: The product may be highly polar and difficult to extract from an aqueous phase.

  • Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging.

  • Residual Coupling Reagents/Byproducts: Traces of coupling agents or their byproducts can contaminate the final product.

Suggested Solutions:

  • Optimize Work-up Procedure:

    • After the reaction, a standard aqueous workup involving washes with dilute acid (to remove unreacted amines), dilute base (to remove unreacted carboxylic acid and HOBt), and brine is often effective.[6]

    • If the product is water-soluble, consider back-extraction of the aqueous layers or using a continuous liquid-liquid extractor.

  • Refine Chromatographic Conditions:

    • Use a different solvent system for column chromatography. A gradient elution might be necessary to separate closely related compounds.

    • Consider alternative purification methods like recrystallization or preparative HPLC.

  • Post-Purification of Byproducts:

    • If urea byproducts persist, a second purification step might be necessary. For DCU, this could involve trituration with a solvent in which the product is soluble but the urea is not.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperidine-3-carboxamide using EDC/HOBt

This protocol is adapted from a standard procedure for amide coupling.[3]

  • Dissolution: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition of HOBt and EDC: To the solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Amine Source: Add a solution of ammonia in methanol (e.g., 7N, 2.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain N-Boc-piperidine-3-carboxamide.

Protocol 2: Deprotection of N-Boc-piperidine-3-carboxamide
  • Dissolution: Dissolve N-Boc-piperidine-3-carboxamide in a suitable solvent such as Dichloromethane (DCM) or Dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[3][5]

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (typically 1-4 hours, monitor by TLC).

  • Isolation: Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the salt can be neutralized with a suitable base and extracted.

Data and Visualizations

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveByproductAdvantagesDisadvantages
EDC HOBt, HOAtWater-soluble ureaEasy removal of byproduct.Can be a sensitizer.
DCC HOBt, HOAtInsoluble urea (DCU)Inexpensive, easy removal of byproduct by filtration.Potent allergen.
HATU None-High reactivity, low racemization.Expensive.
Diagrams

Amide Formation Workflow Figure 1: General Workflow for Piperidine-3-carboxamide Synthesis start Start: N-Boc-piperidine-3-carboxylic acid dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve activate Activate with Coupling Reagent (e.g., EDC/HOBt) dissolve->activate add_amine Add Amine Source (e.g., NH3 in MeOH) activate->add_amine react Stir at Room Temperature add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify deprotect Deprotection (e.g., TFA in DCM) purify->deprotect product Final Product: Piperidine-3-carboxamide deprotect->product

Caption: General experimental workflow for the synthesis of piperidine-3-carboxamide.

Troubleshooting Decision Tree Figure 2: Troubleshooting Low Yield low_yield Low Yield Observed check_reagents Are coupling reagents fresh and anhydrous? low_yield->check_reagents no1 No check_reagents->no1 yes1 Yes check_reagents->yes1 check_solubility Are starting materials fully dissolved? no2 No check_solubility->no2 yes2 Yes check_solubility->yes2 check_equivalents Are equivalents of reagents correct? no3 No check_equivalents->no3 yes3 Yes check_equivalents->yes3 action1 Replace reagents no1->action1 yes1->check_solubility action2 Switch to a more polar solvent (e.g., DMF) no2->action2 yes2->check_equivalents action3 Increase equivalents of coupling agent no3->action3 action4 Consider a stronger coupling agent (e.g., HATU) yes3->action4

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details | PDF. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

  • PMC. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • MDPI. (2019). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Retrieved from [Link]

  • PubMed Central. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • PMC - NIH. (2017). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • Google Patents. (2010). CN101602748B - A kind of purification method of high-purity piperidine.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (1934). US1972142A - Process for the production of carboxylic acid amides.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. (video). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions and issues that arise during the synthesis and handling of piperidine derivatives.

Q1: My purified piperidine has developed a yellow color upon storage. Is it still usable?

A: A yellow to brown discoloration in piperidine is a common sign of oxidation.[1] While minor discoloration may not interfere with all applications, for high-purity work, such as in pharmaceutical development, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[1] To prevent reoccurrence, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.[1]

Q2: I'm having difficulty separating my target piperidine from residual pyridine starting material by distillation. Why is this happening?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation challenging.[1] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, has a boiling point of about 106.1°C at atmospheric pressure.[1] To circumvent this, consider alternative purification strategies such as azeotropic distillation with water or, more effectively, selective salt formation. Piperidine readily reacts with carbon dioxide to form a solid carbonate salt, whereas pyridine does not, enabling separation by simple filtration.[1]

Q3: My solution of a piperidine derivative in DMF crystallized unexpectedly during storage. What is the cause?

A: This is a frequent observation with amine-containing compounds. The crystallization is likely due to the formation of a salt.[1] Piperidine is basic and can react with atmospheric carbon dioxide to form a carbonate salt or with acidic vapors (e.g., HCl from nearby reagents) to form the corresponding hydrochloride salt.[1] To resolve this, you can attempt to redissolve the material, but preparing a fresh solution is often the best course of action. For prevention, ensure your storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[1]

Q4: Is it always necessary to protect the piperidine nitrogen during a synthetic sequence?

A: While not universally required, N-protection is highly recommended in many cases, especially when employing reagents that are sensitive to or can react with the basic and nucleophilic piperidine nitrogen.[1][2] For instance, when using strong bases, organometallic reagents, or electrophilic reagents, protection with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can prevent undesirable side reactions such as N-alkylation, N-acylation, or catalyst inhibition.[1][2] The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.[2]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific, complex issues organized by synthetic methodology.

Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of pyridines is a fundamental method for accessing the piperidine core. However, the aromaticity of the pyridine ring and the presence of substituents can lead to several challenges.

Problem: Incomplete or Sluggish Reaction

Causality: The high stability of the aromatic pyridine ring requires significant activation energy to overcome. Furthermore, the basic nitrogen atom of the pyridine can coordinate to the metal catalyst, inhibiting its activity.[1]

Troubleshooting Protocol:

  • Catalyst Selection:

    • Palladium-based catalysts (e.g., Pd/C) are often less effective for pyridine reduction.[1]

    • Platinum-based catalysts like PtO₂ (Adams' catalyst) or rhodium-based catalysts such as Rh/C are generally more effective for this transformation.[1]

  • Reaction Conditions Optimization:

    • Acidic Additives: The addition of an acid, such as hydrochloric acid (HCl) or acetic acid, can protonate the pyridine nitrogen.[1] This prevents catalyst inhibition by reducing the nitrogen's coordinating ability and enhances the substrate's reactivity.[1]

    • Pressure and Temperature: Insufficient hydrogen pressure or low temperatures may not provide enough energy to overcome the aromatic stabilization.[1] Systematically increase the hydrogen pressure (e.g., from 30 to 80 bar) and temperature (e.g., from room temperature to 60-80 °C) to find the optimal conditions.[1]

  • Substrate Purity:

    • Ensure the pyridine starting material is free from impurities that can act as catalyst poisons, such as sulfur or phosphorus-containing compounds.[1]

Problem: Poor Diastereoselectivity in the Formation of Disubstituted Piperidines

Causality: The stereochemical outcome of the hydrogenation is influenced by the approach of the substrate to the catalyst surface. This can be affected by the substitution pattern, catalyst, and reaction conditions.

Troubleshooting Protocol:

  • Catalyst Choice: The nature of the catalyst can influence the diastereomeric ratio. Experiment with different catalysts (e.g., PtO₂, Rh/C, Ru/C) to identify the one that provides the best selectivity for your specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the substrate's conformation and its interaction with the catalyst. Screen a range of solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., ethyl acetate, THF) and polar protic (e.g., ethanol, acetic acid).

  • Pressure Optimization: In some cases, increasing the hydrogen pressure has been shown to favor the formation of the cis isomer.[1]

Experimental Protocol: Chemoselective Hydrogenation of a Substituted Pyridine

This protocol provides a general starting point for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[1]

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst) to the solution, typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge it with hydrogen gas to remove air, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) until hydrogen uptake ceases.

  • Workup: After depressurization, filter the reaction mixture through a pad of Celite to remove the catalyst. The product can then be isolated by basifying the filtrate and extracting with an organic solvent.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and constructing the piperidine ring, often through an intramolecular pathway.

Problem: Low Yield of the Desired Piperidine

Causality: Low yields in reductive amination can stem from several factors, including inefficient imine or enamine formation, the use of an inappropriate reducing agent, or competing side reactions.[3]

Troubleshooting Workflow:

G start Low Yield in Reductive Amination imine_check Is imine/enamine formation efficient? (Monitor by TLC, NMR, or GC-MS) start->imine_check reductant_check Is the reducing agent appropriate and active? imine_check->reductant_check Yes solution1 Optimize imine formation: - Adjust pH (often mildly acidic) - Use a dehydrating agent (e.g., MgSO4, molecular sieves) - Increase reaction time/temperature imine_check->solution1 No conditions_check Are the reaction conditions optimal? reductant_check->conditions_check Yes solution2 Select a suitable reducing agent: - NaBH(OAc)3 is often mild and effective. - NaBH3CN is selective for imines over carbonyls. - NaBH4 can be used but may reduce the starting aldehyde/ketone. reductant_check->solution2 No side_reactions Are there significant side reactions? conditions_check->side_reactions Yes solution3 Optimize reaction conditions: - Adjust temperature (some reductions are better at low temp). - Screen different solvents. conditions_check->solution3 No solution4 Address side reactions: - Over-alkylation: Use a 1:1 stoichiometry or a slight excess of the amine. - Polymerization: Use high dilution conditions for intramolecular reactions. side_reactions->solution4

Caption: A logical workflow for troubleshooting low yields in reductive amination reactions.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring with good control over stereochemistry.

Problem: Poor Stereoselectivity or Formation of Michael-type Adducts

Causality: The desired concerted [4+2] cycloaddition pathway can sometimes compete with a stepwise Mannich-Michael pathway, particularly with highly reactive substrates or certain Lewis acid catalysts.[1] This stepwise pathway can lead to a loss of stereocontrol.

Troubleshooting Strategies:

  • Dienophile/Diene Choice:

    • The use of cyclic dienes often leads to higher diastereoselectivity compared to their acyclic counterparts.[1]

  • Catalyst Optimization:

    • The nature and strength of the Lewis acid catalyst can significantly influence the reaction pathway. A less reactive Lewis acid may favor the concerted pathway. Screen a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃).

    • In some cases, Brønsted acids or organocatalysts can provide better stereoselectivity.[4]

  • Temperature Control:

    • Lowering the reaction temperature can favor the kinetically controlled, concerted cycloaddition product over the thermodynamically favored product from a stepwise pathway.

Problem: Formation of Side Products

Causality: At elevated temperatures or with prolonged reaction times, side reactions such as polymerization of the diene or decomposition of the imine can occur.[1]

Troubleshooting Strategies:

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time Monitoring: Closely monitor the reaction progress by TLC or GC-MS to avoid unnecessary heating after the reaction has reached completion.

Data Summary Table

The following table summarizes key reaction parameters for different piperidine synthesis methodologies.

Synthesis MethodKey StrengthsCommon IssuesTypical Conditions
Hydrogenation of Pyridines Atom economical, direct access to the piperidine core.Incomplete reaction, over-reduction, poor stereoselectivity, catalyst poisoning.H₂ (30-80 bar), PtO₂ or Rh/C catalyst, acidic solvent (e.g., AcOH), 25-80 °C.[1]
Reductive Amination High functional group tolerance, versatile for various substitution patterns.Low yield, over-alkylation, side reactions.Aldehyde/ketone, amine, reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., DCE, THF), 0-25 °C.[3]
Aza-Diels-Alder Reaction Excellent for controlling stereochemistry, convergent.Poor stereoselectivity (stepwise vs. concerted), side product formation.Imine, diene, Lewis acid or organocatalyst, solvent (e.g., CH₂Cl₂, toluene), -78 to 25 °C.[4]
Intramolecular Cyclization Good for complex structures, can set multiple stereocenters.Achieving high stereo- and regioselectivity, catalyst stability.Varies widely depending on the specific cyclization reaction (e.g., Heck, Michael addition).[5]

Visualizing Reaction Pathways

The following diagram illustrates a simplified decision-making process for choosing a synthetic route to a substituted piperidine.

G start Target Substituted Piperidine pyridine_avail Is the corresponding substituted pyridine readily available? start->pyridine_avail stereo_control Is precise stereochemical control critical? pyridine_avail->stereo_control No route1 Hydrogenation of Pyridine pyridine_avail->route1 Yes functional_groups Does the precursor have sensitive functional groups? stereo_control->functional_groups No route2 Aza-Diels-Alder stereo_control->route2 Yes route3 Reductive Amination functional_groups->route3 Yes route4 Other Intramolecular Cyclizations functional_groups->route4 No

Caption: A decision-making flowchart for selecting a synthetic strategy for substituted piperidines.

References

  • O. A. L. El-Kabeir, A. M. El-Moghazy, and M. A. El-Sayed, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 27, no. 1, p. 159, Dec. 2021. [Link]

  • Organic Chemistry Portal, "Synthesis of piperidines." [Link]

  • J. A. Ellman, et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, vol. 145, no. 26, pp. 14286–14292, 2023. [Link]

  • M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, vol. 7, no. 2, pp. 163-189, 2024. [Link]

  • Scripps Research Institute, "New modular strategy reduces piperidine synthesis steps for pharmaceuticals," Phys.org, Dec. 20, 2024. [Link]

  • YouTube, "Preparation of Piperidines, Part 3: Substituted at Position 4," OChem Channel, Oct. 12, 2024. [Link]

  • Y. Wang, et al., "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition," ChemistryOpen, vol. 14, no. 5, e202400030, 2025. [Link]

  • S. P. Marsden, et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethylpiperidines," Med. Chem. Commun., vol. 8, no. 1, pp. 109-117, 2017. [Link]

  • Google Patents, "Stereoselective synthesis of piperidine deriv
  • D. Seidel, et al., "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines," The Journal of Organic Chemistry, vol. 90, no. 17, pp. 11843–11850, 2025. [Link]

  • F. Hoffmann-La Roche AG, "3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers," Organic Process Research & Development, vol. 15, no. 4, pp. 837–846, 2011. [Link]

  • C. Matassini, F. Clemente, and F. Cardona, "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines," Arkivoc, vol. 2013, no. 2, pp. 159-183, 2012. [Link]

  • Defense Technical Information Center, "Piperidine Synthesis," DTIC ADA295840. [Link]

  • S. V. Ley, et al., "Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives," Organic & Biomolecular Chemistry, vol. 9, no. 8, pp. 2685-2702, 2011. [Link]

  • Master Organic Chemistry, "Reductive Amination, and How It Works." [Link]

Sources

Technical Support Center: Recrystallization of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-Ethylpiperidine-3-carboxamide hydrochloride via recrystallization. As a polar hydrochloride salt, this compound presents specific challenges that require a well-reasoned approach to solvent selection and procedural execution. This document moves beyond a simple protocol to explain the underlying principles, enabling you to troubleshoot effectively and optimize the purification of this and structurally related molecules.

Section 1: Foundational Principles & Solvent Selection FAQ

This section addresses the fundamental questions that form the basis of a successful recrystallization strategy for a polar amine salt.

Q1: What are the critical physicochemical properties of this compound that dictate the recrystallization strategy?

The structure of this compound—featuring a charged quaternary ammonium ion, a polar amide group, and an ethyl substituent—defines its behavior. The hydrochloride salt form makes the molecule highly polar and ionic. This leads to high solubility in polar protic solvents like water and lower alcohols (methanol, ethanol) and very low solubility in non-polar organic solvents such as hexanes, toluene, or diethyl ether. The primary goal is to exploit a sharp difference in solubility between a hot, dissolving solvent and the same solvent when cold.

Q2: What is the most effective general strategy for selecting a recrystallization solvent for this compound?

Given its high polarity, a single solvent is often either too effective (dissolves the compound completely, even when cold, leading to poor recovery) or completely ineffective. Therefore, the most robust strategy is typically the use of a mixed-solvent system , also known as a solvent-pair. This involves:

  • Dissolving the compound in a minimal amount of a hot "good" solvent in which it is highly soluble.

  • Gradually adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, while the solution is still hot, until persistent cloudiness (turbidity) is observed.

  • Adding a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is saturated at that temperature.

  • Allowing the system to cool slowly, which dramatically decreases the compound's solubility and induces crystallization.

Q3: Which solvent systems are recommended as starting points for this compound?

For polar hydrochloride salts, alcohol-ether or alcohol-hydrocarbon combinations are highly effective. A classic and often successful system for similar structures is an Ethanol/Diethyl Ether pair. Isopropanol can also be substituted for ethanol. The rationale is that the polar alcohol effectively dissolves the salt, while the non-polar ether acts as an excellent anti-solvent.

Q4: How do I screen for an optimal solvent system efficiently?

Small-scale trial tests are essential. Use approximately 10-20 mg of your crude material in small test tubes for each solvent or solvent pair you wish to evaluate. A suitable system is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating, and then precipitates significantly upon cooling.

Data Summary: Recommended Solvents for Screening

The table below summarizes potential solvents, categorized by their role, to guide your experimental design.

RoleSolventPolarityBoiling Point (°C)Rationale & Notes
Good Solvent MethanolHigh65Excellent dissolving power, but the compound may retain high solubility even when cold. Use with caution.
Good Solvent EthanolHigh78Often provides a good balance of dissolving power at boiling and reduced solubility when cold. A preferred choice.
Good Solvent Isopropanol (IPA)Medium-High82A very common and effective solvent for recrystallizing hydrochloride salts due to its slightly lower polarity than ethanol.
Anti-Solvent Diethyl EtherLow35Highly effective anti-solvent when paired with alcohols. Its high volatility requires careful handling.
Anti-Solvent tert-Butyl methyl ether (MTBE)Low55A safer alternative to diethyl ether with a higher boiling point and less peroxide-forming tendency.
Anti-Solvent Ethyl AcetateMedium77Can be used as an anti-solvent, but its moderate polarity may require larger volumes compared to ethers.
Anti-Solvent Hexane / HeptaneVery Low69 / 98Use if the compound is extremely soluble in the "good" solvent; these will induce precipitation very effectively.

Section 2: Detailed Experimental Protocol

This protocol details a robust method for the recrystallization of this compound using an isopropanol/diethyl ether solvent system.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal volume of hot isopropanol, just enough to fully dissolve the solid. Bring the solution to a gentle boil on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and a new receiving Erlenmeyer flask to prevent premature crystallization. Filter the hot solution through fluted filter paper into the clean, hot flask.

  • Addition of Anti-Solvent: While the isopropanol solution is still hot, add diethyl ether dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Clarification: Add 1-2 drops of hot isopropanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities from the crystal surfaces. Using a cold solvent minimizes the loss of the desired product.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. The final product should be a pure, crystalline solid.

Recrystallization Workflow Diagram

G start Start with Crude Product dissolve Dissolve in Minimum Hot Isopropanol start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes add_anti Add Diethyl Ether (Anti-Solvent) until Cloudy hot_filt_q->add_anti No hot_filt->add_anti clarify Clarify with a Drop of Hot Isopropanol add_anti->clarify cool Slowly Cool to Room Temp, then Ice Bath clarify->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash Crystals with Ice-Cold Diethyl Ether collect->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Technical Support Center: Column Chromatography for Purifying Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine compounds. As a foundational scaffold in numerous pharmaceuticals and research molecules, the effective purification of piperidine derivatives is a critical step in drug discovery and development. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions in a direct, question-and-answer format.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses the most frequent and challenging issues encountered during the column chromatography of piperidine-containing molecules.

Problem 1: My piperidine compound is showing significant peak tailing or streaking on the column.

Q: Why is my basic compound tailing on a standard silica gel column, and what is the most effective way to fix it?

A: This is the most common problem when purifying piperidine derivatives and other basic amines on standard silica gel.[1] The root cause is a strong acid-base interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a secondary retention mechanism, causing a portion of the molecules to lag behind the main band, resulting in asymmetric, tailing peaks.[3][4] This can severely compromise separation and lead to impure fractions.

  • Mobile Phase Modification (Eluent Additives): The most direct solution is to add a small amount of a competing base to your mobile phase.[5] This additive "neutralizes" the acidic sites on the silica, minimizing their interaction with your target compound.[6]

    • Triethylamine (TEA): This is the most widely used modifier. Start with a concentration of 0.1-1% (v/v) in your eluent system (e.g., Hexane/Ethyl Acetate).[4][7]

    • Ammonia: A solution of 7N ammonia in methanol (typically added to provide a final concentration of 1-2% in the polar component of the eluent) is highly effective for more strongly basic compounds.[4][8]

    • Pyridine: While effective, it is less common due to its odor and toxicity.[6]

  • Stationary Phase Modification: If mobile phase additives are insufficient or undesirable, changing the stationary phase is the next logical step.

    • Basic or Neutral Alumina: Alumina is a suitable alternative to silica for purifying basic compounds.[4][8] Basic alumina is generally preferred, but neutral alumina can also be effective.

    • Amine-Functionalized Silica: These columns have an amine-bonded phase, which creates a "basic" surface.[6][9] This not only prevents interaction with the basic analyte but can also alter selectivity, sometimes improving separation.[9] A key advantage is that you can often use standard solvents like hexane/ethyl acetate without the need for basic additives.[9]

  • TLC Analysis: First, determine an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate) using Thin Layer Chromatography (TLC).[10]

  • Prepare Eluent: Prepare a bulk volume of this solvent system. For every 100 mL of the eluent, add 0.5 mL of triethylamine (for a 0.5% v/v concentration).

  • Mix Thoroughly: Ensure the triethylamine is completely mixed into the eluent before use.

  • Equilibrate Column: When running the column, ensure it is fully equilibrated with the TEA-containing eluent before loading your sample. This pre-treats the silica surface.

G start Peak Tailing Observed add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea problem_solved Problem Resolved add_tea->problem_solved Yes still_tails Tailing Persists add_tea->still_tails No increase_tea Increase TEA to 2% or Switch to NH3/MeOH still_tails->increase_tea increase_tea->problem_solved Yes change_sp Change Stationary Phase increase_tea->change_sp No alumina Use Basic or Neutral Alumina change_sp->alumina amine_silica Use Amine-Functionalized Silica change_sp->amine_silica alumina->problem_solved amine_silica->problem_solved

Caption: A workflow for troubleshooting peak tailing.

Problem 2: My target compound has very low or zero recovery from the column.

Q: I loaded my crude piperidine derivative onto the column, but I can't seem to elute it, even with highly polar solvents. What is happening?

A: This issue is an extreme case of the acid-base interaction described in Problem 1. The basic piperidine can bind so strongly to the acidic silica gel that it becomes irreversibly adsorbed.[1][4] This is more common with highly basic piperidines or when the compound is left on the column for an extended period. Another cause can be compound instability, where the acidic silica catalyzes decomposition.[11]

  • Pre-treat the Silica: Before packing the column, you can "deactivate" the silica. Make a slurry of the silica gel in your chosen eluent that already contains a basic modifier (like 1% TEA). This ensures all acidic sites are masked before your compound is introduced.

  • Use an Alternative Stationary Phase: This is the most robust solution. Basic alumina or amine-functionalized silica do not have the acidic surface that causes irreversible binding.[6][9]

  • Dry Loading with a Basic Adsorbent: When dry loading your sample, instead of adsorbing it onto plain silica, adsorb it onto a small amount of basic alumina or Celite®. This creates a localized basic environment where the sample is introduced, protecting it from the bulk acidic silica as it begins to move down the column.

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography is an excellent alternative that avoids the issue of silanol interactions entirely.[3][4]

Problem 3: I have poor separation between my desired piperidine and a similarly polar impurity.

Q: My TLC shows two spots, but on the column, they co-elute or the fractions are heavily mixed. How can I improve the resolution?

A: Achieving good separation (resolution) is the primary goal of chromatography.[10] Poor separation occurs when the differential partitioning of compounds between the stationary and mobile phases is insufficient.[12]

  • Optimize the Mobile Phase:

    • Systematic TLC Analysis: Don't rely on a single TLC solvent system. Test a range of solvents with different polarities and chemical properties (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol, Acetone/Hexanes). The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.[13]

    • Use a Ternary Solvent System: Sometimes, adding a third solvent in a small quantity (e.g., 1-5% methanol in a DCM solution) can fine-tune the selectivity and dramatically improve separation.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[4][14] The stationary phase becomes saturated, and the separation bands broaden significantly, leading to overlap.

    • Rule of Thumb: A general guideline for flash chromatography is to use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.[4] For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening, destroying separation.[15] Always ensure the silica is packed uniformly and the top surface is flat and protected with a layer of sand.[12]

Solvent System (v/v)Target RfImpurity RfΔRfAssessment
80:20 Hexane:EtOAc0.400.450.05Poor Separation
95:5 DCM:MeOH0.350.500.15Good Potential
98:2 DCM:MeOH (+0.5% TEA)0.300.550.25Optimal
Frequently Asked Questions (FAQs)

Q1: Which stationary phase should I choose for my piperidine compound?

A: The choice depends on the properties of your compound and the nature of the impurities.

  • Silica Gel: The default choice for most organic compounds. For piperidines, it is highly recommended to use it in conjunction with a basic modifier (like TEA) in the eluent.[1][4]

  • Alumina (Basic/Neutral): An excellent alternative for basic compounds, as it avoids the strong acidic interactions seen with silica.[4]

  • Amine-Functionalized Silica: A specialty phase that is ideal for basic compounds, often providing good separation without the need for mobile phase additives.[9]

  • Reversed-Phase (C18) Silica: Best for piperidine derivatives that are less polar or have significant hydrophobic character. The mobile phase is typically a polar mixture like water and acetonitrile or methanol.[3][16] Adding an acidic modifier like formic acid or TFA can improve peak shape in this mode by protonating the piperidine.[4]

G start Start: Purifying a Piperidine Compound is_basic Is the compound a free base? start->is_basic is_protected Is the piperidine N-protected (e.g., N-Boc)? is_basic->is_protected No silica_tea Use Silica Gel with 0.5-1% TEA in eluent is_basic->silica_tea Yes silica_std Use Standard Silica Gel is_protected->silica_std Yes is_hydrophobic Is the compound non-polar / hydrophobic? is_protected->is_hydrophobic No alumina Alternative: Use Basic Alumina silica_tea->alumina is_hydrophobic->silica_std No rp_c18 Consider Reversed-Phase C18 is_hydrophobic->rp_c18 Yes

Caption: A decision guide for stationary phase selection.

Q2: What is "dry loading" and when should I use it for my piperidine sample?

A: Dry loading involves adsorbing your sample onto a small amount of solid support (like silica gel) and then transferring this solid onto the top of the column.[17] This is highly recommended when your compound is not very soluble in the column's mobile phase. Dissolving the sample in a strong, polar solvent (like pure DCM or methanol) and applying it directly to a column running a weak, non-polar eluent (like 95:5 Hexane:EtOAc) will cause poor separation. Dry loading avoids this issue entirely.

  • Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-5 times the weight of your crude material) to the flask.

  • Swirl the flask to ensure the silica is fully suspended in the solution.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your pre-packed and equilibrated column.

  • Gently add a protective layer of sand on top of the sample-adsorbed silica before starting the elution.

Q3: My piperidine is protected with a Boc group. Do I still need to use triethylamine?

A: Generally, no. The N-Boc (tert-butyloxycarbonyl) group significantly reduces the basicity of the piperidine nitrogen. As a result, N-Boc protected piperidines behave much more like neutral compounds on silica gel and typically do not exhibit significant peak tailing.[18][19] You can usually purify them using standard silica gel chromatography with neutral eluents like Hexane/Ethyl Acetate without the need for basic additives.[20]

References
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. 21

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. 15

  • What Is Column Chromatography? Principles and Protocols. Technology Networks. 22

  • Column Chromatography Theory. Chemistry Online @ UTSC. 12

  • Separation of Basic Drug Compounds (PRP-C18). Hamilton Company. 23

  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem. 4

  • Resolving peak tailing in HPLC analysis of basic piperidine compounds. Benchchem. 24

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. 16

  • Column chromatography. Wikipedia. Link

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Link

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem. 13

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Link

  • Technical Support Center: Purifying Basic Amines via Column Chromatography. Benchchem. 1

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Link

  • Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Benchchem. 18

  • Technical Support Center: Purification of Crude 1,4-Dimethylpiperidine. Benchchem. 7

  • Guide to Eluent Additives in Liquid Chromatography (HPLC & LC-MS). Advent Chembio. Link

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. Link

  • Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. Benchchem. 19

  • How to separate organic amine from silica gel? ResearchGate. Link

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Link

  • Peak Tailing in HPLC. Element Lab Solutions. Link

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Link

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Link

Sources

Technical Support Center: Stability of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine hydrochloride (HCl) salts. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experiments. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs) on Core Stability Issues

FAQ 1: What are the primary stability concerns when working with piperidine hydrochloride?

Piperidine hydrochloride, while generally more stable than its free base form, presents several key stability challenges that users must be aware of:

  • Hygroscopicity : This is one of the most common issues. Piperidine HCl is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to the solid material clumping, which complicates accurate weighing and can act as a medium for unwanted chemical reactions.[3]

  • Chemical Degradation : Despite being a salt, piperidine HCl is not inert. It can undergo degradation through several pathways, especially when subjected to certain environmental conditions.

    • Oxidation : The piperidine ring can be susceptible to oxidation, particularly when exposed to air and light over extended periods.[4] This can result in the formation of colored impurities, often causing the material to appear yellow or brown.[4]

    • Formation of the Free Base : Although the hydrochloride salt is intended to keep the piperidine protonated and less reactive, changes in the local environment (such as dissolution in a basic solvent) can lead to the formation of the more volatile and reactive free piperidine base.

  • Thermal Decomposition : At elevated temperatures, piperidine HCl can decompose.[5][6] Hazardous decomposition products may include toxic gases like carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6][7][8]

FAQ 2: Which environmental factors have the most significant impact on the stability of piperidine hydrochloride?

The stability of piperidine HCl is intricately linked to its environment. The following factors are critical to control:

  • Moisture : As a hygroscopic substance, exposure to humidity is a primary concern.[3][9] Absorbed water can not only affect the physical properties of the salt but may also facilitate degradation pathways like hydrolysis in substituted piperidines.[9]

  • Temperature : High temperatures can accelerate the rate of chemical degradation and lead to thermal decomposition.[3][5][6] Therefore, it is crucial to adhere to recommended storage temperatures.

  • Light : Some piperidine-based compounds are photosensitive.[3] Exposure to light, especially UV light, can trigger oxidative degradation and the formation of impurities.[4]

  • pH of Solutions : When in solution, the pH is a critical determinant of stability. In alkaline conditions, the hydrochloride salt can be deprotonated to form the free piperidine base, which is generally more reactive. Conversely, highly acidic conditions might catalyze other reactions depending on the overall molecular structure.[10]

  • Presence of Impurities : Trace amounts of impurities, such as metal ions, can act as catalysts for oxidation or other decomposition reactions, compromising the stability of the bulk material.[5]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your work, offering insights into their causes and providing actionable solutions.

Problem 1: My solid piperidine hydrochloride appears clumpy and wet.
  • Primary Suspected Cause : Hygroscopicity. The salt has likely absorbed moisture from the atmosphere.

  • Underlying Mechanism : Amine hydrochloride salts have a tendency to attract and hold water molecules from the surrounding air. This is a common property for many water-soluble salts.[11][12]

  • Troubleshooting Protocol :

    • Immediate Action : Transfer the material to a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) to remove the absorbed water.

    • Proper Storage : Always store piperidine HCl in a tightly sealed container.[7][13][14] For long-term storage, placing this container inside a desiccator or a controlled low-humidity environment is recommended.[3][9]

    • Handling : When weighing or handling the material, do so in an environment with low humidity if possible. Minimize the time the container is open to the atmosphere. For highly sensitive applications, handling in a glove box under an inert atmosphere (like nitrogen or argon) is the best practice.

Problem 2: My piperidine HCl solution has developed a yellow or brown tint over time.
  • Primary Suspected Cause : Oxidative degradation.

  • Underlying Mechanism : The piperidine ring, especially when exposed to oxygen and/or light, can undergo oxidation to form colored impurities.[4] This process can be catalyzed by trace metal impurities.[5]

  • Troubleshooting Protocol :

    • Verification : Before use in a critical experiment, it is advisable to check the purity of the discolored solution using an appropriate analytical method, such as HPLC or GC, to identify any degradation products.

    • Purification (for the free base) : If discoloration is a recurring issue with piperidine free base, it can often be purified by distillation.[4]

    • Prevention :

      • Store solutions in amber glass vials or bottles to protect them from light.

      • If possible, de-gas the solvent before preparing the solution to remove dissolved oxygen.

      • For long-term storage of solutions, consider blanketing the headspace of the container with an inert gas like nitrogen or argon.

Problem 3: I'm observing unexpected peaks in the HPLC/GC analysis of my sample.
  • Primary Suspected Cause : Chemical degradation of the piperidine HCl.

  • Underlying Mechanism : Depending on the conditions (pH, temperature, presence of other reactive species), piperidine HCl or its derivatives can degrade. For instance, substituted piperidines can undergo hydrolysis.[9] The piperidine ring itself can be oxidized, potentially leading to ring-opening.[15][16]

  • Troubleshooting Workflow :

G start Unexpected Peaks Observed in Analysis identify Step 1: Identify Unknown Peaks (e.g., using LC-MS or GC-MS) start->identify pathway Step 2: Hypothesize Degradation Pathway (Oxidation, Hydrolysis, etc.) identify->pathway stress_test Step 3: Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) pathway->stress_test confirm Step 4: Confirm Degradation Product Identity stress_test->confirm mitigate Step 5: Implement Preventative Measures confirm->mitigate end Stability-Indicating Method Established mitigate->end

Caption: A workflow for troubleshooting unexpected analytical peaks.

  • Detailed Steps :

    • Characterize the Impurity : Use techniques like LC-MS or GC-MS to determine the mass of the unknown peak, which can provide clues about its structure.

    • Forced Degradation Studies : To understand the degradation pathways, intentionally stress the piperidine HCl sample under various conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[15] Analyzing the samples from these studies can help identify the degradation products and the conditions that cause them.[15]

    • Optimize Conditions : Based on the results of the forced degradation study, adjust your experimental and storage conditions to avoid the factors that lead to degradation. This could involve adjusting pH, protecting from light, or using antioxidants.

Part 3: Best Practices for Storage and Handling

To ensure the long-term integrity of your piperidine hydrochloride salts, adhere to the following guidelines.

ParameterRecommendationRationale
Storage Temperature Store in a cool, dry place.[7][9][13] Often, storage at 2-8°C is recommended.[1][3]Minimizes the rate of thermal degradation and other chemical reactions.[3][6]
Atmosphere Store in a tightly sealed container.[7][13][14] For maximum stability, store under an inert atmosphere (e.g., Nitrogen, Argon).Protects from atmospheric moisture (hygroscopicity) and oxygen (oxidation).[3][4][9]
Light Exposure Store in a dark place or use amber-colored containers.[3]Prevents photolytic degradation, which can be initiated by UV light.[3][15]
Incompatible Materials Keep away from strong oxidizing agents and strong bases.[6][7][8]Strong oxidizers can cause vigorous, potentially hazardous reactions. Strong bases will deprotonate the salt to form the more reactive free base.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Pre-analysis : Before preparing a stock solution for long-term use, it is good practice to confirm the purity of the solid piperidine HCl using a suitable analytical method.

  • Solvent Selection : Use purified, deionized water. To minimize oxidative degradation, consider sparging the water with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Weighing : Weigh the piperidine HCl quickly in a low-humidity environment to minimize water absorption.

  • Dissolution : Dissolve the weighed salt in the deoxygenated water. If the solution needs to be at a specific pH, use a suitable buffer system.

  • Storage : Transfer the solution to a clean, amber glass container. Blanket the headspace with nitrogen or argon before sealing tightly.

  • Labeling and Storage : Clearly label the container with the compound name, concentration, date of preparation, and storage conditions. Store at the recommended temperature (e.g., 2-8°C), protected from light.

Protocol 2: Monitoring Stability via Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method.

  • Column Selection : A C18 column is a common starting point for the analysis of small molecules like piperidine.

  • Mobile Phase : A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. The inclusion of an acid, such as trifluoroacetic acid (TFA) at 0.1%, can improve peak shape for amines.[17]

  • Method Development :

    • Develop a gradient or isocratic elution method that provides good resolution between the parent piperidine HCl peak and any potential impurities or degradants.

    • Use a UV detector set at a wavelength where piperidine or its derivatives absorb. If the compound lacks a strong chromophore, other detectors like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) may be necessary.[18]

  • Stability Study Execution :

    • Prepare your piperidine HCl solution as described in Protocol 1.

    • At specified time points (e.g., T=0, 1 week, 1 month, etc.), withdraw an aliquot of the solution.

    • Analyze the aliquot by the developed HPLC method.

    • Compare the chromatograms over time. A decrease in the area of the main peak and/or the appearance of new peaks indicates degradation. Quantify the percentage of the parent compound remaining to assess stability.

G cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (T=0, T=1, T=2...) cluster_eval Data Evaluation prep_solution Prepare Piperidine HCl Solution store_solution Store Under Controlled Conditions (Temp, Light, Atmosphere) prep_solution->store_solution aliquot Withdraw Aliquot store_solution->aliquot hplc Inject into HPLC System aliquot->hplc chromatogram Acquire Chromatogram hplc->chromatogram compare Compare Chromatograms chromatogram->compare quantify Quantify Peak Areas (% Degradation) compare->quantify

Caption: Workflow for an HPLC-based stability monitoring study.

References

  • Central Drug House (P) Ltd. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Benchchem.
  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? Blog - BIOSYNCE.
  • Veeprho Pharmaceuticals. (n.d.).
  • Fisher Scientific. (2023, August 11).
  • Jubilant Ingrevia Limited. (2024, January 2).
  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog - BTC.
  • Sigma-Aldrich. (2025, September 23).
  • Chemos GmbH&Co.KG. (2019, June 24).
  • ChemicalBook. (n.d.). Piperidine hydrochloride(6091-44-7).
  • Benchchem. (n.d.).
  • Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(4), 1395-1406.
  • Cilliers, N., et al. (2021). Insight into the Metabolic Profiles of Pb(II) Removing Microorganisms.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BOC Sciences. (n.d.). Piperidine and Impurities.
  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 134, 24-31.
  • Boffis. (2018, January 18). Piperidine from the hydrolysis of piperine. Sciencemadness.org.
  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(12), 20790-20807.
  • Analytice. (n.d.). Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine).
  • Analytica Chemie. (n.d.). Piperidine Hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • SynThink Research Chemicals. (n.d.).
  • Liu, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4145-4160.
  • Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(4), 1395-1406.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ChemicalBook. (n.d.). Piperidine hydrochloride Chemical Properties,Usage,Production.
  • Wikipedia. (n.d.). Histamine.
  • Liu, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4145-4160.
  • CN105924408A - Synthetic method of piperidine hydrochloride. (n.d.).
  • Princeton University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.

Sources

"troubleshooting low yield in 3-ethylpiperidine-3-carboxamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethylpiperidine-3-carboxamide Synthesis

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-ethylpiperidine-3-carboxamide. As a key structural motif in medicinal chemistry, achieving high yields of this compound is often critical. This document provides in-depth troubleshooting advice, addressing common pitfalls through a practical, question-and-answer format.

Troubleshooting Guide: Addressing Low Yields Head-On

This section tackles specific experimental outcomes that indicate low yield and provides causative explanations and actionable solutions.

Q1: My reaction has stalled. TLC and LC-MS analysis shows a significant amount of unreacted 3-ethyl-3-piperidinol starting material. What is the likely cause?

A1: This is a classic symptom of insufficient activation of the tertiary alcohol to form the necessary carbocation intermediate, which is the first and often rate-limiting step in the Ritter reaction.[1][2][3]

Probable Causes & Solutions:

  • Inadequate Acid Strength or Concentration: The Ritter reaction requires a strong acid to protonate the hydroxyl group of the alcohol, facilitating its departure as a water molecule to form a stable tertiary carbocation.[2][4]

    • Solution: Ensure your acid catalyst is sufficiently strong and present in a stoichiometric or even excess amount. Sulfuric acid (H₂SO₄) is a common choice. If using a milder acid like trifluoroacetic acid (TFA), you may need to increase the temperature or reaction time. Verify the concentration of your acid stock, as old or improperly stored acids can absorb atmospheric moisture, reducing their effective strength.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for carbocation formation.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress closely by TLC or LC-MS. A good starting point for many Ritter reactions is 0°C for the initial addition, followed by warming to room temperature or slightly above.[1]

  • Presence of Water: Excess water in the reaction mixture can hinder the strong acid from effectively protonating the alcohol and can also compete as a nucleophile, quenching the carbocation.

    • Solution: Use anhydrous solvents and reagents. If the starting material is a hydrate or has been exposed to air, dry it thoroughly before use. Ensure the nitrile component is also anhydrous.

Q2: I'm observing a major, less polar byproduct by TLC/GC-MS, and my yield of the desired amide is low. What is this impurity?

A2: The most probable byproduct is an alkene, resulting from an E1 elimination reaction of the tertiary carbocation intermediate. This is a common competitive pathway in Ritter reactions involving tertiary alcohols.[1][2]

Mechanism of Side Reaction: Instead of being trapped by the nitrile nucleophile, the carbocation loses a proton from an adjacent carbon, forming a double bond.

Solutions to Minimize Elimination:

  • Temperature Control: Elimination reactions often have a higher activation energy than the desired nucleophilic addition. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the formation of the amide.

    • Protocol: Add the acid to the alcohol/nitrile mixture at 0°C or even -10°C and allow it to stir at this temperature for an extended period before slowly warming.

  • Choice of Nitrile: Using a more nucleophilic nitrile or a higher concentration of the nitrile can increase the rate of the desired trapping reaction, outcompeting elimination.

    • Protocol: Ensure at least 1.5-2.0 equivalents of the nitrile are used. If using a less reactive nitrile, consider switching to a more nucleophilic one if the synthesis allows.

Q3: My primary isolated product is 3-ethylpiperidine-3-carboxylic acid, not the target carboxamide. What went wrong?

A3: This indicates that the desired amide product has undergone hydrolysis. This can happen under the harsh acidic conditions of the reaction, especially with prolonged heating, or during the aqueous workup.[5][6][7] Amides are generally stable, but the presence of a strong acid and heat can certainly drive hydrolysis to the carboxylic acid.[5][8]

Troubleshooting Over-Hydrolysis:

  • Reaction Time and Temperature: The longer the amide is exposed to hot, acidic conditions, the more likely it is to hydrolyze.

    • Solution: Monitor the reaction closely. As soon as the starting material is consumed and the amide is formed, proceed with the workup. Avoid unnecessarily long reaction times or excessive heating. If the reaction requires heat, find the minimum temperature and time needed for completion.

  • Workup Procedure: The quenching and extraction steps are critical.

    • Solution: Quench the reaction by pouring it carefully onto ice and then immediately begin neutralization. Use a strong base like cold 2-4M NaOH or K₂CO₃ to bring the pH to >10 before extraction. This deprotonates the piperidine nitrogen and the carboxylic acid (if any has formed), keeping the target amide in the organic layer while the carboxylate salt remains in the aqueous layer. A slow, poorly controlled neutralization can create localized hot spots that accelerate hydrolysis.

Q4: I have a very poor mass balance after the workup and extraction. Where is my product?

A4: The amphiphilic nature of 3-ethylpiperidine-3-carboxamide can make extraction challenging. The basic piperidine nitrogen will be protonated at acidic or neutral pH, rendering the molecule highly water-soluble.

Improving Extraction Efficiency:

  • pH Control is Crucial: The product is most soluble in organic solvents when the piperidine nitrogen is in its free base form.

    • Protocol: During the aqueous workup, ensure the pH of the aqueous layer is thoroughly basic (pH > 10) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. Check the pH with litmus paper or a pH meter after each addition of base.

  • Choice of Extraction Solvent: A more polar solvent may be required to efficiently extract the amide.

    • Solution: If extraction with ethyl acetate is inefficient, try multiple extractions with a more polar solvent like DCM or a 9:1 mixture of DCM:Isopropanol.

  • Salting Out: Increasing the ionic strength of the aqueous layer can decrease the solubility of your organic product, driving it into the organic phase.

    • Solution: Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before performing the extraction.

Frequently Asked Questions (FAQs)

FAQ 1: What is the reaction mechanism for the synthesis of 3-ethylpiperidine-3-carboxamide via the Ritter Reaction?

A: The Ritter reaction is a robust method for creating N-alkyl amides. The mechanism proceeds in three main stages[2][3][4]:

  • Carbocation Formation: The tertiary alcohol (3-ethyl-3-piperidinol) is protonated by a strong acid. A molecule of water is eliminated, forming a stable tertiary carbocation at the 3-position of the piperidine ring.

  • Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the carbocation, forming a highly stable nitrilium ion intermediate.

  • Hydrolysis to Amide: During the reaction or upon aqueous workup, a water molecule attacks the electrophilic carbon of the nitrilium ion. Following deprotonation and tautomerization, the final N-alkyl amide product is formed.

Ritter_Mechanism cluster_1 Step 1: Carbocation Formation cluster_2 Step 2: Nitrile Attack cluster_3 Step 3: Hydrolysis Start 3-Ethyl-3-piperidinol Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Tertiary Carbocation + H2O Protonation->Carbocation - H2O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-CN Nitrile Nitrile (R-CN) Imidate Imidate Intermediate Nitrilium->Imidate + H2O Amide 3-Ethylpiperidine- 3-carboxamide Imidate->Amide - H+

Caption: The Ritter reaction mechanism for amide synthesis.

FAQ 2: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM:MeOH:NH₄OH), is a good starting point to resolve the basic starting material and product.

  • Visualization: Use UV light (if your compounds are UV-active) and a potassium permanganate (KMnO₄) stain. The starting alcohol and the final amide product should both be visible with a KMnO₄ stain.

  • Interpretation: The starting alcohol will be more polar than the potential alkene byproduct but typically less polar than the final amide product. You should see the spot corresponding to the starting material disappear as a new, more polar spot for the amide appears.

FAQ 3: What are the critical safety precautions for this synthesis?

A:

  • Strong Acids: Always handle concentrated sulfuric acid, TFA, or other strong acids in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Always add acid slowly to the reaction mixture, especially when quenching, to control the exothermic reaction.

  • Nitriles/Cyanide Sources: If the synthesis uses a cyanide source like trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), extreme caution is necessary. These reactions must be performed in a well-ventilated fume hood, and a cyanide antidote kit should be available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

Data Summary & Protocols

Table 1: Troubleshooting Synopsis
Symptom Observed Probable Cause Recommended Solution
Unreacted starting materialInsufficient carbocation formationIncrease acid concentration/strength; moderately increase temperature.
Major non-polar byproductE1 EliminationLower reaction temperature; use a higher concentration of nitrile.
Carboxylic acid is major productOver-hydrolysis of the amideReduce reaction time/temperature; ensure rapid and cold basic workup.
Poor mass balance after workupProduct loss to aqueous layerAdjust aqueous phase to pH > 10 before extraction; use a more polar solvent; "salt out" with NaCl.
Protocol 1: General Procedure for 3-Ethylpiperidine-3-carboxamide Synthesis

This is a representative protocol and should be adapted and optimized for your specific scale and laboratory conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-ethyl-3-piperidinol (1.0 eq) and acetonitrile (5.0 eq, acting as both reagent and solvent).

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Neutralization & Extraction: Cool the quenched mixture in an ice bath and slowly add 4M NaOH (aq) until the pH is > 10. Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

Troubleshooting_Flowchart decision decision solution solution start Low Yield Observed check_tlc Analyze crude reaction by TLC/LC-MS start->check_tlc main_spot What is the main spot? check_tlc->main_spot sm sm main_spot->sm Starting Material byproduct byproduct main_spot->byproduct Non-polar Byproduct acid_product acid_product main_spot->acid_product Polar Carboxylic Acid Product sol_sm Solution: • Increase acid concentration • Increase temperature moderately • Ensure anhydrous conditions sm->sol_sm Cause: Incomplete Reaction sol_byproduct Solution: • Lower reaction temperature • Increase nitrile concentration byproduct->sol_byproduct Cause: Elimination sol_acid Solution: • Shorten reaction time • Quench immediately • Use cold, basic workup acid_product->sol_acid Cause: Over-hydrolysis

Caption: A flowchart for troubleshooting low yield issues.

References

  • Glushkov, R. G., & Granik, V. G. (1982). Synthesis and properties of substituted piperidines. Pharmaceutical Chemistry Journal, 16, 505-520. Available at: [Link]

  • Niknam, K., & Deris, A. (2009). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of the Iranian Chemical Society, 6(1), 161-167. Available at: [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction PDF Summary. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Yadav, J. S., et al. (2012). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 51B(3), 459-464. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6683. Available at: [Link]

  • Clark, J. (2015). The hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Clark, J. (2013). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • O'Connor, C. (1965). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 19(4), 302-321. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Synthesis of 3-Substituted Piperidines: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products. Its prevalence drives the continuous development of robust and stereoselective synthetic routes. This guide provides an in-depth comparison of the most prominent strategies for constructing this valuable scaffold, offering field-proven insights and experimental data to aid researchers in selecting the optimal path for their specific target. We will delve into the nuances of functionalizing pyridines, cyclizing acyclic precursors, and modifying the piperidine ring itself, with a focus on the underlying principles that govern each transformation.

Dearomatization and Functionalization of Pyridines

The direct conversion of readily available pyridines into their saturated, 3-substituted counterparts is an attractive and atom-economical strategy. This approach typically involves an initial activation of the aromatic ring, followed by substitution.

Catalytic Asymmetric Hydrogenation of Pyridinium Salts

A powerful method for accessing enantioenriched piperidines is the asymmetric hydrogenation of activated pyridinium salts. The quaternization of the pyridine nitrogen lowers the resonance energy of the ring, making it more susceptible to reduction.[1] The use of chiral catalysts, often in conjunction with a base, can afford high levels of enantioselectivity.

A key insight into this methodology is the role of the base, which can significantly enhance both the yield and the enantiomeric excess.[1] Mechanistic studies suggest that the base is crucial in the reaction network, with the enantioselective step likely occurring during the hydrogenation of a dihydropyridine intermediate.[1]

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-3-phenylpyridinium Bromide [1]

  • In a glovebox, a vial is charged with N-benzyl-3-phenylpyridinium bromide (0.025 mmol), Rh(cod)₂OTf (2 mol%), and a chiral phosphine ligand such as JosiPhos J002-2 (2.2 mol%).

  • Triethylamine (5 equivalents) and a 2:1 mixture of THF/TFE (1.5 mL) are added.

  • The vial is placed in an autoclave, which is then purged and pressurized with hydrogen gas to 50 bar.

  • The reaction is stirred at 50 °C for 16 hours.

  • After cooling and careful depressurization, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantioenriched N-benzyl-3-phenylpiperidine.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A more recent and highly effective strategy involves a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation (a reductive Heck-type reaction), and a final reduction.[2][3] This method allows for the enantioselective introduction of aryl and vinyl substituents at the 3-position.

The key to this transformation is the Rh-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate with a boronic acid.[2] This step proceeds with high yield and excellent enantioselectivity for a wide range of functional groups.[3]

Workflow for Rh-Catalyzed Asymmetric Reductive Heck Reaction

Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate) Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (with Ar-B(OH)₂) Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction (e.g., Pd/C, H₂)

Caption: General workflow for the synthesis of 3-substituted piperidines via a Rh-catalyzed asymmetric reductive Heck reaction.

Cyclization of Acyclic Precursors

Building the piperidine ring from linear starting materials offers great flexibility in introducing a variety of substituents with a high degree of stereocontrol.

Diastereoselective Reductive Amination

The reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents is a classic and versatile method for piperidine synthesis.[4] This one-pot reaction involves the formation of an enamine or iminium ion, followed by intramolecular cyclization and reduction. The choice of reducing agent is critical for controlling the diastereoselectivity of the final product.

Experimental Protocol: General Procedure for Reductive Amination [4]

  • To a solution of the 1,5-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add a primary amine or ammonium acetate (1.0-1.2 equivalents).

  • The mixture is stirred to allow for the formation of the iminium or enamine intermediate.

  • A reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) is added portion-wise. The choice of reducing agent can significantly impact the diastereoselectivity.

  • The reaction is monitored by TLC. Upon completion, it is quenched with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a cycloaddition between an imine (the azadiene) and a diene, is a powerful tool for constructing the piperidine ring with multiple stereocenters in a single step.[4] The use of chiral catalysts or auxiliaries allows for the synthesis of enantiomerically enriched piperidines. This reaction can proceed through either a concerted or a stepwise mechanism, depending on the substrates and catalysts employed.

Functionalization of a Pre-existing Piperidine Ring

Modifying an already-formed piperidine ring is another common strategy, though introducing substituents at the 3-position can be challenging.

C-H Functionalization

Direct C-H functionalization at the 3-position of piperidine is electronically disfavored due to the inductive electron-withdrawing effect of the nitrogen atom. However, indirect methods have been developed to overcome this challenge. One such approach involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by the reductive ring-opening of the cyclopropane intermediate. This strategy allows for the regio- and stereoselective introduction of a substituent at the C3 position.

Conceptual Pathway for Indirect C3-Functionalization

Tetrahydropyridine N-Protected Tetrahydropyridine Cyclopropane Bicyclic Cyclopropane Intermediate Tetrahydropyridine->Cyclopropane Asymmetric Cyclopropanation Piperidine 3-Substituted Piperidine Cyclopropane->Piperidine Reductive Ring Opening

Caption: An indirect approach to C3-functionalization of piperidines.

Comparative Performance of Synthetic Routes

The choice of synthetic strategy is highly dependent on the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table provides a comparative overview of the discussed methodologies.

Synthetic RouteKey AdvantagesKey LimitationsTypical YieldsStereoselectivity
Catalytic Asymmetric Hydrogenation Direct route from pyridines, high enantioselectivity achievable.[1]Requires activation of the pyridine ring, may require high pressure.Moderate to highHigh ee (up to 90%).[1]
Rh-Catalyzed Reductive Heck Excellent enantioselectivity, broad substrate scope for aryl and vinyl groups.[2][3]Multi-step process.HighHigh ee (often >95%).[3]
Reductive Amination Versatile, one-pot procedure, good for a variety of substituents.[4]Diastereoselectivity can be variable and dependent on the reducing agent.Moderate to highVariable dr.
Aza-Diels-Alder Reaction Constructs multiple stereocenters in one step, asymmetric variants available.[4]Can have regioselectivity issues, substrate scope can be limited.Moderate to highHigh dr and ee possible with chiral catalysts.
Indirect C-H Functionalization Access to 3-substituted piperidines that are difficult to obtain directly.Multi-step, indirect route.ModerateHigh dr and ee possible.

Conclusion

The synthesis of 3-substituted piperidines is a rich and evolving field. For the enantioselective synthesis of 3-aryl or 3-vinyl piperidines, the rhodium-catalyzed asymmetric reductive Heck reaction stands out as a particularly powerful and versatile method.[2][3] When a wider variety of substituents are desired and stereoselectivity can be controlled, the reductive amination of acyclic precursors offers a flexible and efficient approach.[4] The catalytic asymmetric hydrogenation of pyridinium salts provides a direct route to enantioenriched products, with the understanding that optimization of the base and catalyst is crucial for high selectivity.[1] Finally, for complex targets where direct functionalization is challenging, indirect methods such as those involving C-H activation or functionalization of pre-existing rings provide creative solutions. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize their target 3-substituted piperidines.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Ethylpiperidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Within this broad class, 3-ethylpiperidine-3-carboxamide derivatives represent a promising chemotype with diverse therapeutic potential, ranging from anticonvulsant to anticancer and anti-infective agents.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of these compounds, offering a comparative framework for the rational design of novel therapeutics. We will dissect the influence of stereochemistry and key structural modifications on potency and selectivity, supported by experimental data and detailed protocols.

The Core Scaffold: A Versatile Template for Drug Discovery

The 3-ethylpiperidine-3-carboxamide core presents multiple points for chemical modification, each influencing the compound's interaction with its biological target. Understanding the impact of these modifications is crucial for optimizing efficacy and minimizing off-target effects.

Caption: General synthetic workflow for 3-ethylpiperidine-3-carboxamide derivatives.

Step-by-Step Protocol:

  • Amide Coupling:

    • To a solution of 3-ethyl-3-piperidinecarboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the desired amine (R2-NH2, 1.1 equivalents) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • N-Alkylation/Arylation:

    • To a solution of the amide from the previous step (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as K2CO3 or NaH (1.5-2 equivalents).

    • Add the alkylating or arylating agent (R1-X, where X is a leaving group like Br, I, or OTf, 1.2 equivalents).

    • Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

    • After completion, perform an aqueous workup and purify the final product by column chromatography or recrystallization.

In Vitro Biological Assay: Cell Proliferation Assay (for Anticancer Activity)

This protocol is representative for evaluating the antiproliferative effects of the synthesized compounds.

Caption: Workflow for a cell proliferation assay to determine IC50 values.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A375 melanoma cells) under standard conditions.

    • Trypsinize and seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized 3-ethylpiperidine-3-carboxamide derivatives in culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

Conclusion and Future Directions

The 3-ethylpiperidine-3-carboxamide scaffold is a versatile and privileged structure in drug discovery. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications at the carboxamide and piperidine nitrogens, as well as the control of stereochemistry at the C3 position. Future research in this area should focus on integrating computational methods, such as 3D-QSAR and molecular docking, to refine the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. [5][6]By leveraging the insights from existing SAR studies, researchers can accelerate the development of novel therapeutics based on this promising chemical scaffold.

References

  • Park, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Al-Suhaimi, K. S., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. [Link]

  • White, H. S., et al. (1994). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Epilepsy Research. [Link]

  • Lashgari, N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Lin, Z., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Sagan, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. [Link]

  • Bryan, M. C., et al. (2012). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

Sources

A Comparative Guide to the In Vivo Evaluation of 3-Ethylpiperidine-3-carboxamide Hydrochloride: A Proposed Framework Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct in vivo experimental data for 3-Ethylpiperidine-3-carboxamide hydrochloride is not extensively available in peer-reviewed literature. This guide, therefore, provides a proposed framework for its in vivo evaluation based on established methodologies for structurally and functionally related piperidine carboxamide derivatives. The objective is to offer a scientifically rigorous and logical approach for researchers and drug development professionals to design and execute their own investigations into this novel compound.

Introduction: The Piperidine Carboxamide Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide array of biological targets. The incorporation of a carboxamide moiety at the 3-position, as in this compound, provides a key hydrogen bonding motif that can be crucial for target engagement.

Given the diverse biological activities reported for piperidine carboxamide derivatives, ranging from oncology and pain management to metabolic diseases, a systematic in vivo evaluation of a novel analogue like this compound is warranted.[3][4][5] This guide outlines a comparative approach to such an evaluation, drawing parallels with established protocols for analogous compounds.

Proposed Therapeutic Arenas for Investigation

Based on the known activities of structurally similar compounds, we can hypothesize several potential therapeutic applications for this compound that merit in vivo investigation.

  • Oncology: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, suggesting a potential anti-cancer effect.[3][6]

  • Pain Management: The piperidine scaffold is a well-established pharmacophore for analgesic compounds, with many derivatives exhibiting significant pain-relieving properties in preclinical models.[4][7][8]

  • Osteoporosis: Certain piperidine-3-carboxamide derivatives have been investigated as inhibitors of cathepsin K, a key enzyme in bone resorption, showing promise in animal models of osteoporosis.[5]

This guide will focus on providing comparative in vivo testing frameworks for these three promising therapeutic areas.

Comparative In Vivo Testing Methodologies

The following sections provide a side-by-side comparison of proposed in vivo protocols for this compound against established methodologies for relevant comparator compounds.

The discovery of N-arylpiperidine-3-carboxamides as inducers of senescence in melanoma cells provides a strong rationale for evaluating this compound in an oncology setting.[3] A human melanoma xenograft model in immunocompromised mice is the gold standard for such an investigation.

Table 1: Comparative Protocol for Melanoma Xenograft Study

Parameter Proposed Protocol for this compound Established Protocol for Comparator (e.g., Senescence-Inducing N-arylpiperidine-3-carboxamide) [3]
Animal Model Female athymic nude mice (nu/nu), 6-8 weeks oldFemale athymic nude mice (nu/nu), 6-8 weeks old
Cell Line A375 human melanoma cellsA375 human melanoma cells
Cell Inoculation 5 x 10^6 cells in 100 µL of Matrigel, subcutaneous injection into the right flank5 x 10^6 cells in 100 µL of Matrigel, subcutaneous injection into the right flank
Tumor Growth Monitor until tumors reach a volume of approximately 100-150 mm³Monitor until tumors reach a volume of approximately 100-150 mm³
Treatment Groups 1. Vehicle control (e.g., 0.5% CMC in saline) 2. This compound (Dose 1) 3. This compound (Dose 2) 4. Positive control (e.g., Dacarbazine)1. Vehicle control 2. Comparator compound (various doses) 3. Standard-of-care chemotherapeutic
Dosing Regimen Intraperitoneal (i.p.) or oral (p.o.) administration, once daily for 21 daysDependent on the pharmacokinetic properties of the comparator compound
Primary Endpoint Tumor growth inhibition (TGI); calculated as the percentage difference in mean tumor volume between treated and vehicle groupsTumor growth inhibition (TGI)
Secondary Endpoints Body weight, clinical signs of toxicity, tumor histology (for senescence markers like SA-β-gal staining), target engagement biomarkersBody weight, toxicity, histological analysis

Experimental Workflow for Oncology Study

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatize Acclimatize Mice inoculate Inoculate A375 Cells acclimatize->inoculate tumor_growth Monitor Tumor Growth inoculate->tumor_growth randomize Randomize into Groups tumor_growth->randomize treat Administer Compound/Vehicle (21 days) randomize->treat monitor_tumor Measure Tumor Volume (2x/week) treat->monitor_tumor monitor_health Monitor Body Weight & Health treat->monitor_health data_analysis Analyze Data (TGI) monitor_tumor->data_analysis monitor_health->data_analysis euthanize Euthanize & Harvest Tumors histology Histological Analysis (SA-β-gal) euthanize->histology euthanize->data_analysis

Caption: Workflow for a xenograft study.

Given the prevalence of piperidine-based analgesics, evaluating this compound for efficacy in a model of neuropathic pain, such as the chronic constriction injury (CCI) model, is a logical step.

Table 2: Comparative Protocol for Neuropathic Pain Study

Parameter Proposed Protocol for this compound Established Protocol for Comparator (e.g., Gabapentin)
Animal Model Male Sprague-Dawley rats, 200-250 gMale Sprague-Dawley rats, 200-250 g
Pain Model Chronic Constriction Injury (CCI) of the sciatic nerveChronic Constriction Injury (CCI) of the sciatic nerve
Post-Surgery Allow 7-14 days for development of mechanical allodyniaAllow 7-14 days for development of mechanical allodynia
Treatment Groups 1. Sham + Vehicle 2. CCI + Vehicle 3. CCI + this compound (Dose 1) 4. CCI + this compound (Dose 2) 5. CCI + Gabapentin (Positive Control)1. Sham + Vehicle 2. CCI + Vehicle 3. CCI + Gabapentin (various doses)
Dosing Regimen Acute administration (single dose) to assess immediate effect, or chronic administration (e.g., once daily for 7 days)Typically acute administration to establish dose-response
Primary Endpoint Reversal of mechanical allodynia, measured using von Frey filamentsReversal of mechanical allodynia
Secondary Endpoints Assessment of thermal hyperalgesia (Hargreaves test), motor coordination (rotarod test) to rule out sedationThermal hyperalgesia, motor function

Experimental Workflow for Neuropathic Pain Study

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Testing Phase acclimatize Acclimatize Rats baseline Baseline Behavioral Testing acclimatize->baseline surgery CCI or Sham Surgery baseline->surgery develop Allow Allodynia to Develop surgery->develop treat Administer Compound/Vehicle develop->treat von_frey von Frey Test (Mechanical Allodynia) treat->von_frey hargreaves Hargreaves Test (Thermal Hyperalgesia) von_frey->hargreaves rotarod Rotarod Test (Motor Coordination) hargreaves->rotarod

Caption: Workflow for a neuropathic pain study.

The potential of piperidine-3-carboxamide derivatives as anti-resorptive agents can be explored using the ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis.[5]

Table 3: Comparative Protocol for Osteoporosis Study

Parameter Proposed Protocol for this compound Established Protocol for Comparator (e.g., Cathepsin K Inhibitor H-9) [5]
Animal Model Female C57BL/6 mice, 10-12 weeks oldFemale C57BL/6 mice, 10-12 weeks old
Surgical Model Bilateral ovariectomy (OVX) or sham surgeryBilateral ovariectomy (OVX) or sham surgery
Post-Surgery Allow 4 weeks for bone loss to establishAllow 4 weeks for bone loss to establish
Treatment Groups 1. Sham + Vehicle 2. OVX + Vehicle 3. OVX + this compound (Dose 1) 4. OVX + this compound (Dose 2) 5. OVX + Alendronate (Positive Control)1. Sham + Vehicle 2. OVX + Vehicle 3. OVX + Compound H-9 (various doses)
Dosing Regimen Oral gavage, once daily for 8 weeksOral gavage, once daily for 8 weeks
Primary Endpoint Bone Mineral Density (BMD) of the femur and lumbar vertebrae, measured by dual-energy X-ray absorptiometry (DEXA)Bone Mineral Density (BMD)
Secondary Endpoints Micro-computed tomography (µCT) analysis of bone microarchitecture (e.g., bone volume/total volume, trabecular number), serum biomarkers of bone turnover (e.g., P1NP, CTX-I)µCT analysis, bone turnover markers

Experimental Workflow for Osteoporosis Study

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatize Acclimatize Mice surgery OVX or Sham Surgery acclimatize->surgery bone_loss Allow Bone Loss to Occur (4 weeks) surgery->bone_loss treat Administer Compound/Vehicle (8 weeks) bone_loss->treat monitor_health Monitor Body Weight & Health treat->monitor_health euthanize Euthanize & Collect Tissues treat->euthanize dexa DEXA Scan (BMD) euthanize->dexa uct µCT Analysis euthanize->uct serum Serum Biomarker Analysis euthanize->serum

Caption: Workflow for an osteoporosis study.

Conclusion and Future Directions

While direct in vivo data for this compound is currently lacking, the rich pharmacology of the piperidine carboxamide class of compounds provides a solid foundation for its investigation. The comparative frameworks presented in this guide offer a starting point for researchers to design and implement robust in vivo studies to elucidate the therapeutic potential of this novel molecule. Successful demonstration of efficacy in any of these models would warrant further investigation into its mechanism of action, pharmacokinetic and toxicological profiles, and further optimization through medicinal chemistry efforts.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved from [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (n.d.). Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved from [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. (n.d.). Retrieved from [Link]

  • Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • 4 - RSC Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model - PubMed. (n.d.). Retrieved from [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (n.d.). Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Cytotoxicity Assays for Novel Compounds: Evaluating 3-Ethylpiperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the initial characterization of any novel chemical entity is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of key in vitro cytotoxicity assays, using the novel compound 3-Ethylpiperidine-3-carboxamide hydrochloride as a case study. While specific cytotoxicity data for this compound is not yet extensively published, this guide will equip researchers with the foundational knowledge and experimental frameworks to assess its potential biological impact.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[1] Its derivatives are explored for various therapeutic applications, from anticancer to central nervous system disorders.[1] Therefore, understanding the cytotoxic profile of a new piperidine derivative like this compound is paramount for gauging its therapeutic window and potential off-target effects.

This guide will compare and contrast two fundamental and widely adopted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity. Furthermore, we will delve into methods for distinguishing between apoptosis and necrosis, providing a more nuanced understanding of the potential mechanisms of cell death.

Choosing the Right Assay: A Matter of Mechanism

The selection of a cytotoxicity assay is not a one-size-fits-all decision. The ideal choice depends on the anticipated mechanism of action of the test compound and the specific question being asked. A compound that disrupts mitochondrial function will be readily detected by a metabolic assay, while a compound that rapidly induces membrane lysis will be more apparent in a membrane integrity assay. For a comprehensive profile of a novel compound like this compound, employing a panel of assays with different endpoints is highly recommended.

Assay Principle Advantages Limitations
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2][3][4]Well-established, cost-effective, high-throughput compatible.[5]Can be influenced by compounds that affect cellular metabolism without directly causing cell death.[5] Formazan crystals require a solubilization step.[5]
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7]Direct measure of cell lysis, sensitive, and amenable to high-throughput screening.LDH in the serum of cell culture media can lead to high background. Less sensitive for detecting early apoptotic events where the membrane is initially intact.
Annexin V/PI Staining Differentiates between live, apoptotic, and necrotic cells using flow cytometry or fluorescence microscopy. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes.[8][9][10]Provides mechanistic insight into the mode of cell death.[8][11]Requires more specialized equipment (flow cytometer or fluorescence microscope). Can be more time-consuming than plate-based assays.

Experimental Workflows and Protocols

A logical approach to assessing the cytotoxicity of a novel compound involves a tiered screening strategy. An initial screen with a rapid, high-throughput assay like MTT can identify a concentration range of interest. Subsequent assays, such as LDH and Annexin V/PI staining, can then be employed to confirm cytotoxicity and elucidate the mechanism of cell death.

Experimental_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation Compound Preparation Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Dose-response concentrations MTT Assay MTT Assay Cell Seeding->MTT Assay 24-72h incubation IC50 Determination IC50 Determination MTT Assay->IC50 Determination Absorbance reading LDH Assay LDH Assay IC50 Determination->LDH Assay Confirm membrane damage Annexin V/PI Staining Annexin V/PI Staining IC50 Determination->Annexin V/PI Staining Determine mode of cell death Data Analysis & Comparison Data Analysis & Comparison LDH Assay->Data Analysis & Comparison Annexin V/PI Staining->Data Analysis & Comparison Cell_Death_Pathways This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Cellular Stress->Caspase Activation Membrane Damage Membrane Damage Cellular Stress->Membrane Damage Apoptosis Apoptosis Necrosis Necrosis Mitochondrial Dysfunction->Apoptosis Caspase Activation->Apoptosis Membrane Damage->Necrosis LDH Release LDH Release LDH Release->Necrosis

Sources

A Comparative Guide to the Stereospecific Potency of Piperidine-3-Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of therapeutics targeting a wide array of biological entities.[1] Its conformational rigidity and the precise vectoral presentation of its carboxamide group make it an ideal anchor for engaging with biological receptors and enzyme active sites. However, the true potential of this scaffold is unlocked only when its stereochemistry is rigorously controlled. The chiral center at the C3 position gives rise to (R)- and (S)-enantiomers, molecules that are mirror images but can exhibit profoundly different biological potencies and pharmacological profiles.

This guide provides an in-depth comparison of the potency of piperidine-3-carboxamide isomers, drawing upon experimental data from diverse therapeutic areas. We will explore the fundamental principles governing this stereospecificity, present quantitative data from case studies, and provide a validated experimental protocol for researchers to assess potency in their own systems.

The Principle of Stereospecificity: The Easson-Stedman Hypothesis

The differential activity of enantiomers is a foundational concept in pharmacology, elegantly explained by the Easson-Stedman hypothesis.[2] This model posits that for a chiral molecule to elicit a maximal biological response, it must establish at least three points of interaction with its macromolecular target (e.g., a receptor or enzyme).[3][4] One enantiomer, due to its specific three-dimensional arrangement, will achieve this optimal three-point binding. Its mirror image, the other enantiomer, will be sterically prevented from establishing the same three connections simultaneously, resulting in a weaker interaction and, consequently, lower potency.[5]

This "three-point attachment" is the molecular basis for the high degree of enantioselectivity observed in biological systems.[6] While one isomer acts as a potent therapeutic, the other may be significantly less active or, in some cases, contribute to off-target effects or toxicity.

cluster_S (S)-Enantiomer: High Affinity Binding cluster_R (R)-Enantiomer: Low Affinity Binding s_mol (S)-Isomer A B C receptor_s Receptor a b c s_mol:f0->receptor_s:f0 Optimal 3-Point Fit r_mol (R)-Isomer A C B receptor_r Receptor a b c r_mol:f0->receptor_r:f0 Steric Hindrance (2-Point Fit)

Caption: Easson-Stedman model of stereospecific binding.

Comparative Potency Analysis: Experimental Case Studies

The dramatic influence of C3-stereochemistry is not merely theoretical but has been demonstrated empirically across multiple drug discovery campaigns. The (S)-isomer is consistently found to be the more potent enantiomer, referred to as the "eutomer."

Case Study 1: Anti-Melanoma Activity

In the development of novel agents to induce senescence in melanoma cells, a series of N-arylpiperidine-3-carboxamide derivatives were synthesized and evaluated.[7] The study revealed a striking degree of enantioselectivity.

  • For one pair of enantiomers, the (S)-configuration (Compound 20) exhibited an EC50 of 0.27 µM, demonstrating a 15-fold increase in potency over its corresponding (R)-configuration (Compound 19) .[6]

  • This trend was even more pronounced in a further optimized pair: the (S)-isomer (Compound 50) had an EC50 of 0.14 µM, while the (R)-isomer (Compound 49) was largely inactive with an EC50 of 19.9 µM—a potency difference of over 140-fold.[6]

Case Study 2: Anti-Malarial Proteasome Inhibition

A phenotypic screen for anti-malarial compounds identified a piperidine carboxamide hit, SW042.[8] To advance this lead, the racemic mixture was resolved, and the individual enantiomers were synthesized and tested. The results were unequivocal: the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer, confirming that the biological activity was overwhelmingly attributable to a single isomer.[8] This finding was critical, as all subsequent structure-activity relationship (SAR) studies were exclusively performed on the more active (S)-enantiomer series.

Data Summary: (S) vs. (R) Isomer Potency
Therapeutic Area Compound Pair (S)-Isomer Potency (EC50) (R)-Isomer Potency (EC50) Potency Fold-Difference ((R)/(S)) Reference
Anti-MelanomaCmpd 20 vs. 190.27 µM>4 µM~15x[6]
Anti-MelanomaCmpd 50 vs. 490.14 µM19.9 µM~142x[6]
Anti-MalarialSW042 enantiomers~0.01 µM (est.)~1 µM (est.)100x[8]

Experimental Protocol for Potency Determination: PARP1 Inhibition Assay

To quantitatively compare isomers, a robust and validated assay is essential. Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibitors, many of which feature a piperidine-carboxamide core, are clinically important.[9][10] The following protocol describes a standard, self-validating chemiluminescent assay to determine the half-maximal inhibitory concentration (IC50).

Principle of the Assay

This assay measures the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate, a direct product of PARP1 enzymatic activity. The biotinylated PAR polymer is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A potent inhibitor will prevent NAD+ consumption, leading to a reduced signal.

Required Materials
  • Reagents: Recombinant Human PARP1, Histones, Activated DNA, Biotinylated-NAD+, Test Compounds ((R)- and (S)-isomers), Streptavidin-HRP, Chemiluminescent HRP Substrate, Wash Buffers (PBST), Assay Buffer.

  • Equipment: 96-well white opaque microplates, Multichannel pipettes, Plate shaker, Chemiluminescent plate reader.

Step-by-Step Methodology
  • Plate Preparation (Self-Validation Step): Coat a 96-well plate with histone proteins overnight at 4°C. Causality: Histones serve as the protein substrate for PARP1-mediated PARylation, mimicking the enzyme's natural chromatin environment. Wash wells 3x with PBST to remove unbound histones.

  • Enzyme and Inhibitor Incubation:

    • Add 50 µL of PARP1 enzyme solution (e.g., 25 ng/well) and 2.5 µL of Activated DNA to each well.

    • Add 2.5 µL of the test compound (piperidine-3-carboxamide isomers) serially diluted in assay buffer. For controls, add buffer only (100% activity) or a known potent inhibitor like Olaparib (positive control).

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiation of PARP Reaction:

    • Add 25 µL of Biotinylated-NAD+ solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 3x with PBST to remove unreacted NAD+.

    • Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well. Incubate for 60 minutes. Causality: The streptavidin-HRP binds specifically to the biotinylated PAR polymer attached to the histones.

    • Wash the plate 5x with PBST to remove unbound HRP conjugate.

    • Add 100 µL of chemiluminescent HRP substrate. Immediately read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.

cluster_workflow PARP1 Inhibition Assay Workflow A 1. Coat Plate with Histones B 2. Add PARP1 Enzyme & Activated DNA A->B C 3. Add Test Isomers (Serial Dilutions) B->C D 4. Pre-incubate (15 min) C->D E 5. Initiate with Biotin-NAD+ D->E F 6. Incubate & PARylate (60 min) E->F G 7. Wash Plate F->G H 8. Add Streptavidin-HRP (60 min) G->H I 9. Wash Plate H->I J 10. Add Chemi Substrate & Read Luminescence I->J K 11. Calculate % Inhibition & Determine IC50 J->K

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for 3-Ethylpiperidine-3-carboxamide hydrochloride, a crucial step in ensuring the quality, safety, and efficacy of pharmaceutical products. By comparing the primary analytical techniques and detailing the validation protocols, this document serves as a practical resource for scientists in a regulatory environment.

Introduction: The Imperative of Method Validation

This compound is a piperidine derivative, a class of compounds with significant interest in medicinal chemistry.[1] The reliable analysis of this active pharmaceutical ingredient (API) and its potential impurities is fundamental to drug development and manufacturing. Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose, ensuring that the results are accurate, reliable, and reproducible.[2]

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[3][4][5][6]

Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is the foundation of a successful validation program. For a small molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for assay and impurity analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Highly versatile for a wide range of compounds, including non-volatile and thermally labile molecules. Ideal for assay, impurity determination, and stability studies.[7]Best suited for volatile and thermally stable compounds. Primarily used for residual solvent analysis.
Advantages High resolution, sensitivity, and specificity. Can be readily coupled with various detectors (UV, MS).Excellent for separating volatile organic compounds. High sensitivity with detectors like FID.
Considerations for this Analyte Likely the primary method for both assay and related substances. The hydrochloride salt form is soluble in typical HPLC mobile phases.May require derivatization to increase volatility and thermal stability, which adds complexity.[8] Potential for on-column reactions or degradation at high temperatures.
Typical Validation Challenges Peak tailing for basic compounds like piperidines can occur; mobile phase pH and additives (e.g., TFA) must be optimized.[9] Ensuring complete resolution from all potential impurities.Inconsistent volatilization in the injector can lead to poor precision. Potential for interaction with the API in the headspace vial.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow, demonstrating how each parameter builds upon the last to create a comprehensive validation package.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Develop & Optimize (e.g., HPLC Method) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ LOQ LOD->LOQ LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for Analytical Method Validation.

Detailed Protocols for HPLC Method Validation

This section provides detailed experimental protocols for validating a reversed-phase HPLC method for this compound.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11]

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase and a placebo (formulation matrix without the API) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.

  • Forced Degradation Study: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[12]

  • Resolution Assessment: Analyze the stressed samples. The primary objective is to demonstrate that the analyte peak is well-resolved from any degradation product peaks.

    • Causality: Forced degradation studies are essential to prove that the method is "stability-indicating." If a degradation product co-elutes with the API, the assay value will be artificially inflated, and the impurity will go undetected.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. This confirms that the peak is spectrally homogeneous and not comprised of co-eluting species.

Acceptance Criteria:

  • No significant interference from blank or placebo at the analyte's retention time.

  • The analyte peak should be resolved from all degradation and impurity peaks (Resolution > 1.5 is typically desired).[13]

  • The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range typically spans 80% to 120% of the target concentration. For an impurity method, the range should bracket the expected impurity levels, from the reporting limit to 120% of the specification.[3][12]

  • Inject each standard in triplicate.

  • Plot the average peak area response versus the concentration.

Data Analysis and Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r) ≥ 0.999Indicates a strong linear relationship between concentration and response.[15]
Coefficient of Determination (R²) ≥ 0.998Represents the percentage of variation in response explained by the concentration.
Y-intercept Should be close to zeroA significant y-intercept may indicate systematic error or bias in the method.
Residual Plot Random distribution around zeroConfirms that a linear model is appropriate for the data.
Accuracy

Accuracy expresses the closeness of the method's results to the true value.[10] It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

Experimental Protocol:

  • Spiking Method: Prepare a placebo mixture of the drug product.

  • Spike the placebo with known amounts of the API at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[12][14]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for the assay of a drug substance.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses the influence of random events within the laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare a minimum of six samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Compare the results from both studies using statistical tests (e.g., an F-test) to determine if there is a significant difference between the variances.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.

  • Confirm the LOQ by preparing and analyzing multiple samples at this concentration to demonstrate adequate precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical HPLC parameters that could be subject to minor variations.

  • Deliberately vary these parameters one at a time. Examples include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a system suitability standard under each modified condition.

  • Evaluate the impact on key system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • Significant changes in results should not occur, demonstrating the method's reliability.[16]

Interrelationship of Validation Parameters

The validation parameters are not independent. This diagram illustrates how the core quantitative parameters are logically interconnected.

ValidationRelationships node_L Linearity node_R Range node_L->node_R Defines node_A Accuracy node_A->node_R Confirms node_P Precision node_P->node_R Confirms

Caption: Interdependence of Core Validation Parameters.

The range of a method is established by demonstrating that it exhibits acceptable linearity, accuracy, and precision within that specific interval.[3][14]

Conclusion

The validation of an analytical method for this compound is a rigorous, multi-faceted process that is essential for ensuring product quality and regulatory compliance. A well-validated, stability-indicating HPLC method is the cornerstone for the reliable assay and impurity profiling of this compound. By following the structured approach and detailed protocols outlined in this guide, grounded in the authoritative principles of the ICH, researchers and drug development professionals can confidently establish analytical procedures that are robust, reliable, and fit for their intended purpose.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • Dong, M. W., Hu, G., & Lin, M. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Teasdale, A. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? LinkedIn. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Shimadzu Corporation. (2022). How to do HPLC method validation. YouTube. Available from: [Link]

  • Chowdary, G. L., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Waters Corporation. Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available from: [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Available from: [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method? Available from: [Link]

  • ResearchGate. Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Available from: [Link]

  • American Pharmaceutical Review. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Oxford Analytical Services. (2024). Understanding the Four Types of Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. Available from: [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • SCION Instruments. (2023). Accuracy and Precision - What's The Difference? | Analytical Data. Available from: [Link]

  • Pharmabiz.com. (2024). Linear understanding of linearity of analytical method validation. Available from: [Link]

  • ResearchGate. Analytical method validation: A brief review. Available from: [Link]

  • ResearchGate. Robustness/ruggedness tests in method validation. Available from: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. HPLC method validation for pharmaceuticals: a review. Available from: [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Available from: [Link]

  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Available from: [Link]

  • Chromatography Today. (2018). Why a robust method is essential in pharmaceutical analysis. Available from: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Piperidines ESI-revised3. Available from: [Link]

  • Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available from: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the specificity of a chemical entity to its intended biological target is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and diminish therapeutic efficacy. This guide offers an in-depth comparative analysis of the cross-reactivity profile of 3-Ethylpiperidine-3-carboxamide hydrochloride, a novel compound within the versatile piperidine carboxamide class. This document is intended for researchers, scientists, and drug development professionals to inform early-stage candidate selection and de-risking strategies.

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous approved drugs targeting a wide array of conditions, from cancer to central nervous system disorders.[1][2] Derivatives of piperidine-3-carboxamide, in particular, have demonstrated a remarkable diversity of biological activities, including potent inhibition of anaplastic lymphoma kinase (ALK) for anti-tumor applications, modulation of enzymes implicated in metabolic diseases, and activity against neurodegenerative disorders.[3][4] This inherent biological promiscuity of the parent scaffold underscores the critical need for rigorous cross-reactivity profiling of any new analog.

This guide will establish a hypothetical primary target for this compound based on the known activities of structurally related molecules. We will then outline a comprehensive strategy for assessing its selectivity against a panel of relevant off-targets and compare its performance to established compounds.

Hypothesized Primary Target and Rationale

Given the prevalence of kinase inhibition among piperidine carboxamide derivatives, for the purpose of this guide, we hypothesize that This compound (designated as EPC-HCI) is a potent inhibitor of a receptor tyrosine kinase, for instance, Anaplastic Lymphoma Kinase (ALK) . Several studies have highlighted piperidine carboxamide derivatives as effective ALK inhibitors with anti-tumor properties.[3] This provides a scientifically grounded basis for our comparative cross-reactivity studies.

Comparative Compounds

To provide a meaningful comparison, we will assess EPC-HCI against two well-characterized compounds:

  • Crizotinib: A known, potent, and clinically approved ALK inhibitor, which will serve as a positive control and a benchmark for on-target potency and known off-target profile.

  • (S)-piperidine-3-carboxamide: The unsubstituted parent compound, which will help to elucidate the contribution of the 3-ethyl group to both potency and selectivity.[4]

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough assessment of selectivity. This involves a combination of in vitro biochemical and cell-based assays.

Caption: A tiered approach to cross-reactivity profiling.

Tier 1: Primary Target Engagement and Potency

The initial step is to confirm the hypothesized activity of EPC-HCI against ALK and determine its potency (IC50).

Protocol: ALK Biochemical Assay (Example: Kinase-Glo® Luminescent Kinase Assay)

  • Reagents: Recombinant human ALK enzyme, ATP, appropriate kinase buffer, and the Kinase-Glo® reagent.

  • Procedure:

    • Prepare serial dilutions of EPC-HCI, Crizotinib, and (S)-piperidine-3-carboxamide.

    • In a 96-well plate, add the kinase, the respective compound dilution, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Tier 2: Broad Kinase Panel Screening

To identify potential off-targets, EPC-HCI will be screened against a broad panel of kinases at a single high concentration (e.g., 10 µM).

Protocol: Commercial Kinase Panel Screen (Example: Eurofins DiscoverX KINOMEscan™)

  • Submission: Provide a sample of EPC-HCI at the required concentration and volume.

  • Assay Principle: The assay typically involves a competition binding assay where the test compound competes with a tagged ligand for binding to the kinase active site.

  • Data Output: Results are usually provided as a percentage of inhibition relative to a control. Hits are identified as kinases showing significant inhibition (e.g., >50%).

Tier 3: Secondary Target Validation and Cellular Confirmation

Any significant hits from the kinase panel screen must be validated through dose-response assays to determine their IC50 values. Furthermore, cellular assays are crucial to understand if the off-target inhibition translates to a functional effect in a biological context.

Protocol: Off-Target Cellular Assay (Example: Western Blot for Phosphorylated Substrate)

  • Cell Line Selection: Choose a cell line that expresses the identified off-target kinase and where its activity can be monitored.

  • Treatment: Treat the cells with increasing concentrations of EPC-HCI.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against the phosphorylated substrate of the off-target kinase and a total protein control.

    • Incubate with a secondary antibody and detect using chemiluminescence.

  • Analysis: Quantify the band intensities to determine the effect of EPC-HCI on the phosphorylation of the off-target's substrate.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundALK IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1/ALK)
EPC-HCI[Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Crizotinib[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value][Calculated Value]
(S)-piperidine-3-carboxamide[Experimental Value][Experimental Value][Experimental Value][Calculated Value]

A higher selectivity ratio indicates a more selective compound. The goal is to identify compounds with high potency for the primary target and minimal activity against off-targets.

Logical Framework for Selectivity Assessment

The relationship between on-target potency and off-target liability is a critical consideration in drug development.

Caption: The interplay between on-target potency and off-target effects.

Conclusion

The therapeutic potential of this compound, like any novel chemical entity, is intrinsically linked to its selectivity profile. The systematic approach outlined in this guide, from initial target engagement to broad panel screening and cellular validation, provides a robust framework for characterizing its cross-reactivity. By comparing EPC-HCI to established benchmarks, researchers can make informed decisions about its progression as a potential drug candidate. A favorable selectivity profile, characterized by high on-target potency and minimal off-target interactions, is a key determinant of a successful therapeutic agent. This guide serves as a foundational resource for the rigorous evaluation necessary to unlock the full potential of this promising class of compounds.

References

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • (S)-piperidine-3-carboxamide | 88495-55-0. Smolecule.
  • Pharmacological Applications of Piperidine Deriv
  • 1-N-Boc-piperidine-3-carboxamide. Chem-Impex.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH.
  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH.
  • CROSS REACTIVITY SUMMARY. [Source not available].
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

A Comparative Analysis of DPP-4 Inhibitors: Benchmarking Against Novel Scaffolds like 3-Ethylpiperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their mechanism of action, which involves prolonging the activity of incretin hormones, offers a glucose-dependent approach to lowering blood sugar with a low risk of hypoglycemia. While several gliptins are clinically approved and widely used, the search for novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry. This guide provides a comparative framework for evaluating emerging DPP-4 inhibitors, using the hypothetical compound "3-Ethylpiperidine-3-carboxamide hydrochloride" as a placeholder for a novel chemical entity, against established agents such as Sitagliptin, Vildagliptin, and Saxagliptin. We will delve into the mechanistic nuances, key performance metrics, and the experimental methodologies required for a rigorous comparative assessment.

Introduction to DPP-4 and Its Role in Glucose Homeostasis

Dipeptidyl peptidase-4 is a transmembrane glycoprotein that is ubiquitously expressed on the surface of various cell types. It plays a crucial role in glucose metabolism through its enzymatic activity of cleaving N-terminal dipeptides from a variety of substrates, including the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to reduced insulin secretion and consequently, higher blood glucose levels.

The therapeutic strategy behind DPP-4 inhibition is to prevent the degradation of GLP-1 and GIP, thereby enhancing their physiological effects. This leads to increased insulin release and suppressed glucagon secretion in a glucose-dependent manner, ultimately improving glycemic control in patients with T2DM.

DPP4_Pathway cluster_gut Gut (in response to food) cluster_pancreas Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Active Incretins (GLP-1, GIP) Active Incretins (GLP-1, GIP) GLP-1 & GIP Release->Active Incretins (GLP-1, GIP) Insulin Secretion Insulin Secretion Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering Glucagon Secretion Glucagon Secretion Glucagon Secretion->Blood Glucose Lowering antagonizes Active Incretins (GLP-1, GIP)->Insulin Secretion + Active Incretins (GLP-1, GIP)->Glucagon Secretion - DPP-4 DPP-4 Active Incretins (GLP-1, GIP)->DPP-4 Degradation Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites DPP-4 Inhibitors DPP-4 Inhibitors (e.g., Sitagliptin) DPP-4 Inhibitors->DPP-4 Inhibition DPP4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Serial Dilution of Test Compound C Incubate Compound + Enzyme A->C B DPP-4 Enzyme Solution B->C D Add Fluorogenic Substrate C->D E Monitor Fluorescence D->E F Calculate Reaction Rates E->F G Plot Inhibition Curve F->G H Determine IC50 G->H

Figure 2: Workflow for the In Vitro DPP-4 Inhibition Assay.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of a test compound on glucose tolerance.

Protocol:

  • Fast male C57BL/6 mice overnight (16 hours) with free access to water.

  • Administer the test compound (e.g., this compound) or vehicle (e.g., 0.5% methylcellulose) by oral gavage.

  • After 30-60 minutes, collect a baseline blood sample from the tail vein (t=0).

  • Administer a glucose solution (2 g/kg) by oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Measure blood glucose levels using a glucometer.

  • Plasma can also be collected at selected time points for measurement of active GLP-1 levels using an ELISA kit.

  • Calculate the area under the curve (AUC) for blood glucose and compare the values between the vehicle- and compound-treated groups.

Conclusion

The development of novel DPP-4 inhibitors like the conceptual this compound requires a rigorous and systematic evaluation against established drugs in the class. By employing standardized in vitro and in vivo assays, researchers can obtain a clear picture of a new compound's potency, selectivity, and efficacy. The ultimate goal is to identify candidates with a superior pharmacological profile, potentially offering improved glycemic control, a better safety margin, or other clinical advantages for patients with type 2 diabetes. The framework presented in this guide provides a roadmap for such a comparative assessment, ensuring that new therapeutic agents are held to the highest scientific standards.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151. [Link]

  • Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., ... & Hughes, T. E. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of medicinal chemistry, 46(13), 2774-2789. [Link]

A Senior Application Scientist's Guide to the Comparative Analysis of Nicotinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of various nicotinic acetylcholine receptor (nAChR) modulators for researchers, scientists, and drug development professionals. It delves into the structural and functional diversity of nAChRs, the distinct mechanisms of their modulation, and the experimental methodologies crucial for their characterization. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for the objective evaluation of nAChR-targeted compounds.

The Landscape of Nicotinic Acetylcholine Receptors (nAChRs): A Primer

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures, assembled from a diverse array of subunits (α1-α10, β1-β4, γ, δ, ε), which gives rise to a wide variety of nAChR subtypes with distinct pharmacological and physiological properties.[2] The two major families of nAChRs are the muscle-type, located at the neuromuscular junction, and the neuronal-type, which are broadly distributed in the brain and autonomic ganglia.[2]

The activation of nAChRs by the endogenous neurotransmitter acetylcholine, or exogenous agonists like nicotine, leads to a conformational change in the receptor, opening an intrinsic ion channel permeable to cations such as Na+, K+, and in some subtypes, Ca2+.[3] This influx of cations results in the depolarization of the cell membrane, leading to excitatory postsynaptic potentials and the modulation of various downstream signaling pathways.[4]

nAChR_Signaling_Pathway cluster_receptor nAChR Activation cluster_downstream Downstream Signaling Cascades Agonist Agonist (ACh, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to orthosteric site Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) Depolarization Membrane Depolarization Ca_Signaling Increased Intracellular Ca2+ Concentration PI3K_Akt PI3K/Akt Pathway MAPK_ERK MAPK/ERK Pathway JAK_STAT JAK/STAT Pathway Gene_Expression Altered Gene Expression Neurotransmitter_Release Neurotransmitter Release

A Spectrum of Modulation: Agonists, Antagonists, and Allosteric Modulators

The functional activity of nAChRs can be finely tuned by a variety of synthetic and natural compounds that are broadly classified based on their mechanism of action. Understanding these classifications is fundamental to the rational design and selection of compounds for therapeutic and research applications.

Modulator_Mechanisms cluster_orthosteric Orthosteric Modulation cluster_allosteric Allosteric Modulation cluster_noncomp Non-Competitive Antagonism Agonist Agonist (Full/Partial) Antagonist_Comp Competitive Antagonist nAChR_Ortho nAChR (Orthosteric Site) PAM Positive Allosteric Modulator (PAM) NAM Negative Allosteric Modulator (NAM) nAChR_Allo nAChR (Allosteric Site) Antagonist_NonComp Non-Competitive Antagonist nAChR_Channel nAChR (Ion Channel)

Orthosteric Modulators: The Direct Actors

Agonists are ligands that bind to the orthosteric site (the same site as acetylcholine) and activate the receptor, leading to channel opening. They can be further classified as:

  • Full Agonists: These compounds elicit the maximum possible response from the receptor. Examples include nicotine and epibatidine .

  • Partial Agonists: These ligands also bind to the orthosteric site but produce a submaximal response, even at saturating concentrations. A prominent example is varenicline , which is used in smoking cessation therapies.[5]

Competitive Antagonists bind to the orthosteric site but do not activate the receptor. Instead, they block the binding of agonists, thereby inhibiting receptor function. Dihydro-β-erythroidine (DHβE) is a classic example of a competitive antagonist with selectivity for certain neuronal nAChR subtypes.

Allosteric Modulators: The Fine-Tuners

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site.[6] They do not directly activate the receptor but rather modulate the response to an orthosteric agonist.

  • Positive Allosteric Modulators (PAMs): PAMs enhance the effect of an agonist, often by increasing the probability of channel opening or by slowing receptor desensitization. PNU-120596 is a well-characterized PAM that is highly selective for the α7 nAChR subtype.[1]

  • Negative Allosteric Modulators (NAMs): NAMs reduce the effect of an agonist. Dehydronorketamine (DHNK) is an example of a NAM with selectivity for α7 nAChRs.[7]

Non-Competitive Antagonists: The Channel Blockers

Non-competitive antagonists inhibit receptor function by binding to a site within the ion channel pore, physically obstructing the flow of ions. Their action is often use-dependent, meaning they bind more effectively when the channel is in the open state. Mecamylamine is a classic example of a non-selective, non-competitive nAChR antagonist.[5]

Quantitative Comparison of Nicotinic Receptor Modulators

The following tables summarize key quantitative data for a selection of nAChR modulators, providing a basis for their comparative analysis. Data are presented as Ki (inhibition constant), EC50 (half-maximal effective concentration), or IC50 (half-maximal inhibitory concentration) values, which are critical parameters for assessing ligand affinity, potency, and selectivity.

Table 1: Binding Affinities (Ki) of nAChR Modulators

CompoundnAChR SubtypeKi (nM)Reference(s)
Nicotine α4β2~1[8]
α7~4000[8]
Varenicline α4β20.06 - 0.4[3][9]
α6β2*0.12[9][10]
α3β44.4[11]
α7125 - 322[3]
Epibatidine α3 (human)0.0006[5]
α4β20.04[11][12]
α720[12]
Dihydro-β-erythroidine (DHβE) α4β2Low nM range[13]
α7Micromolar range[13]

Table 2: Functional Potency (EC50/IC50) of nAChR Modulators

CompoundnAChR SubtypeEC50/IC50 (µM)ModalityReference(s)
Nicotine Striatal nAChRsEC50 = 1.61Full Agonist[14]
Varenicline α4β2EC50 = 0.007 - 0.086Partial Agonist[10]
α3β4EC50 = 55Partial Agonist[9]
α7EC50 = 18Full Agonist[9]
Epibatidine Chicken α8EC50 = 0.001Full Agonist
Chicken α7EC50 = 2Full Agonist
Mecamylamine α3β4IC50 = 0.64Non-competitive Antagonist
α4β2IC50 = 2.5Non-competitive Antagonist
α3β2IC50 = 3.6Non-competitive Antagonist
α7IC50 = 6.9Non-competitive Antagonist
Dihydro-β-erythroidine (DHβE) α4β4IC50 = 0.19Competitive Antagonist
α4β2IC50 = 0.37Competitive Antagonist
PNU-120596 α7EC50 = 0.216Positive Allosteric Modulator[1][4]
Dehydronorketamine (DHNK) α7-Negative Allosteric Modulator[7]

Note: Asterisk () indicates the potential presence of other subunits in the receptor complex. Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.*

Experimental Protocols for Characterizing nAChR Modulators

The accurate characterization of nAChR modulators relies on a suite of robust in vitro techniques. The choice of assay depends on the specific question being addressed, from determining binding affinity to assessing functional effects on channel activity.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Radioligand Radioligand Binding Ki_IC50 Determine Ki, IC50 Radioligand->Ki_IC50 TEVC Two-Electrode Voltage Clamp (TEVC) EC50_Efficacy Determine EC50, Efficacy TEVC->EC50_Efficacy PatchClamp Patch Clamp Electrophysiology PatchClamp->EC50_Efficacy CalciumImaging Calcium Imaging CalciumImaging->EC50_Efficacy Mechanism Elucidate Mechanism of Action Ki_IC50->Mechanism EC50_Efficacy->Mechanism

Radioligand Binding Assays

Principle: This technique is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype. It involves the use of a radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) that binds to the receptor of interest. The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the Ki value is calculated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to generate a competition curve. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Principle: TEVC is a powerful electrophysiological technique for studying the function of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes.[15] It allows for the precise control of the oocyte's membrane potential while measuring the ionic currents flowing through the expressed nAChRs in response to agonist application.

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with cRNA encoding the specific nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a physiological saline solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (typically -60 to -80 mV).

  • Drug Application: Apply the agonist and/or modulator to the oocyte via the perfusion system.

  • Data Acquisition and Analysis: Record the resulting currents. To determine the EC50 of an agonist, apply increasing concentrations and plot the current response against the concentration. For antagonists, co-apply a fixed concentration of agonist with varying concentrations of the antagonist to determine the IC50.

Patch-Clamp Electrophysiology in Cultured Neurons

Principle: The patch-clamp technique allows for the recording of ionic currents through single or multiple ion channels in their native cellular environment.[16] The whole-cell configuration is commonly used to study the effects of nAChR modulators on neuronal activity.

Step-by-Step Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line that endogenously expresses the nAChR subtype of interest.

  • Pipette Fabrication: Pull a glass micropipette to a fine tip and fill it with an appropriate intracellular solution.

  • Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage or Current Clamp: Clamp the cell's membrane potential (voltage-clamp) to record currents or clamp the current (current-clamp) to record changes in membrane potential.

  • Drug Application: Apply modulators to the cell using a perfusion system.

  • Data Analysis: Analyze the recorded currents or voltage changes to determine the effects of the modulator on nAChR function.

Calcium Imaging Assays

Principle: Many neuronal nAChR subtypes, particularly the α7 subtype, are highly permeable to Ca2+. Calcium imaging assays utilize fluorescent Ca2+ indicators (e.g., Fura-2 AM) to measure changes in intracellular Ca2+ concentration upon nAChR activation.

Step-by-Step Methodology:

  • Cell Loading: Incubate cultured cells expressing the nAChR of interest with a membrane-permeant Ca2+ indicator dye.

  • Baseline Measurement: Place the cells on a fluorescence microscope and record the baseline fluorescence intensity.

  • Stimulation: Apply the nAChR agonist and/or modulator to the cells.

  • Fluorescence Measurement: Record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence as a measure of the change in intracellular Ca2+ concentration. This can be used to determine the potency and efficacy of agonists and the inhibitory effects of antagonists.

Conclusion: A Path Forward in Nicotinic Receptor Drug Discovery

The diverse family of nicotinic acetylcholine receptors presents a rich landscape of therapeutic targets for a wide range of neurological and psychiatric disorders. A thorough understanding of the different classes of nAChR modulators and the application of robust experimental methodologies are paramount for the successful development of novel and selective therapeutics. This guide has provided a framework for the comparative analysis of these modulators, emphasizing the importance of quantitative data and a deep understanding of the underlying experimental principles. As our knowledge of the structural and functional complexities of nAChRs continues to expand, so too will our ability to design and develop next-generation modulators with enhanced efficacy and improved side-effect profiles.

References

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. The Journal of Neuroscience, 25(17), 4396-4405. [Link]

  • Gerzanich, V., et al. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular Pharmacology, 48(4), 774-782. [Link]

  • Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334-345. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Slivicki, R. A., et al. (2010). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. The Journal of Pharmacology and Experimental Therapeutics, 334(3), 921-929. [Link]

  • Daly, J. W. (2005). Epibatidine: A Promising Natural Alkaloid in Health. Mini reviews in medicinal chemistry, 5(7), 689-699. [Link]

  • Marks, M. J., et al. (2006). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of pharmacology and experimental therapeutics, 319(1), 173-183. [Link]

  • ResearchGate. Inhibition of membrane binding to assess K i values at various subtypes of nAChR. [Link]

  • Dani, J. A., & De Biasi, M. (2001). Neuronal nicotinic acetylcholine receptor structure and function and response to nicotine. The Journal of pharmacology and experimental therapeutics, 298(2), 403-410. [Link]

  • Gatta, E., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1238. [Link]

  • Iturriaga-Vásquez, P., et al. (2010). Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 78(3), 366-375. [Link]

  • Wikipedia. Dextromethorphan. [Link]

  • Changeux, J. P. (2018). The nicotinic acetylcholine receptor: a typical ‘allosteric machine’. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1745), 20170174. [Link]

  • ResearchGate. Schematic of agonist and antagonist activities of a nAChR partial... [Link]

  • Gatta, E., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1238. [Link]

  • Akamatsu, M., et al. (1989). Patch Clamp Experiments on Nicotinic Acetylcholine Receptor-Ion Channels in Bullfrog Sympathetic Ganglion Cells. Pflügers Archiv, 414(2), 105-112. [Link]

  • Lukas, R. J., et al. (2010). Naturally-expressed nicotinic acetylcholine receptor subtypes. The Journal of pharmacology and experimental therapeutics, 333(1), 1-13. [Link]

  • Chatelain, F. C., et al. (2006). Negative allosteric modulation of nicotinic acetylcholine receptors blocks nicotine self-administration in rats. The Journal of pharmacology and experimental therapeutics, 318(1), 321-330. [Link]

  • Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC structural biology, 2, 1. [Link]

  • Gill, J. K., et al. (2013). A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties. The Journal of pharmacology and experimental therapeutics, 344(3), 626-637. [Link]

  • npi electronic. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733-750. [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. For novel or specialized compounds like 3-Ethylpiperidine-3-carboxamide hydrochloride, where specific regulatory guidance may not be readily available, a disposal plan rooted in chemical principles and established safety protocols is paramount. This guide provides a direct, step-by-step operational plan for managing this compound, ensuring the safety of personnel and the protection of our environment.

The causality behind these procedures is clear: in the absence of complete toxicological and environmental fate data for a research chemical, we must adopt the precautionary principle. This means treating the substance as hazardous until proven otherwise, a practice that forms the bedrock of laboratory safety and regulatory compliance.

Pre-Disposal Assessment and Hazard Characterization

Before any disposal actions are taken, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be available, we can infer its likely characteristics based on its chemical structure and data from analogous compounds.

  • Piperidine Core: The piperidine ring is a nitrogen-containing heterocycle. Piperidine itself is a flammable, corrosive, and toxic liquid[1]. Derivatives should be handled with care, assuming potential for irritation and toxicity.

  • Hydrochloride Salt: This form indicates the compound is likely a solid, which reduces the risk of vapor inhalation compared to a volatile liquid. However, it also suggests higher solubility in water, making environmental contamination via aqueous waste streams a significant concern. Flushing this compound down the drain is strictly prohibited, aligning with the EPA's broader ban on sewering pharmaceutical hazardous waste[2][3].

  • Thermal Decomposition: When heated to decomposition, nitrogen-containing organic compounds can release toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO)[4][5]. The presence of chlorine from the hydrochloride salt means that hydrogen chloride (HCl) gas, which is highly corrosive and toxic, could also be generated.

Based on this analysis, this compound must be managed as a hazardous chemical waste.

Table 1: Inferred Hazard Profile and Handling Summary
Property/Hazard Inferred Characteristic Handling & Disposal Implication Supporting Analogs/Regulations
Physical State SolidLow vapor pressure, but dust can be an inhalation hazard.General knowledge of hydrochloride salts.
Health Hazards Potential for skin, eye, and respiratory irritation.[6][7][8] Unknown chronic toxicity.Wear appropriate Personal Protective Equipment (PPE) at all times. Avoid creating dust.SDS for similar piperidine derivatives[6][7][8].
Environmental Hazards Potential harm to aquatic life if released into waterways.[5]DO NOT dispose of via sink or drain. Must be collected for destruction.EPA regulations on pharmaceutical waste[9][10].
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[5]Segregate from incompatible chemicals during storage and waste accumulation.SDS for Ethyl Piperidine-3-Carboxylate[5].
Primary Disposal Route High-Temperature IncinerationEnsures complete destruction of the molecule, preventing environmental release.Best practice for non-listed pharmaceutical and research chemicals[1][11].

Regulatory Framework: Compliance as a Self-Validating System

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12]. As a research chemical designated for disposal, this compound falls under these regulations.

While this specific compound is not explicitly "listed" as a P- or U-series hazardous waste, it must be managed as such to ensure compliance and safety. The protocol described here is designed to meet the stringent requirements for hazardous waste generators, providing a self-validating system of responsible chemical management.

Operational Disposal Protocol: A Step-by-Step Guide

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to final removal by a certified contractor.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the following:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Containment

The cornerstone of safe disposal is proper segregation.

  • Dedicate a Waste Container: Designate a specific, compatible waste container solely for this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves).

  • Choose the Right Container: The container must be made of a non-reactive material (e.g., High-Density Polyethylene - HDPE), be in good condition with no leaks, and have a secure, screw-on lid.[13]

  • Keep It Closed: Waste containers must remain closed at all times, except when actively adding waste.[13] This prevents the release of fumes and protects against accidental spills.

  • Avoid Mixing: Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[13]

Step 3: Proper Labeling

Accurate labeling is a legal requirement and critical for safety. The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The accumulation start date .

  • A clear indication of the associated hazards (e.g., "Irritant," "Handle with Care").

Step 4: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory where it was generated.

  • Secondary Containment: Place the container in a larger, chemically resistant tub or bin to contain any potential leaks.[13]

  • Store Away from Incompatibles: Ensure the waste is not stored near strong oxidizing agents, acids, or bases.[5]

Step 5: Arranging Final Disposal
  • Contact EHS: When the container is full or you are ready to dispose of it, contact your institution's EHS department or hazardous waste coordinator.

  • Professional Removal: This waste must be transported and disposed of by a licensed hazardous waste management company. Under no circumstances should you attempt to treat or dispose of this chemical yourself.

  • Incineration: The required and most environmentally sound disposal method is high-temperature incineration at a permitted RCRA facility.[1] This process ensures the complete destruction of the organic molecule, converting it to relatively benign inorganic components.

Disposal Decision Workflow

The following diagram illustrates the logical process for determining the correct disposal path for a research chemical with limited safety data.

G A Identify Waste Chemical: 3-Ethylpiperidine-3-carboxamide HCl B Search for Specific SDS and Disposal Information A->B C Is Specific Guidance Available? B->C D Follow Protocol Outlined in SDS C->D Yes E Apply Precautionary Principle: Treat as Hazardous Waste C->E No F Assess Hazards Based on Chemical Structure & Analogs E->F G Select Disposal Protocol: High-Temperature Incineration F->G H Execute Step-by-Step Protocol: Segregate, Contain, Label, Store G->H I Arrange Pickup by Licensed Waste Contractor H->I J Document Disposal I->J

Caption: Decision workflow for the disposal of novel research chemicals.

Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the PPE outlined in Step 1 of the protocol.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, you ensure that your innovative work in the lab is matched by an unwavering commitment to safety and environmental stewardship.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Available at: [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Available at: [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). Available at: [Link]

  • World Health Organization. Health-care waste. (2024). Available at: [Link]

  • PubChem, National Center for Biotechnology Information. ethyl piperidine-3-carboxylate. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]

  • California Department of Toxic Substances Control. Pharmaceutical Waste. (2019). Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • U.S. Government Publishing Office. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Stericycle. USP 800 & Hazardous Drug Disposal. (2025). Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (R)-Ethyl 3-methylpiperidine-3-carboxylate. Available at: [Link]

  • Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-Ethylpiperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Ethylpiperidine-3-carboxamide hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from established best practices for handling hazardous chemicals and safety data from structurally related piperidine derivatives. All personnel must consult their institution's specific safety protocols and a certified safety officer before commencing any work.

Hazard Assessment: Understanding the Piperidine Class

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Potential to cause skin irritation or severe burns upon contact.[1][3]

  • Serious Eye Damage/Irritation: High risk of serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the rationale grounded in the anticipated hazards of the piperidine chemical class.

Protection TypeSpecificationRationale
Eye & Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is mandatory if there is a splash hazard.[3][8][9][10]Protects against airborne particles and accidental splashes that can cause severe, potentially irreversible eye damage, a known hazard for piperidine compounds.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Gloves must be inspected for integrity before each use.[1][3][11]Prevents skin contact. Piperidine derivatives are toxic upon dermal absorption and can cause severe skin burns or irritation.[1][3] Proper glove removal technique is critical to avoid cross-contamination.[9]
Skin & Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high splash risk, a chemical-resistant apron is recommended.[3][8]Minimizes the risk of accidental skin exposure. Contaminated clothing must be removed immediately and washed before reuse.[12][13]
Respiratory Protection Not typically required for small-scale laboratory use when work is conducted within a certified chemical fume hood. For large-scale work or if ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[5][8]Engineering controls (i.e., a fume hood) are the primary defense against respiratory exposure.[5][10] PPE is the last line of defense.

Operational Plan: From Receipt to Experiment

A structured workflow is critical to minimizing exposure and ensuring safety. The following step-by-step protocol outlines the safe handling of this compound.

Preparation and Engineering Controls
  • Designate a Work Area: All handling of the solid compound and its solutions must occur within a certified chemical fume hood to control airborne particles and potential vapors.[5][10]

  • Ensure Access to Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance of the work area.[10]

  • Assemble Materials: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is present to avoid leaving the designated area mid-procedure.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Handling and Experimental Use
  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid into the appropriate glassware.

  • Dissolution: Add solvent slowly to the solid to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[9][12] Do not eat, drink, or smoke in the work area.[1][12]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate Fume Hood Work Area prep_safety 2. Verify Safety Equipment Access prep_area->prep_safety prep_ppe 3. Don Required PPE prep_safety->prep_ppe handle_weigh 4. Weigh Compound prep_ppe->handle_weigh handle_transfer 5. Transfer to Glassware handle_weigh->handle_transfer handle_dissolve 6. Prepare Solution handle_transfer->handle_dissolve cleanup_waste 7. Segregate & Label Hazardous Waste handle_dissolve->cleanup_waste cleanup_decon 8. Decontaminate Work Area & Glassware cleanup_waste->cleanup_decon cleanup_ppe 9. Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash end_node End cleanup_wash->end_node start Start start->prep_area

Caption: Workflow for Safe Handling of this compound.

Emergency & Disposal Protocols

Emergency Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation occurs or persists.[1][5][13]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]

Disposal Plan

All waste containing this compound, including contaminated consumables (gloves, weigh boats) and excess solutions, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, compatible, and clearly labeled hazardous waste container.[14]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name.[14]

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area (SAA) until collection.[14]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste management company.[15] Do not dispose of it down the drain.[8][11]

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: PIPERIDINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • PubChem. (n.d.). ethyl (3R)-piperidine-3-carboxylate.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 3-Carbethoxy-4-piperidone hydrochloride.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET - 3-Piperidinecarboxylic acid.
  • Enamine. (n.d.). SAFETY DATA SHEET - N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride.
  • ChemicalBook. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate SDS.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Parchem. (n.d.). Ethyl Piperidine-3-Carboxylate MSDS/SDS.
  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylpiperidine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Ethylpiperidine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.